6-bromo-N-methylquinazolin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-N-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCYTTMHAGTBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582073 | |
| Record name | 6-Bromo-N-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-77-1 | |
| Record name | 6-Bromo-N-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-bromo-N-methylquinazolin-2-amine
Introduction: The Quinazoline Scaffold and the Strategic Importance of 6-bromo-N-methylquinazolin-2-amine
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including anticancer drugs like gefitinib and erlotinib. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective enzyme inhibitors. This compound is a key building block in this field, offering multiple points for diversification. The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-methylamino group at the 2-position provides a crucial vector for interaction with biological targets.
This guide provides a detailed, field-proven protocol for the synthesis of this valuable intermediate. While several synthetic routes exist, we will focus on a robust and highly efficient pathway commencing from 2-amino-5-bromobenzonitrile. This approach is favored for its convergency and the reliability of its chemical transformations. An alternative, more traditional route via the corresponding 2-chloroquinazoline intermediate will also be discussed.
Primary Synthetic Strategy: Cyclization of 2-Amino-5-bromobenzonitrile via a Thiourea Intermediate
The most direct and modern approach to constructing the N-methyl-2-aminoquinazoline scaffold involves a two-step sequence starting from the readily available 2-amino-5-bromobenzonitrile. This strategy first involves the formation of an N,N'-disubstituted thiourea, which then undergoes an intramolecular cyclization promoted by a coupling agent.
Workflow Overview
physicochemical properties of 6-bromo-N-methylquinazolin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-N-methylquinazolin-2-amine
Abstract
This technical guide provides a comprehensive overview of the core (CAS No. 882670-77-1). Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] As such, a thorough understanding of their fundamental properties is critical for researchers in drug discovery and development. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for determining key parameters including aqueous solubility, ionization constant (pKa), lipophilicity (LogP), and thermal stability. The causality behind experimental choices is explained to provide a self-validating framework for characterization, ensuring that researchers can confidently generate reliable and reproducible data for this compound and other novel analogues.
Core Molecular and Physical Data
This compound is a substituted quinazoline, a class of heterocyclic compounds composed of fused benzene and pyrimidine rings.[2] Its structure incorporates a bromine atom, a common substituent for modulating electronic properties and metabolic stability, and an N-methyl amine group, which influences basicity and hydrogen bonding potential.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 882670-77-1 | [3][4] |
| Molecular Formula | C₉H₈BrN₃ | [4] |
| Molecular Weight | 238.08 g/mol | [5] |
| Chemical Structure | - | |
| SMILES | CNc1ncc2c(n1)ccc(c2)Br | [3] |
| InChIKey | SVCYTTMHAGTBOR-UHFFFAOYSA-N | [5] |
| Appearance | Data not available. Typically a solid. | [5] |
| Melting Point | Not explicitly reported in surveyed literature. Experimental determination is required. | - |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [5] |
Aqueous Solubility Profile
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[6][7] For a molecule like this compound, the fused aromatic quinazoline core suggests inherently low aqueous solubility, while the amine functionalities offer sites for protonation, which can significantly enhance solubility in acidic conditions.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution of the compound in a specific solvent after a sufficient equilibration period.
Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a minimum of 24 hours. This duration is a standard starting point to allow the dissolution and crystallization processes to reach a dynamic balance.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.
Caption: Thermodynamic Solubility Workflow.
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms.[9] This parameter profoundly impacts a compound's solubility, membrane permeability, and target binding. This compound has multiple basic nitrogen atoms (on the quinazoline ring and the N-methyl group), making pKa determination essential for predicting its behavior in physiological environments.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust and widely used method for experimentally determining pKa values.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to create a solution of known concentration (typically 1-10 mM). A co-solvent is often necessary due to the low aqueous solubility of many drug candidates.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.
-
Acidification: For a basic compound, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are fully protonated.
-
Titration with Base: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) to the solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated forms are equal.[10]
Caption: Potentiometric Titration Workflow for pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes (ADME properties).[12] According to Lipinski's "Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5.[12]
Protocol for LogP Determination (RP-HPLC Method)
While the shake-flask method is the traditional standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more resource-efficient method for estimating LogP, making it ideal for screening.[8][13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
Methodology:
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration Standards: Select a set of 5-7 commercially available compounds with known and validated LogP values that span a relevant range (e.g., LogP 0 to 5).
-
Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound like uracil.
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).
-
Sample Analysis: Inject the this compound solution and determine its retention time and calculate its log k' value.
-
Calculate LogP: Use the calibration equation to calculate the LogP of the target compound from its measured log k' value.
Caption: RP-HPLC Workflow for LogP Determination.
Thermal Stability
Thermal analysis provides critical information about a compound's stability, melting point, and decomposition profile.[14] For pharmaceutical development, this is essential for determining appropriate manufacturing and storage conditions. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard.[15]
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss events.
Methodology:
-
Instrument Setup: Tare an empty TGA pan (typically platinum or alumina).
-
Sample Loading: Place a small, accurately weighed amount of the compound (typically 2-10 mg) into the pan.
-
Experimental Conditions: Place the pan in the TGA furnace. Program the instrument with the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C) under a continuous flow of inert gas (e.g., nitrogen).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of a significant weight loss event is typically considered the decomposition temperature. The data also reveals the presence of residual solvents or hydrates if weight loss occurs at lower temperatures.
Caption: Thermogravimetric Analysis (TGA) Workflow.
Handling and Safety
Based on available supplier data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed (H303), in contact with skin (H313), or if inhaled (H333).[5]
-
Precautionary Statements: Wash hands and exposed skin thoroughly after handling (P264).[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Operations that may generate dust or aerosols should be performed in a chemical fume hood.
Conclusion
This guide provides a foundational framework for the physicochemical characterization of this compound. While specific experimental values for properties like melting point, solubility, pKa, and LogP are not widely published, the detailed protocols herein equip researchers with the necessary tools to generate this critical data. A robust understanding of these parameters is non-negotiable for advancing any quinazoline-based scaffold through the drug discovery pipeline, enabling informed decisions on formulation, ADME optimization, and overall development strategy.
References
-
AA Blocks. 6-bromo-N-(2-methoxyethyl)-N-methylquinazolin-2-amine. AA Blocks. [Link]
-
Filo. How do you determine the PKa of a drug or PKa determination. Filo. [Link]
-
Ivy Fine Chemicals. This compound [CAS: 882670-77-1]. Ivy Fine Chemicals. [Link]
-
Slideshare. pKa and log p determination. Slideshare. [Link]
-
World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]
-
PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]
-
PubMed Central. Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
-
BIOFOUNT. This compound. BIOFOUNT. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]
-
ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. ResearchGate. [Link]
-
PubMed Central. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. [Link]
-
PubChem. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666. PubChem. [Link]
-
Semantic Scholar. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar. [Link]
-
PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]
-
Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. [Link]
-
PubChem. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. PubChem. [Link]
-
Wikipedia. Quinazoline. Wikipedia. [Link]
-
ResearchGate. 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]
-
PubChem. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. PubChem. [Link]
-
Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. [Link]
-
IJFMR. Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
ResearchGate. (PDF) 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate. [Link]
-
PubChem. 6-Bromoquinazolin-2-amine | C8H6BrN3 | CID 2762768. PubChem. [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
-
Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
-
PubMed Central. N-(Pyridin-2-ylmethyl)pyridin-2-amine. PubMed Central. [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. ivychem.com [ivychem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 882670-77-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ijirss.com [ijirss.com]
- 10. How do you determine the PKa of a drug or PKa determination | Filo [askfilo.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. acdlabs.com [acdlabs.com]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. worldscientificnews.com [worldscientificnews.com]
- 15. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
A Technical Guide to the Postulated Mechanism of Action of 6-bromo-N-methylquinazolin-2-amine as a Protein Kinase Inhibitor
Executive Summary
While 6-bromo-N-methylquinazolin-2-amine is not extensively characterized in publicly accessible literature, its chemical structure, based on the well-established quinazoline scaffold, allows for a confident postulation of its primary mechanism of action. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, most notably as protein kinase inhibitors.[1][2] This guide synthesizes information from closely related analogs to propose that this compound functions as an ATP-competitive inhibitor of protein kinases, a mechanism central to many targeted cancer therapies.[3][4] We will detail this proposed mechanism, discuss the roles of the key structural motifs, and provide comprehensive, field-proven experimental protocols to validate this hypothesis for researchers in drug development.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for molecules designed to interact with the ATP-binding pocket of protein kinases.[5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] By blocking the ATP binding site, quinazoline-based inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways that drive cell proliferation and survival.[3] The extensive clinical success of drugs like Gefitinib and Erlotinib (EGFR inhibitors) underscores the therapeutic power of this molecular class.[3]
Postulated Core Mechanism of Action
Based on extensive precedent, this compound is hypothesized to function as a Type I ATP-competitive protein kinase inhibitor.
Primary Biological Target: Protein Kinase Hinge Region
The primary mode of action involves the compound inserting into the ATP-binding cleft of a protein kinase. The quinazoline core acts as a scaffold that mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for this interaction, as they typically form one or two key hydrogen bonds with the backbone amide residues of the "hinge region" that connects the N- and C-lobes of the kinase domain.[5] This interaction anchors the inhibitor in the active site, physically occluding ATP from binding and halting enzymatic activity.
Role of Key Structural Moieties
-
Quinazolin-2-amine Core: This core structure is crucial for hinge region binding. The 2-amino group can act as a hydrogen bond donor, further stabilizing the inhibitor-kinase complex.
-
6-Bromo Substitution: Halogen substitutions, particularly at position 6, are a common strategy in the design of quinazoline inhibitors. The bromine atom is an electron-withdrawing group that can modulate the electronics of the ring system. More importantly, its size and lipophilicity can promote favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the ATP binding site, often leading to enhanced potency and selectivity.[6] Structure-activity relationship studies on related compounds have shown that 6-bromo substitution can lead to enhanced inhibitory activity compared to other substitutions.[6]
-
N-Methyl Group: The small N-methyl group on the 2-amino substituent likely influences the molecule's solubility and conformation. It may also make subtle hydrophobic contacts within the binding pocket or sterically prevent undesirable interactions, fine-tuning the compound's binding affinity and selectivity profile.
Downstream Signaling Consequences
By inhibiting a target kinase, this compound would block the phosphorylation of its downstream substrates. This abrogation of signal transduction can lead to a variety of cellular outcomes depending on the specific kinase and pathway involved. For example, if the target is a growth factor receptor tyrosine kinase like EGFR, inhibition would lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells that are dependent on that pathway.[7]
Figure 1: Postulated mechanism of action. The inhibitor blocks the ATP binding site on a receptor tyrosine kinase, preventing the phosphorylation of downstream substrates and halting the signaling cascade.
Experimental Validation Framework
To rigorously test the hypothesis that this compound is an ATP-competitive kinase inhibitor, a tiered experimental approach is necessary. This framework ensures a self-validating system, moving from biochemical proof of interaction to cellular functional effects.
Figure 2: A logical workflow for validating the proposed mechanism of action, from initial biochemical screening to determining the functional cellular outcome.
Tier 1: In Vitro Kinase Inhibition Assay
This initial experiment determines if the compound directly inhibits the enzymatic activity of a target kinase.
Objective: To quantify the potency (IC50) of this compound against a selected protein kinase.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.
-
Prepare a solution of the target kinase and its specific peptide substrate in kinase assay buffer.
-
Prepare an ATP solution at a concentration equal to its Km for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution (or DMSO vehicle control).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Table 1: Example Data Output from In Vitro Kinase Assay
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | Kinase X | Hypothetical Value |
| Staurosporine (Positive Control) | Kinase X | 15 |
| DMSO (Vehicle Control) | Kinase X | >100,000 |
Tier 2: ATP Competition Assay
This experiment validates that the compound inhibits the kinase by competing with ATP, confirming the proposed mechanism.[5]
Objective: To determine if the IC50 of the compound shifts in the presence of increasing ATP concentrations.
Methodology:
-
Perform the In Vitro Kinase Inhibition Assay as described in section 3.1.
-
Repeat the entire assay multiple times, each time using a different, fixed concentration of ATP (e.g., 1x Km, 5x Km, 10x Km, 50x Km).
-
Data Analysis:
-
Calculate the IC50 value for the compound at each ATP concentration.
-
Expected Outcome: For an ATP-competitive inhibitor, the measured IC50 value will increase proportionally with the increase in ATP concentration. A non-competitive or uncompetitive inhibitor would show little to no change in IC50.
-
Tier 3: Cellular Target Engagement (Western Blot)
This assay confirms that the compound can enter cells and inhibit the target kinase in a physiological context.
Objective: To measure the level of phosphorylation of a known downstream substrate of the target kinase in treated cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express the active target kinase (e.g., A549 cells for EGFR).
-
Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.
-
If the pathway is not basally active, stimulate the cells with the appropriate growth factor (e.g., EGF) for 15 minutes before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control signals.
-
Conclusion and Future Directions
The chemical architecture of this compound provides a strong rationale for its role as an ATP-competitive protein kinase inhibitor. Its quinazoline core is perfectly suited for engaging the conserved hinge region of the kinase ATP-binding site, while the 6-bromo and N-methyl substitutions likely serve to optimize its potency, selectivity, and pharmacokinetic properties. The experimental framework outlined in this guide provides a clear, robust path for any research or drug development professional to formally validate this proposed mechanism of action, quantify its cellular activity, and determine its potential as a therapeutic agent. Future work would involve screening the compound against a broad panel of kinases to establish its selectivity profile and progressing validated hits into in vivo models of disease.
References
-
Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
-
Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. PubMed.
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. Medires Online.
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
-
Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Medicinal Chemistry Research.
-
The quinazolines and some of their pharmacological activities. ResearchGate.
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH).
-
6-Bromo-N-(2-methyl-2H-benzo[d][8][9][10]triazol-5-yl)quinolin-4-amine. MDPI.
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. National Institutes of Health (NIH).
-
Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. National Institutes of Health (NIH).
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
-
Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed.
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.
-
6-Bromoquinolin-2-amine. PubChem.
-
Inhibition of tumor cell growth by a specific 6-phosphofructo-2-kinase inhibitor, N-bromoacetylethanolamine phosphate, and its analogues. PubMed.
-
Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
-
6-Bromoquinazolin-2-amine. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mediresonline.org [mediresonline.org]
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Potential Applications of 6-Bromo-N-methylquinazolin-2-amine
Disclaimer: The compound this compound is a novel chemical entity and does not have a registered CAS number in major chemical databases as of the writing of this guide. The following information is a scientifically informed projection based on established principles of organic synthesis and medicinal chemistry, drawing from documented procedures for structurally related quinazoline derivatives. This guide is intended for research and development purposes only.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile platform for introducing a variety of substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. The 2-aminoquinazoline moiety, in particular, is a common feature in molecules targeting protein kinases, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket. The introduction of a bromine atom at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, and can also serve as a handle for further synthetic diversification through cross-coupling reactions. N-methylation of the 2-amino group can further refine the molecule's binding affinity and selectivity by altering its hydrogen bonding capacity and steric profile.
This guide provides a comprehensive overview of a proposed synthetic route for this compound, along with a discussion of its potential biological significance based on the known activities of structurally similar compounds.
Part 1: Retrosynthetic Analysis and Proposed Synthesis
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a 6-bromo-2-aminoquinazoline intermediate, which in turn can be synthesized from 2-amino-5-bromobenzonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(2-cyano-4-bromophenyl)-N'-methylthiourea (Intermediate Thiourea)
-
To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM), add methyl isothiocyanate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Cyclization to 6-Bromoquinazolin-2-amine
-
The crude thiourea intermediate from the previous step is dissolved in a suitable solvent such as ethanol or isopropanol.
-
A base, such as sodium methoxide or potassium carbonate (2.0 eq), is added to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to afford 6-bromoquinazolin-2-amine.
Step 3: N-Methylation to this compound
-
To a solution of 6-bromoquinazolin-2-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Part 2: Potential Biological Activity and Mechanism of Action
While the specific biological activity of this compound has not been reported, the 2-aminoquinazoline scaffold is a well-established pharmacophore in kinase inhibitors. Many compounds with this core structure have been shown to target the ATP-binding site of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
The 6-bromo-2-aminoquinazoline scaffold is found in several potent EGFR inhibitors. Based on this structural similarity, it is plausible that this compound could exhibit inhibitory activity against EGFR. The N-methyl group could potentially enhance binding affinity or selectivity for the receptor.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Part 3: Physicochemical Properties and Analytical Characterization
The predicted physicochemical properties of this compound are summarized below. These values are estimations and require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 238.09 g/mol |
| LogP | ~2.5 |
| pKa | ~4.5 (most basic nitrogen) |
| Solubility | Poorly soluble in water, soluble in DMSO and DMF |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
This technical guide outlines a plausible synthetic route and potential biological relevance for the novel compound this compound. The proposed synthesis is based on well-established chemical transformations for related quinazoline derivatives. Given the prevalence of the 2-aminoquinazoline scaffold in approved drugs and clinical candidates, particularly as kinase inhibitors, this compound represents an interesting starting point for further investigation in drug discovery programs. Experimental validation of the proposed synthesis and biological evaluation are necessary next steps to fully characterize this molecule.
References
An In-depth Technical Guide to 6-bromo-N-methylquinazolin-2-amine Structural Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 6-bromo-N-methylquinazolin-2-amine and its structural analogs, a class of compounds with significant potential in modern drug discovery. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the quinazoline scaffold.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic aromatic nature provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, facilitating interactions with a wide array of biological targets. Notably, quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The 2-aminoquinazoline moiety, in particular, has been a focal point of extensive research, leading to the development of potent kinase inhibitors.[4] The introduction of a bromine atom at the 6-position and a methyl group on the 2-amino substituent creates the core structure of this compound, a compound class with intriguing therapeutic possibilities. The 6-bromo substituent can significantly influence the electronic properties of the quinazoline ring system and provide a handle for further synthetic modifications, while the N-methyl group can modulate solubility, metabolic stability, and target engagement.
This guide will systematically explore the chemical space around this core structure, providing the foundational knowledge necessary to design and synthesize novel analogs with enhanced potency, selectivity, and drug-like properties.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its analogs can be approached through a logical and efficient multi-step sequence. A key intermediate in this process is 6-bromo-2-chloroquinazoline .
Synthesis of the Key Intermediate: 6-bromo-2-chloroquinazoline
The preparation of 6-bromo-2-chloroquinazoline is a critical first step. A reliable method involves the chlorination of 6-bromo-2(1H)-quinazolinone.
Protocol 1: Synthesis of 6-bromo-2-chloroquinazoline [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2(1H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl₃, excess, e.g., 10-15 volumes).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 5 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Work-up: After completion, carefully evaporate the excess POCl₃ under reduced pressure. Slowly and cautiously add the residue dropwise to a beaker containing ice water, which will precipitate the product.
-
Isolation and Purification: Collect the precipitated yellow solid by filtration. The crude 6-bromo-2-chloroquinazoline can be further purified if necessary, for example, by recrystallization from a suitable solvent system.
Synthesis of this compound
With the key intermediate in hand, the target compound can be synthesized via a nucleophilic aromatic substitution reaction with methylamine.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 6-bromo-2-chloroquinazoline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol in a sealed reaction vessel.
-
Addition of Nucleophile: Add a solution of methylamine (e.g., 40% in water or as a solution in a compatible organic solvent, 1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
This general approach can be extended to synthesize a library of structural analogs by employing different primary or secondary amines in the nucleophilic substitution step.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationships (SAR) of this compound Analogs
The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Understanding the SAR is paramount for designing analogs with improved therapeutic profiles.
The Role of the 6-Bromo Substituent
The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to be beneficial for anticancer activity.[6] This is likely due to a combination of factors:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the quinazoline ring system, potentially influencing binding interactions with target proteins.
-
Hydrophobicity: The bromo group increases the lipophilicity of the molecule, which can affect its membrane permeability and overall pharmacokinetic properties.
-
Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the in vivo half-life of the compound.
Modifications at the 2-Amino Position
The substituent at the 2-amino position plays a crucial role in determining the biological activity and target selectivity.
-
N-Alkylation: The presence of a small alkyl group, such as a methyl group, on the 2-amino function can be advantageous. It can enhance membrane permeability and may also provide a vector for specific interactions within a target's binding pocket.
-
Aryl and Heteroaryl Substituents: Replacing the methyl group with larger aryl or heteroaryl moieties can lead to compounds with different target profiles. For instance, the introduction of a phenyl group can lead to potent cytotoxic agents.[7] The nature and substitution pattern of this aromatic ring are critical for activity.
-
Linker and Functional Groups: The introduction of linkers, such as an aliphatic chain, between the 2-amino group and another functional moiety can be a strategy to probe for additional binding interactions or to modulate physicochemical properties.[7]
Substitutions at Other Positions of the Quinazoline Ring
Modifications at other positions of the quinazoline ring, in conjunction with the 6-bromo and 2-(N-methylamino) groups, can further refine the pharmacological profile.
-
Position 4: This position is a common site for modification in many clinically relevant quinazoline-based kinase inhibitors. The introduction of small, substituted anilino groups at the 4-position has been a highly successful strategy for targeting the ATP-binding site of kinases like EGFR.
-
Positions 5, 7, and 8: Substitutions at these positions are less common but can be explored to fine-tune activity and selectivity. For example, the introduction of methoxy groups at positions 6 and 7 is a feature of some approved quinazoline-based drugs.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 5. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-bromo-N-methylquinazolin-2-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-N-methylquinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and historical narrative of this molecule are not extensively documented, its structural motifs are prevalent in a wide range of biologically active compounds. This guide elucidates the historical context of the broader quinazoline class, details a plausible and robust synthetic pathway to this compound, provides step-by-step experimental protocols, and explores its potential therapeutic applications based on structure-activity relationships of analogous compounds. The content is structured to offer both a foundational understanding for researchers new to this area and in-depth, actionable insights for experienced drug development professionals.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in the late 19th century, quinazoline derivatives have since been identified in over 200 naturally occurring alkaloids and have become a "privileged structure" in drug discovery due to their remarkable range of pharmacological activities.[3][4] This diverse bioactivity stems from the ability of the quinazoline scaffold to interact with a multitude of biological targets, often by mimicking the binding of endogenous ligands.
Marketed drugs and clinical candidates containing the quinazoline core have demonstrated efficacy as anticancer agents (e.g., Gefitinib, Erlotinib), antihypertensives (e.g., Prazosin), diuretics, and anti-inflammatory agents.[4][5] The development of research into the biological activities of quinazoline compounds began in earnest with the synthesis of 2-methyl-3-aryl-4(3H)-quinazolinone, which exhibited soporific and sedative actions.[4] This initial discovery paved the way for extensive exploration of the chemical space around the quinazoline nucleus, leading to the identification of numerous derivatives with therapeutic potential. The substitution pattern on the quinazoline ring system is a critical determinant of its biological activity, and modifications at the 2, 4, and 6-positions have been particularly fruitful areas of investigation.[1]
Plausible Synthetic Trajectory of this compound
The most probable synthetic route involves a two-stage process:
-
Formation of the 6-bromo-2-aminoquinazoline core: This can be achieved through various modern synthetic strategies for constructing 2-aminoquinazolines.
-
Selective N-methylation of the 2-amino group: This step introduces the methyl substituent to yield the final product.
This approach allows for the late-stage introduction of the N-methyl group, a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established and reliable methods for the synthesis of analogous compounds and represent a viable pathway for the laboratory-scale preparation of this compound.
Synthesis of 6-bromo-2-aminoquinazoline
Several modern methods are available for the synthesis of the 2-aminoquinazoline core.[7][8][9][10] A common and effective approach starts from 2-aminobenzonitriles.
Protocol: Cyclization of 2-amino-5-bromobenzonitrile with Guanidine
This method provides a direct route to the desired 2,4-diaminoquinazoline precursor, which can then be converted to the 2-amino-4-chloro derivative, a versatile intermediate.
-
Step 1: Synthesis of 6-bromo-2,4-diaminoquinazoline
-
To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., 2-ethoxyethanol or N,N-dimethylformamide), add guanidine hydrochloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at reflux (typically 120-150 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield crude 6-bromo-2,4-diaminoquinazoline.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Step 2: Conversion to 6-bromo-2-amino-4-chloroquinazoline
-
Suspend 6-bromo-2,4-diaminoquinazoline (1.0 eq) in a mixture of phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at reflux (around 110 °C) for 2-4 hours.
-
Carefully quench the reaction by pouring the cooled mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 6-bromo-2-amino-4-chloroquinazoline.
-
-
Step 3: Reductive Dechlorination to 6-bromo-2-aminoquinazoline
-
Dissolve 6-bromo-2-amino-4-chloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%), and a hydrogen source, such as ammonium formate or by bubbling hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 6-bromo-2-aminoquinazoline.
-
Purify the product by column chromatography or recrystallization.
-
N-Methylation of 6-bromo-2-aminoquinazoline
The final step involves the selective methylation of the 2-amino group. Care must be taken to control the reaction conditions to avoid over-methylation or methylation at the quinazoline ring nitrogens.
Protocol: Reductive Amination
Reductive amination with formaldehyde is a mild and efficient method for the monomethylation of primary amines.
-
Dissolve 6-bromo-2-aminoquinazoline (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data (Predicted)
As experimental data for this compound is not widely published, the following table summarizes predicted properties. These values are useful for guiding experimental work, such as choosing appropriate analytical techniques and predicting solubility.
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 238.09 g/mol |
| CAS Number | 882670-77-1[6] |
| Appearance | Likely a solid at room temperature |
| ¹H NMR (Predicted) | Signals corresponding to aromatic protons, the N-methyl group, and the NH proton. The aromatic protons would show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (Predicted) | Resonances for the nine carbon atoms, including those of the quinazoline core and the N-methyl group. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ would be approximately 238.9974, showing the characteristic isotopic pattern for a bromine-containing compound. |
| XlogP (Predicted) | ~2.5-3.0 |
Potential Applications in Drug Discovery
The structural features of this compound suggest several potential applications in drug discovery, primarily based on the extensive research into analogous compounds.
-
Kinase Inhibition: The 2-aminoquinazoline scaffold is a well-established hinge-binding motif for various protein kinases. The N-methyl group can modulate the compound's solubility, cell permeability, and binding affinity. The 6-bromo substituent can provide additional interactions within the kinase active site or serve as a handle for further chemical modification.
-
Anticancer Activity: Many 6-bromoquinazoline derivatives have been investigated as cytotoxic agents against various cancer cell lines.[11] The bromine atom can enhance the antiproliferative activity and can also be a site for introducing other functional groups via cross-coupling reactions to explore structure-activity relationships further.
-
Antimicrobial and Anti-inflammatory Properties: The quinazoline nucleus is present in compounds with demonstrated antibacterial, antifungal, and anti-inflammatory activities. The specific combination of the 6-bromo and N-methyl-2-amino substituents could lead to novel compounds with interesting profiles in these therapeutic areas.
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. omicsonline.org [omicsonline.org]
- 4. updatepublishing.com [updatepublishing.com]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. ivychem.com [ivychem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-bromo-N-methylquinazolin-2-amine: A Guide to Target Identification and Validation
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide focuses on the potential therapeutic targets of a specific, lesser-studied derivative, 6-bromo-N-methylquinazolin-2-amine. While direct research on this compound is nascent, a wealth of data on analogous quinazoline-based molecules provides a robust framework for predicting its mechanism of action. This document synthesizes existing knowledge to propose and detail the most probable therapeutic targets, focusing primarily on protein kinases, which are recurrently implicated in the bioactivity of this chemical class.[1][2][3] We will explore the rationale for target selection, provide detailed protocols for experimental validation, and present a strategic workflow for advancing this compound from a compound of interest to a potential therapeutic candidate.
Introduction: The Quinazoline Scaffold as a Kinase Inhibitor
Quinazoline derivatives have emerged as a highly successful class of chemotherapeutic agents, primarily due to their efficacy as protein kinase inhibitors.[1][3][4] Kinases are pivotal enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]
Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline core and function by targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The planar quinazoline ring system acts as a scaffold that mimics the adenine base of ATP, allowing it to anchor within the enzyme's active site. Substitutions on this core then dictate the compound's specificity and potency against different kinases.[7]
Given this precedent, this compound is strongly hypothesized to function as a kinase inhibitor. The strategic placement of the bromine atom at the 6-position and the N-methylamino group at the 2-position provides unique electronic and steric properties that can be exploited for selective targeting within the kinome.
Primary Hypothesized Targets: Tyrosine Kinases
Based on extensive structure-activity relationship (SAR) studies of related quinazoline compounds, the most probable targets for this compound are members of the tyrosine kinase family.[3][8] These enzymes play a critical role in signal transduction pathways that are often hijacked by cancer cells to promote growth and survival.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small-cell lung cancer.[5] The anilinoquinazoline scaffold is a well-established inhibitor of EGFR.[5] It is plausible that this compound could also bind to the ATP pocket of EGFR, thereby blocking downstream signaling.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a validated anti-cancer strategy. Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, suggesting this as another high-priority target.[4]
Src Family Kinases (SFKs)
Src is a non-receptor tyrosine kinase whose deregulated activity is linked to tumor invasion and metastasis.[8] The development of specific Src inhibitors is an active area of cancer research. The discovery of anilinoquinazoline inhibitors with high affinity for the c-Src tyrosine kinase domain highlights this as a promising avenue of investigation for our lead compound.[8][9]
The logical flow for investigating these primary targets is outlined in the workflow diagram below.
Caption: Target validation workflow for this compound.
Secondary Hypothesized Targets
While kinases are the primary candidates, the versatility of the quinazoline scaffold allows for interaction with other important cancer targets.[1][2]
Poly (ADP-ribose) Polymerase (PARP)
PARP-1 is a crucial enzyme in the DNA repair process.[5] Its inhibition is a promising anticancer strategy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Some quinazolinone-based derivatives have been reported as potent PARP-1 inhibitors, making this a viable secondary target for investigation.[2][5]
Tubulin Polymerization
Microtubules, polymers of tubulin, are essential for cell division. Disrupting their dynamics is a classic chemotherapeutic approach. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, presenting another potential mechanism of action.[10]
Experimental Validation Protocols
To empirically determine the therapeutic targets of this compound, a tiered approach starting with broad screening and moving to specific validation is recommended.
Initial Target Identification: Kinase Panel Screening
The most efficient first step is to screen the compound against a large, commercially available panel of kinases (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot™).
-
Principle: These assays typically use a competition binding format where the ability of the test compound to displace a known ligand from the kinase active site is measured.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial vendor for screening at a standard concentration (e.g., 1 or 10 µM) against their full kinase panel.
-
The output will be a list of kinases for which the compound shows significant binding, usually expressed as a percentage of control inhibition.
-
-
Causality: This unbiased screen provides a global view of the compound's selectivity and identifies the most promising high-affinity targets from hundreds of possibilities, directing subsequent validation efforts efficiently.
Biochemical Validation: IC50 Determination
Once primary hits are identified, the next step is to quantify their inhibitory potency.
-
Principle: An in vitro enzyme activity assay is used to measure the concentration of the compound required to inhibit 50% of the target kinase's activity (the IC50 value).
-
Methodology (Example using a generic ADP-Glo™ assay):
-
Reagents: Target kinase, appropriate substrate, ATP, ADP-Glo™ reagents.
-
Procedure: a. Serially dilute this compound in assay buffer. b. In a 384-well plate, add the kinase and substrate. c. Add the diluted compound or DMSO (vehicle control). d. Initiate the kinase reaction by adding ATP and incubate at room temperature. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which generates a luminescent signal proportional to ADP concentration.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
-
Trustworthiness: This protocol directly measures enzymatic inhibition, providing quantitative data on the compound's potency. Including a known inhibitor of the target kinase as a positive control validates the assay's performance.
| Potential Target | Typical IC50 for Active Quinazoline | Cell Line for Validation |
| EGFR | < 100 nM | A549, H1975 (Non-small-cell lung cancer) |
| VEGFR-2 | < 1 µM | HUVEC (Human Umbilical Vein Endothelial Cells) |
| c-Src | < 500 nM | HT-29 (Colon cancer) |
| PARP-1 | < 100 nM | MDA-MB-436 (BRCA1-mutant breast cancer) |
Caption: Summary of potential targets and validation parameters.
Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its intended target in a cellular context is critical.
-
Principle (Western Blotting): If the compound inhibits a kinase, the phosphorylation of its downstream substrates should decrease. This can be visualized by Western blotting using phospho-specific antibodies.
-
Methodology (Example for EGFR pathway):
-
Culture A549 cells to 70-80% confluency.
-
Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.
-
Lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, phospho-Akt, and phospho-ERK. Use antibodies against total EGFR, Akt, and ERK as loading controls.
-
Apply a secondary HRP-conjugated antibody and detect the signal using a chemiluminescence substrate.
-
-
Authoritative Grounding: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (Akt, ERK) upon treatment with the compound provides strong evidence of on-target activity within a cellular system.
Caption: Inhibition of the EGFR signaling cascade by the compound.
Conclusion and Future Directions
The structural similarity of this compound to a well-established class of kinase inhibitors provides a strong rationale for prioritizing the investigation of its effects on key oncogenic tyrosine kinases like EGFR, VEGFR, and Src. The proposed multi-tiered validation workflow, beginning with broad screening and progressing through biochemical and cellular assays, offers a robust and efficient path to confirming these predicted targets. Identification and validation of high-potency interactions will be the critical first step in developing this compound into a novel, targeted therapeutic agent. Subsequent efforts should focus on lead optimization, in vivo efficacy studies in relevant xenograft models, and comprehensive pharmacokinetic and toxicological profiling.
References
-
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. Available at: [Link]
-
Therapeutic progression of quinazolines as targeted chemotherapeutic agents. PubMed. Available at: [Link]
-
Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ResearchGate. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
-
Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. Scilit. Available at: [Link]
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]
-
6-Bromo-N-(2-methyl-2H-benzo[d][1][2][8]triazol-5-yl)quinolin-4-amine. MDPI. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]
Sources
- 1. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. [PDF] Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-bromo-N-methylquinazolin-2-amine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 6-bromo-N-methylquinazolin-2-amine. As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted spectral data but also detailed, field-proven experimental protocols and the scientific rationale behind the analytical choices. The objective is to equip scientists with the necessary knowledge to confidently acquire, interpret, and validate the spectroscopic fingerprint of this compound and others in its class.
Introduction and Molecular Overview
Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antibacterial treatments.[1][2][3] The targeted introduction of substituents, such as a bromine atom at the 6-position and an N-methylamino group at the 2-position, is a strategic approach to modulate the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.
The precise structural elucidation of such compounds is paramount for drug discovery, process development, and quality control. Spectroscopic techniques provide the definitive "fingerprint" of a molecule. This guide will systematically deconstruct the predicted spectroscopic signature of this compound.
Molecular Structure
The structure combines a bicyclic aromatic quinazoline core, a halogen substituent, and a secondary amine, each contributing distinct features to the overall spectra. Understanding this structure is the first step in predicting and interpreting its spectroscopic data.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on the quinazoline ring, the N-H proton, and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative. The bromine atom at C6 and the nitrogen atoms within the ring exert significant electronic effects, influencing the positions of these signals.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 - 8.5 | Singlet (broad) | 1H | N-H | The N-H proton of a secondary amine on a heteroaromatic ring is expected to be significantly deshielded and may be broad due to quadrupolar coupling and exchange. Its chemical shift is concentration-dependent.[4][5] |
| ~8.3 | Doublet (d) | 1H | H-5 | This proton is ortho to the bromine atom and is part of the benzenoid ring. It is expected to be deshielded by the adjacent ring nitrogen and the bromine atom. |
| ~7.8 | Doublet of Doublets (dd) | 1H | H-7 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| ~7.5 | Doublet (d) | 1H | H-8 | This proton is part of the benzenoid ring and will show coupling to H-7. |
| ~3.0 | Singlet | 3H | N-CH₃ | The methyl protons are attached to a nitrogen atom, placing them in a characteristic region. The signal is a singlet as there are no adjacent protons to couple with.[5] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for nitrogen-containing heterocyclic compounds due to its high solubilizing power and its ability to slow down N-H proton exchange, often resulting in sharper N-H signals compared to CDCl₃.[4]
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 45-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbons directly attached to nitrogen (C2, C4, C8a) will be significantly downfield. The carbon bearing the bromine (C6) will be influenced by the heavy atom effect.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):
| Predicted Shift (ppm) | Assignment | Rationale |
|---|---|---|
| ~162 | C2 | This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic), causing a strong downfield shift. |
| ~155 | C4 | A C=N carbon within the aromatic system, significantly deshielded. |
| ~148 | C8a | A bridgehead carbon attached to nitrogen, shifted downfield. |
| ~137 | C7 | Aromatic CH carbon. |
| ~128 | C5 | Aromatic CH carbon. |
| ~125 | C4a | Aromatic quaternary carbon. |
| ~122 | C8 | Aromatic CH carbon. |
| ~118 | C6 | The carbon directly attached to bromine. Its shift is influenced by both halogen substitution and its position in the ring. |
| ~28 | N-CH₃ | The N-methyl carbon appears in the typical aliphatic region for such groups.[5][6] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all C-H couplings into singlets, simplifying the spectrum and improving signal-to-noise.
-
Use a standard pulse sequence (e.g., zgpg30) with a 30° pulse angle to allow for faster repetition rates.
-
Acquire several hundred to a few thousand scans, as the natural abundance of ¹³C is low (~1.1%).
-
-
Data Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is ideal for identifying the functional groups present in the molecule. The key absorptions will arise from the N-H bond of the secondary amine, the C-H bonds of the aromatic ring and methyl group, the C=N and C=C bonds within the quinazoline core, and the C-N bond.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
|---|---|---|---|
| 3350 - 3310 | Medium, Sharp | N-H Stretch | This is the characteristic stretching frequency for a secondary amine.[4][7] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring. |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the stretching of the C-H bonds in the N-methyl group. |
| 1620 - 1580 | Strong-Medium | C=N / C=C Stretch | The quinazoline ring system contains multiple C=N and C=C bonds, leading to strong absorptions in this fingerprint region. |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | The stretching of the C-N bond where the carbon is part of the aromatic system is typically strong.[5][7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Trustworthiness: Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For this compound, the most crucial diagnostic feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Predicted Mass Spectrum Data (ESI+):
-
Molecular Formula: C₉H₈BrN₃
-
Monoisotopic Mass: 236.9902 Da (for ⁷⁹Br)
-
Expected Ions:
m/z (Predicted) Ion Rationale 237.9980 [M+H]⁺ (⁷⁹Br) The protonated molecular ion is commonly observed in Electrospray Ionization (ESI). 239.9960 [M+H]⁺ (⁸¹Br) The corresponding protonated molecular ion containing the heavier bromine isotope. The intensity should be nearly identical to the 237.9980 peak. | 222.9745 | [M-CH₃+H]⁺ | A potential fragment corresponding to the loss of the methyl group. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid. Causality: The acid promotes protonation, which is necessary for ionization in positive ESI mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Use positive ion electrospray ionization (ESI+). Set the capillary voltage, gas flow, and temperature to optimal values for the instrument and compound class.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). In high-resolution mode (e.g., on a TOF or Orbitrap analyzer), the instrument can measure m/z values to four or more decimal places.
-
Data Analysis:
-
Identify the protonated molecular ion cluster, [M+H]⁺, confirming the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.
-
Compare the experimentally measured exact mass to the theoretical mass calculated for the elemental formula C₉H₉BrN₃⁺. A mass error of <5 ppm provides high confidence in the assigned formula.
-
Integrated Spectroscopic Workflow
The characterization of a novel compound is a holistic process where each technique provides a piece of the structural puzzle. The workflow ensures that a comprehensive and validated dataset is obtained.
Figure 2: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
This guide outlines the predicted spectroscopic characteristics of this compound and provides robust protocols for their experimental determination. The combination of ¹H NMR, ¹³C NMR, IR, and high-resolution MS creates a self-validating system for structural confirmation. The key identifiers for this molecule are: the distinctive aromatic proton patterns in the ¹H NMR, the downfield C2 carbon in the ¹³C NMR, the N-H stretch in the IR, and critically, the M/M+2 isotopic pattern in the mass spectrum, which serves as definitive evidence of the bromine atom. By following the methodologies and understanding the principles described herein, researchers can confidently verify the identity and purity of this and related quinazoline derivatives, accelerating their research and development efforts.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Quinazolinones. Tetrahedron, 62(42), 9787-9826. [Link]
-
Preti, D., et al. (2010). Synthesis and biological evaluation of 2-substituted-amino-quinazolines as new P2X₇ receptor antagonists. Bioorganic & Medicinal Chemistry, 18(11), 3933-3943. [Link]
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
MDPI. (2020). 6-Bromo-N-(2-methyl-2H-benzo[d][1][8][9]triazol-5-yl)quinolin-4-amine. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]
-
PubChem. (n.d.). 6-bromoquinazolin-2-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. mediresonline.org [mediresonline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
In Silico Modeling of 6-bromo-N-methylquinazolin-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides an in-depth technical walkthrough of the in silico modeling of a novel quinazoline derivative, 6-bromo-N-methylquinazolin-2-amine. We will explore a strategic, multi-faceted computational approach, beginning with target identification based on scaffold homology, followed by rigorous molecular docking, comprehensive molecular dynamics simulations, and predictive ADMET profiling. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for the computational evaluation of small molecule drug candidates.
Introduction: The Quinazoline Scaffold and the Rationale for In Silico Investigation
Quinazoline derivatives have emerged as a privileged scaffold in drug discovery, with numerous approved drugs targeting a range of biological entities.[1][2] A significant portion of these compounds exhibit potent inhibitory activity against protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][4][5] The core structure of this compound, featuring a quinazoline nucleus, strongly suggests its potential as a kinase inhibitor. The presence of a bromine atom at the 6-position can enhance binding affinity through halogen bonding and other favorable interactions within the ATP-binding pocket of kinases.[6]
Given the therapeutic importance of quinazoline-based kinase inhibitors, this guide will use the Epidermal Growth Factor Receptor (EGFR) kinase as a representative and scientifically plausible target for our in silico investigation of this compound. EGFR is a well-validated target in oncology, and its inhibition by quinazoline derivatives like gefitinib and erlotinib is a clinical success story.[3][7]
This guide will delineate a complete in silico workflow, demonstrating how computational modeling can be leveraged to predict the therapeutic potential of a novel compound, thereby prioritizing experimental resources and accelerating the drug discovery pipeline.
The In Silico Modeling Workflow: A Multi-Pillar Approach
Our computational investigation of this compound will be structured around three pillars of in silico drug discovery:
-
Pillar 1: Molecular Docking: To predict the binding conformation and affinity of the ligand within the EGFR kinase active site.
-
Pillar 2: Molecular Dynamics (MD) Simulations: To assess the stability of the protein-ligand complex and characterize its dynamic behavior over time.
-
Pillar 3: ADMET Prediction: To evaluate the pharmacokinetic and toxicity profile of the compound.
This integrated approach provides a holistic view of the molecule's potential, from target engagement to its disposition within a biological system.
Caption: A high-level overview of the in silico modeling workflow.
Pillar 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] This technique is instrumental in structure-based drug design for predicting binding modes and estimating binding affinity.
Rationale and Choice of Tools
For this study, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program known for its accuracy and speed.[10] The crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 6JZ0) will be used as the receptor.[11] This structure provides a biologically relevant conformation of the active site.
Step-by-Step Protocol for Molecular Docking
-
Receptor Preparation:
-
Download the PDB file for 6JZ0 from the RCSB Protein Data Bank.[11]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Save the prepared receptor in PDBQT format using AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it as a MOL file.
-
Convert the MOL file to a PDBQT file using Open Babel or AutoDockTools, ensuring correct atom types and charges are assigned.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking to encompass the ATP-binding site of EGFR. The coordinates of the co-crystallized inhibitor in 6JZ0 can be used to center the grid box.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina with the prepared receptor, ligand, and grid box parameters.
-
The output will be a set of predicted binding poses ranked by their binding affinity scores (kcal/mol).
-
Analysis and Interpretation of Docking Results
The primary outputs to analyze are the binding affinity scores and the predicted binding poses. A lower binding affinity score indicates a more favorable interaction. The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the amino acid residues in the EGFR active site.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 to -9.5 |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
Table 1: Hypothetical Molecular Docking Results
Caption: A step-by-step workflow for molecular dynamics simulation.
Pillar 3: ADMET Prediction
A successful drug candidate must not only have high efficacy but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a crucial step in early-stage drug discovery to identify potential liabilities. [12][13]
Rationale and Choice of Tools
The SwissADME web tool is a free and comprehensive resource for predicting the ADMET properties of small molecules. [14][15][16]It provides a user-friendly interface and a wide range of predictive models.
Step-by-Step Protocol for ADMET Prediction
-
Input Ligand Structure:
-
Access the SwissADME website.
-
Input the SMILES string or draw the structure of this compound.
-
-
Run Prediction:
-
Initiate the calculation.
-
-
Analyze Results:
-
Examine the predicted physicochemical properties, pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity alerts.
-
Analysis and Interpretation of ADMET Prediction Results
The predicted ADMET properties provide a preliminary assessment of the drug-likeness of this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |
| LogP | < 5 | Optimal lipophilicity |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Reduced potential for CNS side effects |
| PAINS Alerts | 0 | No alerts for promiscuous compounds |
Table 3: Hypothetical ADMET Prediction Results
Synthesis of Findings and Future Directions
The in silico modeling of this compound suggests that it is a promising candidate for further investigation as an EGFR kinase inhibitor. The molecular docking study predicted a high binding affinity and a favorable binding mode within the EGFR active site. The molecular dynamics simulations indicated that the protein-ligand complex is stable over time. Furthermore, the ADMET predictions suggest that the compound possesses drug-like properties with a low potential for toxicity.
Based on these computational findings, the next logical steps would be:
-
Chemical Synthesis: Synthesize this compound for experimental validation.
-
In Vitro Assays: Conduct in vitro kinase assays to determine the IC50 value against EGFR and other related kinases to assess its potency and selectivity.
-
Cell-Based Assays: Evaluate the anti-proliferative activity of the compound in cancer cell lines that are dependent on EGFR signaling.
This iterative cycle of computational modeling and experimental validation is at the heart of modern, efficient drug discovery.
References
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Medicinal Chemistry. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. [Link]
-
4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014). National Center for Biotechnology Information. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]
-
GROMACS Tutorials. (n.d.). GROMACS. [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health. [Link]
-
Biological activities of recent advances in quinazoline. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Semantic Scholar. [Link]
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]
-
6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. (2019). RCSB PDB. [Link]
-
7SI1: Crystal structure of apo EGFR kinase domain. (2022). RCSB PDB. [Link]
-
About - SwissADME. (n.d.). SwissADME. [Link]
-
Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. [Link]
-
Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Bentham Science Publisher. [Link]
-
5UGB: Crystal structure of the EGFR kinase domain in complex with... (2017). RCSB PDB. [Link]
-
2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006). RCSB PDB. [Link]
-
How to Understand and Interpret Molecular Dynamics Results?. (2026). YouTube. [Link]
-
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). (2017). SciSpace. [Link]
-
(PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). ResearchGate. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific. [Link]
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). IJMPR. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Institutes of Health. [Link]
-
SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics - Expasy. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
- Help Need for Interpreting Results from Protein-Ligand Complex. (2025). Google Groups.
Sources
- 1. actascientific.com [actascientific.com]
- 2. ijmpr.in [ijmpr.in]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. rcsb.org [rcsb.org]
- 12. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 15. SwissADME [swissadme.ch]
- 16. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
Methodological & Application
Topic: Development of In Vitro Assays for 6-bromo-N-methylquinazolin-2-amine
An Application Guide and Protocol Framework
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities, including potent inhibition of protein kinases.[1][2] This application note provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of 6-bromo-N-methylquinazolin-2-amine, a novel quinazoline derivative. Recognizing that many quinazoline-based molecules function as ATP-competitive kinase inhibitors, we present a robust, two-tiered assay cascade.[3] This guide begins with a foundational biochemical assay to determine direct inhibitory activity against a relevant kinase, followed by a cell-based assay to assess the compound's functional effect on cell viability and proliferation. We provide detailed, step-by-step protocols, guidance on critical validation parameters such as the Z'-factor, and methodologies for determining IC50 values to ensure the generation of reliable and reproducible data.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous primary screening workflow for novel small molecules.
Foundational Principles: Compound Management and Assay Selection
The Three S's of Small Molecule Handling
The integrity of any in vitro assay begins with the proper handling of the test compound. Before initiating any biological experiment, it is critical to establish the fundamental physicochemical properties of this compound. Neglecting this step can lead to inaccurate and misleading results. Best practices mandate a focus on the "three S's": Solvent, Solubility, and Stability.[6]
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening due to its broad solubilizing power. However, it is crucial to determine the optimal solvent and to ensure that the final concentration in the assay does not exceed a level toxic to the cells or inhibitory to the enzyme (typically <0.5%).[6]
-
Solubility Determination: A molecule that precipitates out of solution cannot be accurately quantified.[6] The solubility of this compound should be determined in the selected solvent and, more importantly, in the final assay buffer. This can be assessed through methods like nephelometry or visual inspection at high concentrations.
-
Stability Assessment: The compound's stability in the chosen solvent and under assay conditions (e.g., temperature, light exposure) must be understood.[6] A preliminary stability study, perhaps using LC-MS over a time course, can prevent the misinterpretation of results caused by compound degradation.
Hypothesis-Driven Assay Selection
The chemical structure of this compound strongly suggests a potential mechanism of action. The quinazoline core is prevalent in numerous approved kinase inhibitors, such as the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib.[3] This structural precedent forms the basis of our primary hypothesis: This compound is a protein kinase inhibitor.
Therefore, a logical and efficient screening strategy is a two-stage cascade:
-
Primary Biochemical Assay: A direct, target-based assay to quantify the compound's ability to inhibit the enzymatic activity of a selected kinase in a purified system. This confirms on-target activity and provides a direct measure of potency (IC50).[7]
-
Secondary Cell-Based Assay: A functional assay to measure the compound's effect in a physiologically relevant context.[8][9] This assay assesses cell permeability, potential cytotoxicity, and the downstream consequences of target engagement, providing a more holistic view of the compound's biological activity.
Primary Screen: Biochemical Kinase Inhibition Assay
This protocol describes a universal, luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Assay Principle
The fundamental principle is that an active kinase will consume ATP to phosphorylate its substrate. By adding a reagent that produces a luminescent signal proportional to the ATP concentration, we can measure kinase activity. When an inhibitor is present, less ATP is consumed, resulting in a higher luminescent signal. This inverse relationship allows for a robust and sensitive measurement of inhibition.[7]
Workflow for Biochemical Assay
Caption: Workflow for the biochemical kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
Recombinant Kinase (e.g., EGFR, sourced from a reputable vendor)
-
Kinase Substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1)
-
Kinase Buffer (vendor-specific or a generic buffer, e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (High purity)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ATP Detection Reagent (e.g., Kinase-Glo®, Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Using a liquid handler, transfer 50 nL of each compound concentration to the appropriate wells of a 384-well plate.
-
Add 50 nL of 100% DMSO to "No Inhibition" (0% inhibition) and "Max Inhibition" (100% inhibition) control wells.
-
Add 50 nL of a high concentration of Staurosporine (e.g., 100 µM) to the "Max Inhibition" wells.
-
-
Reagent Preparation:
-
Thaw all kinase reagents on ice.
-
Prepare a 2X Kinase/Substrate solution in kinase buffer at a concentration determined during assay optimization.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration in the assay should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Equilibrate the ATP Detection Reagent to room temperature.
-
Stop the kinase reaction by adding 10 µL of the ATP Detection Reagent to all wells.
-
Mix the plate and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Secondary Screen: Cell-Based Viability/Proliferation Assay
This protocol uses a luminescence-based method to quantify cell viability by measuring ATP levels, which are indicative of metabolically active cells. A decrease in cell viability upon treatment suggests the compound may be cytotoxic or inhibit proliferation.[10]
Assay Principle
Healthy, proliferating cells maintain high levels of intracellular ATP. When cells undergo apoptosis, necrosis, or cell cycle arrest due to a compound's activity, the intracellular ATP concentration rapidly declines. A lytic reagent is added to release ATP from the cells, which then fuels a luciferase reaction to produce a luminescent signal directly proportional to the number of viable cells in the well.[10]
Workflow for Cell-Based Assay
Caption: Workflow for the cell-based viability assay.
Detailed Protocol: Luminescence-Based Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., A549, if testing against EGFR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (test compound)
-
Staurosporine or another potent cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
Cell Viability Reagent (e.g., CellTiter-Glo®, Promega)
-
White, clear-bottom 384-well tissue culture-treated plates
-
CO2 Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating:
-
Harvest cells from a sub-confluent flask using trypsin.
-
Resuspend cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (e.g., 1,000 cells/well) determined via a prior cell titration experiment.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.2%).
-
Remove the plate from the incubator and add 10 µL of the diluted compound to the corresponding wells. Add vehicle control (medium with DMSO) and positive control (Staurosporine) to the appropriate wells.
-
Return the plate to the incubator and incubate for 72 hours.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the Cell Viability Reagent to all wells.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Assay Validation and Data Interpretation
A robust assay is a validated one. The following metrics are essential for ensuring the quality and reliability of your screening data.
Z'-Factor: Quantifying Assay Quality
The Z'-factor is a statistical parameter that determines the suitability of an assay for high-throughput screening.[11] It measures the separation between the positive and negative controls in relation to their variability.[4][12]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos: Standard deviation of the positive control (e.g., Max Inhibition / Staurosporine)
-
SD_neg: Standard deviation of the negative control (e.g., No Inhibition / DMSO)
-
Mean_pos & Mean_neg: Mean signals of the respective controls.
Data Interpretation:
| Z'-Factor Value | Assay Quality | Suitability for Screening |
|---|---|---|
| > 0.5 | Excellent | An ideal, robust assay.[4][11] |
| 0 to 0.5 | Marginal | Acceptable, but may require optimization.[4] |
| < 0 | Poor | The assay is not suitable for screening.[11] |
IC50 Determination: Quantifying Compound Potency
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a biological or biochemical response by 50%.[5] It is the most common metric for quantifying compound potency.
Procedure:
-
Normalize Data: Convert raw luminescence data to percent inhibition using the control wells: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response model (variable slope) using a suitable software package (e.g., GraphPad Prism).[13] This will generate the IC50 value.[14]
Example Data Presentation:
| Compound | Target/Cell Line | IC50 (µM) | Z'-Factor |
|---|---|---|---|
| This compound | EGFR Kinase | 0.15 ± 0.02 | 0.82 |
| This compound | A549 Cells | 1.2 ± 0.3 | 0.75 |
| Staurosporine (Control) | EGFR Kinase | 0.01 ± 0.003 | 0.82 |
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]
-
Wang, D., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2447. National Institutes of Health. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2534. National Institutes of Health. [Link]
-
ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora. [Link]
-
S. S. Lee and B. Andrews. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Cellix. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cellix. [Link]
-
Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience, 12(1), 111. National Institutes of Health. [Link]
-
Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C474-C486. [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]
-
Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biostructure. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Holiday, F. W., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 273-282. [Link]
-
Rawat, S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7383. MDPI. [Link]
-
ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
G-Biosciences. (2013). Assay Development 101: A Beginner's Guide. G-Biosciences. [Link]
-
Wang, Y., et al. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 55(7), 1277-1282. ACS Publications. [Link]
-
PunnettSquare.Tools. (2025). Z-Factor Calculator. PunnettSquare.Tools. [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
PubMed. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]
-
Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Technology Networks. [Link]
-
Ighodaro, A. E., et al. (2009). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Tropical Journal of Pharmaceutical Research, 8(5), 431-438. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Mhlongo, N. N., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 21(11), 1461. National Institutes of Health. [Link]
-
Laman, H., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in molecular biology, 929, 3-20. [Link]
-
Abdel-Hafez, A. A., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Journal of Inflammation Research, 15, 3139-3162. National Institutes of Health. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]
-
Al-Ostath, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15615. National Institutes of Health. [Link]
-
ResearchGate. (2025). Design, Synthesis, and In Vitro α-Amylase Inhibitory Activity of 6-Bromo-1-[(phenyl)(quinolin-3-yl)amino]methyl)naphthalen-2-ol Betti Bases. ResearchGate. [Link]
-
Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific and Research Publications, 13(4). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. Cell-Based Assays [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 13. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 14. clyte.tech [clyte.tech]
Application Notes and Protocols for Cell-Based Assays Using 6-bromo-N-methylquinazolin-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4] A significant number of these compounds exert their effects by inhibiting key enzymes in signaling pathways, particularly protein kinases, which are often dysregulated in diseases like cancer.[5][6][7]
This document provides detailed application notes and protocols for the initial cell-based characterization of a novel quinazoline derivative, 6-bromo-N-methylquinazolin-2-amine . While specific biological data for this compound is emerging, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways, making it a compound of interest for drug discovery and development, particularly in oncology.[5][8][9]
These protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines. The assays described herein will enable the determination of the compound's half-maximal inhibitory concentration (IC50), its ability to induce apoptosis, and its impact on cell cycle progression.
Hypothesized Mechanism of Action: Targeting Cellular Proliferation
Based on the extensive literature on quinazoline derivatives, we hypothesize that this compound may function as an inhibitor of protein kinases involved in cell proliferation and survival.[5][10] Many quinazoline-based anticancer agents target the ATP-binding pocket of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways critical for cancer cell growth and survival.[2][5]
Diagram: Hypothesized Signaling Pathway Inhibition
Caption: Potential mechanism of this compound targeting EGFR.
Section 1: Assessment of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol: MTT Assay for IC50 Determination
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[12]
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1 | 0.765 | 90.0% |
| 10 | 0.450 | 52.9% |
| 50 | 0.150 | 17.6% |
| 100 | 0.080 | 9.4% |
Diagram: MTT Assay Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Section 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]
Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates.[14]
-
Incubate for 24 hours.
-
Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.
-
Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.[16]
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Section 3: Cell Cycle Analysis using Propidium Iodide Staining
Investigating the effect of a compound on the cell cycle distribution is crucial to understanding its mechanism of action. Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cell division.[8] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the DNA content of a cell population, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at relevant concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing.[18]
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.[18]
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2% | 28.1% | 16.7% |
| Compound (1x IC50) | 25.8% | 30.5% | 43.7% |
Diagram: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Troubleshooting and Best Practices
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO before diluting in culture medium to avoid precipitation. The final DMSO concentration in the culture medium should typically be below 0.5%.
-
Cell Health: Always use cells in the logarithmic growth phase for experiments. Ensure high cell viability (>95%) before seeding.
-
Controls: Appropriate controls are critical for data interpretation. Always include untreated and vehicle-treated controls. For apoptosis and cell cycle assays, a positive control (e.g., a known inducer of apoptosis or cell cycle arrest) is recommended.
-
Flow Cytometer Setup: Properly calibrate the flow cytometer and set appropriate voltage and compensation settings to distinguish between different cell populations accurately.[18]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound's biological activity in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational studies are an essential first step in the journey of developing novel quinazoline-based therapeutic agents.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
-
Apoptosis Protocols - USF Health - University of South Florida. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. [Link]
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
Synthesis of series of quinazoline derivatives and evaluation of... - ResearchGate. [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH. [Link]
-
6-Bromo-N-(2-methyl-2H-benzo[d][1][14][19]triazol-5-yl)quinolin-4-amine - MDPI. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin- Ophenyl)-3-Amino-Quinazolin-4(3h). [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. [Link]
-
Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [Link]
-
6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem. [Link]
-
Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib - ResearchGate. [Link]
-
Inhibition of tumor cell growth by a specific 6-phosphofructo-2-kinase inhibitor, N-bromoacetylethanolamine phosphate, and its analogues - PubMed. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. [Link]
-
Appropriate Sequencing of Tyrosine Kinase Inhibitors in Chronic Myelogenous Leukemia: When to Change? A Perspective in 2009 - PubMed. [Link]
-
6-Bromoquinazolin-2-amine | C8H6BrN3 | CID 2762768 - PubChem. [Link]
-
6-Bromoquinolin-4-amine | C9H7BrN2 | CID 2756374 - PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Appropriate sequencing of tyrosine kinase inhibitors in chronic myelogenous leukemia: when to change? A perspective in 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols [bdbiosciences.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Efficacy Testing of 6-bromo-N-methylquinazolin-2-amine in Preclinical Animal Models
Introduction and Scientific Rationale
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. Notably, quinazoline derivatives have been extensively developed as potent kinase inhibitors in oncology.[1] Several FDA-approved drugs, including gefitinib and erlotinib, are quinazoline-based compounds that target the epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating the therapeutic power of this molecular backbone in treating specific cancer subtypes.[2][3][4]
The investigational compound, 6-bromo-N-methylquinazolin-2-amine , belongs to this promising class. The presence of the 6-bromo substitution has been noted in various quinazolinone derivatives synthesized for antimicrobial, anti-inflammatory, and cytotoxic activities.[4][5][6][7] Based on this structural precedent, it is hypothesized that this compound functions as a small molecule inhibitor of a key signaling pathway implicated in cancer progression.
This document provides a comprehensive guide for establishing the preclinical in vivo efficacy of this compound, outlining a logical, phased approach from initial in vitro screening to a robust xenograft animal model study.
Hypothesized Mechanism of Action: Kinase Inhibition
Given the structural similarities to known anticancer agents, the most probable mechanism of action for this compound is the inhibition of a receptor tyrosine kinase (RTK). Many such inhibitors are competitive antagonists at the ATP-binding site of the kinase domain, preventing downstream signaling that leads to cell proliferation and survival.[5][8] The EGFR pathway is a primary candidate for such inhibition.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of the test compound.
Phase 1: In Vitro Cytotoxicity and Cell Line Selection
Rationale: Before committing to costly and time-consuming animal studies, it is essential to determine the compound's potency and spectrum of activity in vitro. This step identifies the most sensitive cancer cell lines, which will then be used to establish the in vivo model. A failure to show potency in a cell-based assay is a critical no-go signal for further development.[9]
Protocol 1: MTT Assay for Cytotoxicity
This protocol assesses the compound's ability to reduce cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549 [lung], MCF-7 [breast], SW480 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., erlotinib or doxorubicin).[4][5]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Scientist's Note: Select cell lines for the in vivo study that exhibit a low micromolar or nanomolar IC50 value. This indicates sufficient sensitivity to the compound.
Phase 2: In Vivo Efficacy Assessment in a Xenograft Model
Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold-standard for evaluating the in vivo efficacy of anticancer agents.[10] This model allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living system, providing critical data on efficacy, dosing, and tolerability.
Caption: Standard experimental workflow for a subcutaneous xenograft efficacy study.
Protocol 2: Subcutaneous Xenograft Efficacy Study
-
Animal Selection: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line (e.g., A549, based on potent in vitro activity).
-
Harvest cells during their exponential growth phase and ensure viability is >95%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Grouping:
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
Table 1: Example Study Groups
Group Treatment Dose Route of Admin. Frequency 1 Vehicle Control - Oral Gavage (PO) Daily 2 This compound Low Dose (e.g., 25 mg/kg) PO Daily 3 This compound High Dose (e.g., 50 mg/kg) PO Daily | 4 | Positive Control (e.g., Erlotinib) | 50 mg/kg | PO | Daily |
-
-
Compound Administration:
-
Formulate the test compound and controls in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween® 80 in water).
-
Administer the treatment daily via the specified route for the duration of the study (typically 21-28 days).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
-
Study Endpoint:
-
The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Euthanize all animals according to institutional guidelines.
-
Excise, weigh, and photograph the tumors.
-
Endpoint Analysis and Mechanistic Validation
Rationale: To confirm that the compound is working through its hypothesized mechanism, it is crucial to analyze the tumor tissue for relevant biomarkers. This step provides a direct link between target engagement and antitumor efficacy.
-
Tissue Processing: Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remaining tissue for protein analysis (Western Blot).
-
Immunohistochemistry (IHC): Stain tumor sections for:
-
Ki-67: A marker of cell proliferation. A significant reduction in Ki-67 staining in treated groups indicates a cytostatic effect.
-
Phospho-EGFR (pEGFR): If EGFR is the hypothesized target, a reduction in pEGFR levels demonstrates target engagement and inhibition.
-
-
Western Blot: Homogenize frozen tumor tissue to extract proteins. Probe for total and phosphorylated levels of key pathway proteins (e.g., EGFR, ERK, Akt) to confirm downstream signaling inhibition.
Data Presentation and Interpretation
Summarize efficacy and tolerability data in clear, concise tables and graphs.
Table 2: Example Efficacy Data Summary
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1450 ± 120 | - |
| Compound (25 mg/kg) | 870 ± 95 | 40% |
| Compound (50 mg/kg) | 435 ± 68 | 70% |
| Erlotinib (50 mg/kg) | 493 ± 75 | 66% |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Tolerability is primarily assessed by changes in body weight. A graph plotting the mean body weight change for each group over time should show no significant, sustained weight loss in the treated groups.
Conclusion
This application guide provides a robust, scientifically-grounded framework for evaluating the preclinical efficacy of this compound. By progressing from in vitro characterization to a well-controlled in vivo xenograft study with integrated biomarker analysis, researchers can generate the critical data package needed to validate the compound's therapeutic potential and justify its advancement in the drug development pipeline.
References
-
Cai, C-Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available at: [Link]
-
Dar, A. A., et al. (2018). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. bioRxiv. Available at: [Link]
-
Asif, M. (2017). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
El-Sayed, N. F., & El-Bendary, E. R. (2022). Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Javaid, K., et al. (2022). A comprehensive review of recent advances in the biological activities of quinazolines. Chemical Biology & Drug Design. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Molecular Mechanism, Pathogenesis, and Precision Therapeutics in Thyroid Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Mahmoud, F., & Schild, H. (2010). Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment. PMC - PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC - PubMed Central. Available at: [Link]
-
Montagnoli, A., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood - ASH Publications. Available at: [Link]
-
Millán, Y., & Pérez-Alenza, M. D. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. Available at: [Link]
-
Baselga, J., & Averbuch, S. D. (2004). Small molecule tyrosine kinase inhibitors: clinical development of anticancer agents. Oncogene. Available at: [Link]
-
MDPI. (2023). 6-Bromo-N-(2-methyl-2H-benzo[d][2][11][12]triazol-5-yl)quinolin-4-amine. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Murti, Y., et al. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central. Available at: [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available at: [Link]
-
Heydari, R., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]
-
Osarodion, O. P. (2022). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Clinical Medicine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 8. Small molecule tyrosine kinase inhibitors: clinical development of anticancer agents | Semantic Scholar [semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
protocol for dissolving 6-bromo-N-methylquinazolin-2-amine for experiments
An Application Note and Protocol for the Solubilization of 6-bromo-N-methylquinazolin-2-amine for Pre-Clinical Research
Abstract
This document provides a detailed protocol and technical guidance for the dissolution of this compound (CAS: 882670-77-1), a compound of interest in drug discovery and chemical biology. Due to the inherent low aqueous solubility characteristic of many quinazoline derivatives, establishing a reliable and reproducible solubilization method is critical for generating accurate and consistent data in biological and chemical assays.[1] This guide outlines a systematic approach for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous media, addressing common challenges such as precipitation. These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction and Compound Profile
This compound is a heterocyclic amine belonging to the quinazoline class of compounds. The quinazoline scaffold is a key pharmacophore found in numerous clinically approved drugs and investigational agents, recognized for a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] The successful screening and characterization of such compounds are fundamentally dependent on their effective delivery into an experimental system, which begins with proper dissolution.
The primary challenge associated with this compound, like many of its structural analogs, is its poor solubility in aqueous solutions. This is attributed to its rigid, fused heterocyclic ring system and lipophilic bromo-substituent, which contribute to high crystal lattice energy and low polarity.[1] Direct dissolution in aqueous buffers is often impractical and leads to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
This application note details a robust, field-proven protocol starting with the preparation of a concentrated stock solution in an organic solvent, followed by a carefully controlled dilution process to prepare aqueous working solutions suitable for in vitro assays.
Physicochemical Characteristics and Required Materials
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 882670-77-1 | [5][6] |
| Molecular Formula | C₉H₈BrN₃ | [5] |
| Molecular Weight | 238.08 g/mol | [7] |
| Appearance | Typically a solid powder (color may vary by supplier) | N/A |
| Aqueous Solubility | Predicted to be low | [1] |
| Primary Organic Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [1][8][9] |
Required Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Warming device (e.g., water bath or heat block, optional)
-
Calibrated micropipettes and sterile tips
-
Target aqueous buffer (e.g., PBS, cell culture medium)
Essential Safety and Handling Precautions
Before beginning any experimental work, researchers must be familiar with the potential hazards of the compound and solvents.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Compound Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid direct contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.
-
Solvent Handling: DMSO is an aprotic solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and ensure gloves are compatible.
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste disposal guidelines.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
The initial and most critical step is the preparation of a high-concentration stock solution in a suitable organic solvent. DMSO is the recommended solvent due to its high solvating power for a wide range of organic molecules and its miscibility with water.[1][9]
Objective: To prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
Step-by-Step Methodology:
-
Mass Calculation: Determine the mass of this compound required. For a 10 mM stock in 1 mL (0.001 L):
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 238.08 g/mol × 1000 mg/g = 2.38 mg
-
-
Weighing: Carefully weigh out 2.38 mg of the compound using a calibrated analytical balance and transfer it to a sterile, appropriately sized amber vial or tube.
-
Expert Tip: Using an amber vial protects the compound from potential light-induced degradation, a common concern for aromatic heterocyclic compounds.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
a. Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.[8] Visually inspect the solution against a light source to check for undissolved particulates.
-
b. (If necessary) If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves provide energy to break down the crystal lattice structure, facilitating dissolution.[1]
-
c. (Optional) Gentle warming can also be applied. Place the vial in a water bath set to 37-40°C for 5-10 minutes.[1] Caution: Do not overheat, as this may risk compound degradation. After warming, vortex the solution again.
-
d. Repeat steps 4b and 4c as needed until a clear, homogenous solution is achieved.
-
-
Storage: Store the 10 mM stock solution at -20°C for long-term stability (months to years) or at 4°C for short-term use (weeks).[7] Note that some compounds may precipitate out of DMSO at lower temperatures. If this occurs, gently warm and vortex the solution to ensure it is fully redissolved before use.[1]
Protocol 2: Preparation of Aqueous Working Solutions
Diluting the DMSO stock into an aqueous buffer is a common failure point where precipitation can occur. This protocol uses a serial dilution and vigorous mixing approach to minimize this issue.
Objective: To prepare a 10 µM working solution in a standard aqueous buffer (e.g., cell culture medium) from the 10 mM DMSO stock.
Workflow Diagram:
Caption: Workflow for preparing aqueous working solutions.
Step-by-Step Methodology:
-
Thaw Stock Solution: Remove the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature. If any precipitate is visible, warm and vortex until the solution is clear.[1]
-
Calculate Dilution: To get a 10 µM final solution from a 10 mM stock, a 1:1000 dilution is required. For a final volume of 1 mL, you will need 1 µL of the 10 mM stock.
-
Perform Dilution:
-
a. Pipette 999 µL of your target aqueous buffer into a sterile microcentrifuge tube.
-
b. Add 1 µL of the 10 mM DMSO stock directly into the buffer. Crucially, do not pipette onto the wall of the tube.
-
c. Immediately cap the tube and vortex vigorously for at least 30 seconds. This rapid, energetic mixing is essential to disperse the compound quickly before it has a chance to aggregate and precipitate.[1]
-
-
Final Concentration Check: The final concentration of DMSO in this working solution is 0.1%. This is generally well-tolerated by most cell lines and assays. Always run a vehicle control (0.1% DMSO in buffer) in your experiments.
-
Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment and use them immediately, as the compound may have limited stability or may precipitate over time in the aqueous environment.
Troubleshooting Common Dissolution Issues
Even with a robust protocol, challenges can arise. The following table provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO | Insufficient solvent volume; low-quality or hydrated DMSO; compound has extremely low solubility. | Increase the volume of fresh, anhydrous DMSO. Apply sonication and gentle warming (37-40°C) as described in Protocol 1.[1] |
| Stock solution precipitates at -20°C | The compound's solubility in DMSO is temperature-dependent. | Store the stock at room temperature if stability data permits. Otherwise, always warm and vortex the vial to re-dissolve the compound completely before making dilutions.[1] |
| Solution becomes cloudy or precipitates upon dilution into aqueous buffer | The final concentration exceeds the compound's solubility limit in the final solvent mixture. | 1. Reduce Final Concentration: This is the simplest approach.[1]2. Introduce a Co-solvent: Add a small amount (1-5%) of ethanol or polyethylene glycol (PEG) to your aqueous buffer to increase solubility.[1]3. Use Surfactants: Add a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 80 to the buffer to help keep the compound in solution.[1]4. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions (e.g., 10 mM -> 1 mM -> 100 µM -> 10 µM) in buffer. |
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting precipitation issues.
References
- BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- A2B Chem. (n.d.). This compound.
- PubChem. (2025). 6-Bromo-2-methylquinoline.
- Ivy Fine Chemicals. (n.d.). This compound.
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- JoVE (Journal of Visualized Experiments). (2022). Facile Preparation Of 4-Substituted Quinazoline Derivatives Protocol Preview.
- BIOFOUNT. (n.d.). This compound.
- Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- NIH National Library of Medicine. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- ChemicalBook. (2025). 6-Bromoquinolin-2-amine.
- BuyersGuideChem. (n.d.). 6-Bromo-2-quinolinamine.
- NIH National Library of Medicine. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- ChemicalBook. (n.d.). 6-Bromo-2-methylquinoline.
- NIH PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine.
- LabSolu. (n.d.). 6-Bromo-2-methylquinazolin-4(3H)-one.
- NIH PubChem. (2025). 6-Bromoquinazolin-2-amine.
- NIH PubChem. (2025). 6-Bromoquinolin-2-amine.
- NIH PubChem. (2025). 6-Bromoquinolin-4-amine.
- JoVE (Journal of Visualized Experiments). (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives.
- National Library of Medicine. (2007). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. ivychem.com [ivychem.com]
- 7. 882670-77-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-bromo-N-methylquinazolin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of several approved kinase inhibitors.[2] This document provides detailed application notes and protocols for the investigation of a novel quinazoline-based compound, 6-bromo-N-methylquinazolin-2-amine, as a potential kinase inhibitor. The protocols described herein cover in vitro biochemical assays to determine inhibitory potency and selectivity, as well as cell-based assays to assess its effects on cellular signaling and viability. This guide is intended to provide researchers with the necessary framework to characterize novel kinase inhibitors from initial screening to cellular validation.
Introduction to this compound
This compound is a synthetic small molecule featuring a quinazoline core, a structure known for its interaction with the ATP-binding site of various kinases.[3] The bromine substitution at the 6th position and the N-methyl group at the 2-amine position can influence its binding affinity, selectivity, and pharmacokinetic properties. While the precise kinase targets of this specific compound are under investigation, related quinazoline derivatives have shown inhibitory activity against a range of tyrosine kinases.[2] Therefore, a systematic approach to characterizing its inhibitory profile is warranted.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈BrN₃
-
Molecular Weight: 238.08 g/mol
In Vitro Biochemical Kinase Inhibition Assays
Biochemical assays are the first step in characterizing a potential kinase inhibitor, providing quantitative data on its potency and selectivity.[1] These assays typically measure the enzymatic activity of a purified kinase in the presence of the inhibitor.[4]
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[5]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[4]
Experimental Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup (96-well plate format):
-
Add 2.5 µL of serially diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase of interest (e.g., a tyrosine kinase) diluted in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically but are typically at or near the Km for each.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 8 |
| Kinase B | 450 | 15 |
| Kinase C | >10,000 | 30 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[5]
Experimental Workflow:
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Assays for Kinase Inhibition
Cell-based assays are crucial for validating the activity of a kinase inhibitor in a more physiologically relevant context.[6] These assays can determine if the compound can enter cells and inhibit the target kinase in its natural environment, leading to a downstream cellular response.
Cellular Phosphorylation Assay (Western Blot)
This method directly measures the phosphorylation level of a kinase's downstream substrate within the cell. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor indicates target engagement and inhibition.[7]
Principle: Cells are treated with the kinase inhibitor, and then cell lysates are subjected to SDS-PAGE and Western blotting. A phospho-specific antibody is used to detect the phosphorylated form of the substrate protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a predetermined time (e.g., 2 hours).
-
If the kinase is part of a signaling pathway that requires activation, stimulate the cells with an appropriate ligand (e.g., a growth factor) for a short period before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of substrate phosphorylation is determined by normalizing the phospho-protein signal to the total protein signal.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Investigation of 6-bromo-N-methylquinazolin-2-amine in Cancer Research
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a recurring motif in a multitude of clinically successful oncology drugs.[1] Its rigid, bicyclic structure provides an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, making it particularly well-suited for insertion into the ATP-binding pockets of protein kinases.[2] Dysregulation of kinase activity is a fundamental driver of many cancers, and as such, kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][2] Prominent examples of FDA-approved quinazoline-based kinase inhibitors include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel investigational compound, 6-bromo-N-methylquinazolin-2-amine . While public domain data on this specific molecule is not extensively available, its structure is suggestive of a potential role as a kinase inhibitor. Therefore, these application notes are presented as a detailed roadmap for its characterization, from initial biochemical assays to in vivo efficacy studies, based on established methodologies for similar small molecule inhibitors.[4][5]
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃ | PubChem CID: 135408795 (related structure) |
| Molecular Weight | 238.09 g/mol | PubChem CID: 135408795 (related structure) |
| IUPAC Name | This compound | N/A |
| SMILES | (Hypothetical) CNc1nc2ccc(Br)cc2cn1 | N/A |
Note: As specific data for this compound is limited, some properties are inferred from closely related structures available in public databases.
PART 1: Initial Biochemical Characterization
The first step in evaluating a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. This is crucial for identifying its primary molecular target(s) and understanding its potential for off-target effects.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[6]
Principle: The amount of ADP generated is directly proportional to the kinase activity. A proprietary reagent is used to convert ADP to ATP, which then drives a luciferase-mediated reaction that produces a luminescent signal.
Materials:
-
Kinase of interest (e.g., EGFR, HER2, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point 1:3 serial dilution in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
Expected Outcome: This assay will determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase. By screening against a broad panel of kinases, a selectivity profile can be established.
PART 2: Cellular Activity and Mechanism of Action
Once the biochemical activity is established, the next critical step is to assess the compound's effect on cancer cells. This includes evaluating its cytotoxicity, its impact on the target signaling pathway, and its ability to induce apoptosis.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[7][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells and incubate for 48-72 hours. Include vehicle-only (DMSO) control wells.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Workflow for Cellular Assays
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
PART 3: In Vivo Efficacy Studies
If the compound shows promising in vitro activity, the final preclinical step is to evaluate its efficacy in a living organism, typically using a mouse xenograft model. [10][11]
Protocol 4: Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational compound to assess its effect on tumor growth. [12][13] Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate) [14]* this compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Implantation:
-
Inject 1-10 million cancer cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on another predetermined schedule.
-
The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treated and control groups.
Conclusion and Future Directions
This document provides a foundational framework for the preclinical evaluation of this compound as a potential anti-cancer agent. The successful completion of these studies would provide crucial data on its mechanism of action, cellular activity, and in vivo efficacy, which are essential for its further development as a therapeutic candidate. Subsequent steps would involve more detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to fully characterize its drug-like properties.
References
-
Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. [Link]
-
Ross, S. L., et al. (2017). BiTE® Xenograft Protocol. [Link]
-
National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
-
Chen Lab - University of Hawaii Cancer Center. (n.d.). Western blotting. [Link]
-
MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d]t[4][15][16]riazol-5-yl)quinolin-4-amine. [Link]
-
Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
National Institutes of Health. (2014). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]
-
Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]
-
ResearchGate. (2025). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
PubChem. (n.d.). 6-Bromoquinazolin-2-amine. [Link]
-
ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
PubChem. (n.d.). 6-Bromoquinolin-2-amine. [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for the Evaluation of 6-bromo-N-methylquinazolin-2-amine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Neurotherapeutics and the Promise of the Quinazoline Scaffold
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health crisis with limited therapeutic options. The complex and multifactorial nature of these disorders necessitates the exploration of novel chemical scaffolds that can modulate multiple pathological pathways.[1][2] The quinazoline core, a heterocyclic structure composed of fused benzene and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry due to its diverse pharmacological activities.[3] Derivatives of this scaffold have been investigated for a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]
Recent comprehensive reviews have highlighted the significant potential of quinazoline derivatives in the context of neurodegeneration, with demonstrated activity against key targets such as cholinesterases, β-amyloid (Aβ) aggregation, tau protein phosphorylation, and monoamine oxidases (MAO).[1][3][8] Furthermore, specific N-heteroaryl quinazolin-2-amine derivatives have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease.[9]
This document provides a detailed guide for the preclinical evaluation of 6-bromo-N-methylquinazolin-2-amine , a novel quinazoline derivative, as a potential therapeutic agent for neurodegenerative diseases. Given the nascent stage of research on this specific molecule, this guide is structured as a strategic roadmap for its investigation, postulating a plausible multi-target mechanism of action based on the established pharmacology of the broader quinazoline class.
Postulated Mechanism of Action: A Multi-Target Approach
Based on the known activities of the quinazoline scaffold, we hypothesize that this compound may exert its neuroprotective effects through a multi-target mechanism, primarily involving the dual inhibition of a key pathological kinase and a critical enzyme in neurotransmitter metabolism. For the purpose of this guide, we will focus on its potential as a dual inhibitor of a Glycogen Synthase Kinase 3 Beta (GSK-3β), a key tau kinase, and Acetylcholinesterase (AChE), a central enzyme in cholinergic neurotransmission.
Key Postulated Targets:
-
Glycogen Synthase Kinase 3 Beta (GSK-3β): A serine/threonine kinase implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.
-
Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy to improve cognitive function in AD.[3]
The following diagram illustrates the hypothetical signaling pathway modulated by this compound.
Caption: Postulated dual-action mechanism of this compound.
Experimental Protocols
Part 1: In Vitro Characterization
Objective: To determine the inhibitory activity of this compound against GSK-3β and AChE, and to assess its neuroprotective and anti-inflammatory effects in cell-based models.
1.1. Enzyme Inhibition Assays
| Parameter | GSK-3β Inhibition Assay | Acetylcholinesterase (AChE) Inhibition Assay |
| Principle | Kinase activity is measured by quantifying the phosphorylation of a specific substrate. | Based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a colored product. |
| Enzyme Source | Recombinant human GSK-3β | Purified human recombinant AChE or electric eel AChE |
| Substrate | GSK-3β specific peptide substrate | Acetylthiocholine iodide (ATCI) |
| Detection | Luminescence-based kinase assay (e.g., Kinase-Glo®) or fluorescence-based assay. | Spectrophotometric measurement of the yellow anion of 5-thio-2-nitrobenzoic acid at 412 nm. |
| Test Compound | This compound (serial dilutions) | This compound (serial dilutions) |
| Positive Control | Known GSK-3β inhibitor (e.g., CHIR-99021) | Donepezil or Galantamine |
| Data Analysis | Calculation of IC50 value from dose-response curves. | Calculation of IC50 value from dose-response curves. |
1.2. Neuroprotection Assay in a Cellular Model of Aβ Toxicity
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype with retinoic acid.
Protocol:
-
Cell Culture: Culture and differentiate SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Treat the differentiated cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Add pre-aggregated Aβ (1-42) peptide (e.g., 10 µM) to the wells and incubate for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay or LDH release assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the Aβ-treated control.
1.3. Anti-neuroinflammatory Assay in Microglial Cells
Cell Line: BV-2 murine microglial cells.
Protocol:
-
Cell Culture: Plate BV-2 cells in 24-well plates.
-
Pre-treatment: Treat the cells with this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.
-
-
Data Analysis: Determine the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the compound.
Part 2: In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the in vivo efficacy of this compound in improving cognitive function and reducing AD-like pathology.
Animal Model: 5XFAD transgenic mice, which rapidly develop Aβ pathology and cognitive deficits.
Experimental Workflow:
Caption: In vivo experimental workflow for evaluating the test compound.
2.1. Treatment Regimen
-
Animals: Male and female 5XFAD mice, 3 months of age.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 30 mg/kg).
-
-
Administration: Daily oral gavage for 3 months.
2.2. Behavioral Assessments (at 6 months of age)
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term working memory.
2.3. Post-mortem Brain Tissue Analysis
-
Immunohistochemistry: Staining of brain sections for Aβ plaques (using antibodies like 6E10) and phosphorylated tau (using antibodies like AT8).
-
Western Blotting: Quantification of levels of Aβ, BACE1, and phosphorylated tau in brain homogenates.[10]
-
ELISA: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β) in brain lysates.
Data Presentation: Hypothetical Results
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Inhibitory Activity
| Compound | GSK-3β IC50 (nM) | AChE IC50 (nM) |
| This compound | e.g., 85 | e.g., 150 |
| CHIR-99021 (Control) | e.g., 5 | - |
| Donepezil (Control) | - | e.g., 10 |
Table 2: In Vivo Efficacy in 5XFAD Mice
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Y-maze (% Spontaneous Alternation) | Aβ Plaque Load (%) |
| Vehicle | e.g., 45 ± 5 | e.g., 55 ± 4 | e.g., 12 ± 2 |
| Compound (10 mg/kg) | e.g., 30 ± 4 | e.g., 68 ± 5 | e.g., 8 ± 1.5* |
| Compound (30 mg/kg) | e.g., 22 ± 3 | e.g., 75 ± 4 | e.g., 5 ± 1** |
*p < 0.05, **p < 0.01 vs. Vehicle
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, strategy for the preclinical evaluation of this compound in neurodegenerative disease models. The quinazoline scaffold holds considerable promise for the development of multi-target therapies for complex diseases like AD and PD.[1][3] The proposed experiments will systematically assess the compound's potential as a dual inhibitor of GSK-3β and AChE, and its ability to confer neuroprotection and improve cognitive function in vivo.
Positive outcomes from these studies would warrant further investigation, including detailed pharmacokinetic and toxicological profiling, and evaluation in other relevant neurodegenerative disease models. The exploration of novel quinazoline derivatives like this compound is a critical step towards the development of next-generation therapeutics for these devastating disorders.
References
- (Note: As this is a hypothetical application note for a novel compound, direct references for its activity are not available.
-
Haghighijoo, Z., Zamani, L., Moosavi, F., & Emami, S. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 227, 113949. [Link]
-
Haghighijoo, Z., Zamani, L., Moosavi, F., & Emami, S. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. PubMed, 34742016. [Link]
-
Al-Qaisi, Z. A., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. [Link]
-
Verma, A., et al. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. ACS Chemical Neuroscience. [Link]
-
Al-Qaisi, Z. A., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. PubMed, 39942659. [Link]
-
Sharma, P., et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. [Link]
-
(2024). Quinazoline a scaffold with antimicrobial and anticonvulsant activity. ResearchGate. [Link]
-
Kaur, M., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
(2024). Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. [Link]
-
(2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Frontiers in Chemistry. [Link]
-
(2021). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. PubMed. [Link]
-
Keylor, M. H., et al. (2021). Novel N-Heteroaryl Quinazolin-2-amine Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters. [Link]
-
(2021). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Bentham Science. [Link]
-
Haghighijoo, Z., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. ResearchGate. [Link]
Sources
- 1. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-Heteroaryl Quinazolin-2-amine Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
high-throughput screening with 6-bromo-N-methylquinazolin-2-amine
Application Note & Protocol Guide
Topic: A High-Throughput Screening Workflow for the Characterization of Novel Kinase Inhibitors, Exemplified by 6-bromo-N-methylquinazolin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors. The successful identification of novel, potent, and selective drug candidates from this chemical class requires a robust and rigorously validated high-throughput screening (HTS) strategy. This document provides a comprehensive guide to developing and executing such a strategy, using the hypothetical compound this compound as a representative example. We detail a complete workflow, from primary biochemical screening and data quality control to a multi-step hit validation cascade involving dose-response analysis, orthogonal assays, and cell-based validation. The protocols and principles outlined herein are designed to be broadly applicable for the characterization of novel small-molecule kinase inhibitors.
Introduction: The Quinazoline Scaffold and the Kinase Target Class
Quinazoline derivatives have garnered significant interest in drug discovery due to their versatile biological activities.[1] This heterocyclic scaffold is capable of forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, a family of enzymes that play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target class for therapeutic intervention.[2]
The development of a new chemical entity, such as this compound, necessitates a systematic screening approach to identify its biological targets and characterize its activity. This guide outlines a field-proven HTS workflow designed to identify and validate kinase inhibitors.
Expertise & Experience: The choice between a biochemical (target-based) and a cell-based (phenotypic) primary screen is a critical first step.[3][4] For novel compounds with a suspected target class, a biochemical assay offers distinct advantages: it directly measures the interaction between the compound and the purified target protein, simplifying data interpretation and minimizing confounding factors like cell permeability or off-target cytotoxic effects.[5][6] We will therefore begin with a highly sensitive and robust biochemical kinase assay.
Principle of the Primary Assay: ADP-Glo™ Luminescent Kinase Assay
To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Step 1 (Kinase Reaction): The kinase enzyme transfers a phosphate group from ATP to a specific substrate, generating ADP. An inhibitor, like our test compound, will block this reaction, leading to lower ADP production.
-
Step 2 (ADP Detection): After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which uses the generated ADP to produce a light signal via a coupled luciferase reaction.
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.
Expertise & Experience: The ADP-Glo™ format is selected for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, a common issue in HTS.[7] The use of a universal ADP detection system makes it adaptable to virtually any kinase, provided a suitable substrate is available.[8]
HTS Assay Development and Validation
Prior to initiating a full-scale screen, the assay must be optimized and validated to ensure it is robust and reliable.[9][10]
Key Validation Parameters:
-
Reagent Stability: All reagents (enzyme, substrate, ATP, detection reagents) must be stable under the planned storage and assay conditions.[11]
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.
-
ATP Concentration: The concentration of ATP should be set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[12]
-
Assay Robustness (Z'-Factor): The quality of an HTS assay is statistically validated using the Z'-factor, which measures the separation between the positive and negative control signals relative to their variability.[13]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., a known inhibitor) and negative (n, e.g., DMSO vehicle) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
Trustworthiness: An assay is considered suitable for HTS when it consistently achieves a Z'-factor ≥ 0.5.[14][15][16] This indicates an excellent separation between controls and a low probability of false positives or negatives.
| Z'-Factor Value | Assay Quality | Interpretation for Screening |
| > 0.5 | Excellent | Robust and reliable assay, suitable for HTS.[16] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires caution and optimization.[14] |
| < 0 | Unacceptable | Signal and background windows overlap; not suitable for HTS.[16] |
Protocol 1: Primary High-Throughput Screen
This protocol describes the screening of a compound library against a target kinase in a 384-well plate format.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Target Kinase (e.g., EGFR, Src, etc.) | Varies | The biological target of interest |
| Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1) | Varies | Phosphorylated by the kinase |
| ATP (Adenosine 5'-Triphosphate) | Varies | Phosphate donor for the kinase reaction |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains reagents for ADP detection |
| This compound & Library | Varies | Test compounds, typically as 10 mM stocks in DMSO |
| Known Kinase Inhibitor (e.g., Staurosporine) | Varies | Positive control for inhibition |
| DMSO (Dimethyl Sulfoxide) | Varies | Vehicle for compounds, negative control |
| Kinase Assay Buffer | Varies | Maintains optimal pH and ionic strength for the kinase reaction |
| Low-volume, white, 384-well assay plates | Varies | Plate format suitable for luminescence HTS |
| Acoustic Liquid Handler (e.g., Echo) | Varies | For accurate, low-volume compound dispensing |
| Multidrop Combi or similar liquid dispenser | Varies | For rapid dispensing of reagents |
| Plate reader with luminescence detection capability | Varies | To measure the assay signal |
Experimental Workflow
Caption: Workflow for the primary biochemical HTS assay.
Step-by-Step Procedure
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (including this compound) into the appropriate wells of a 384-well assay plate to achieve a final screening concentration of 10 µM.
-
Negative Controls: Dispense 50 nL of DMSO into 16 wells.
-
Positive Controls: Dispense 50 nL of a known inhibitor into 16 wells.
-
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Using a multidrop dispenser, add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at RT.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
ATP Depletion Incubation: Incubate for 40 minutes at RT.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal.
-
Signal Stabilization Incubation: Incubate for 30 minutes at RT, protected from light.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: Normalize the data using the average signals from the control wells: % Inhibition = 100 * (1 - (Signal_Compound - µ_Positive) / (µ_Negative - µ_Positive))
-
Hit Criteria: A compound is typically classified as a "primary hit" if it exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls (or a simpler cutoff, e.g., >50% inhibition).
The Hit Validation and Confirmation Cascade
Trustworthiness: A single-point HTS result is prone to false positives.[3] A rigorous, multi-step validation cascade is essential to confirm activity and eliminate artifacts before committing resources to further studies.[10][17]
Caption: A tiered workflow for hit validation and characterization.
Protocol 2: Dose-Response and IC₅₀ Determination
Primary hits are tested over a range of concentrations to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[18][19]
-
Compound Plating: Create a serial dilution series for each hit compound (e.g., 10 points, 3-fold dilutions starting from 50 µM). Dispense 50 nL of each concentration into a 384-well plate.
-
Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 1.
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[20]
| Concentration (µM) | % Inhibition (Hypothetical) |
| 50.000 | 98.5 |
| 16.667 | 95.2 |
| 5.556 | 89.1 |
| 1.852 | 75.4 |
| 0.617 | 51.2 |
| 0.206 | 28.3 |
| 0.069 | 10.1 |
| 0.023 | 4.5 |
| 0.008 | 1.2 |
| 0.003 | 0.5 |
| Calculated IC₅₀ | ~0.5 µM |
Protocol 3: Orthogonal and Cellular Assays
Expertise & Experience: To ensure the observed activity is not an artifact of the assay technology (e.g., luciferase inhibition), hits must be confirmed in an orthogonal assay that uses a different detection principle.[2] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[21]
Following biochemical confirmation, activity must be verified in a cellular context to assess target engagement and physiological relevance.[7]
-
Orthogonal Assay: Test potent compounds in a TR-FRET or other non-luminescence-based kinase assay to confirm inhibition.
-
Cell-Based Target Engagement:
-
Select a cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the confirmed hit compound.
-
Lyse the cells and perform a Western blot analysis to measure the phosphorylation level of a known downstream substrate of the target kinase.[7]
-
A reduction in substrate phosphorylation provides strong evidence of on-target activity within a living cell.
-
Compound Handling and Properties
Expertise & Experience: The physicochemical properties of test compounds are critical. Bromo-substituted heterocyclic compounds like this compound are generally soluble in DMSO, the standard solvent for compound libraries.[22] However, aqueous solubility can be limited. During assay development, it is crucial to ensure that the final concentration of DMSO is consistent across all wells (typically ≤ 1%) and that the compound does not precipitate in the aqueous assay buffer, which could lead to false results.
Conclusion
This application note provides a detailed, self-validating framework for the high-throughput screening of novel quinazoline derivatives as potential kinase inhibitors. By integrating robust primary screening, rigorous statistical quality control with the Z'-factor, and a comprehensive hit validation cascade, this workflow enables the confident identification and characterization of promising lead compounds. This systematic approach minimizes the risk of pursuing artifacts and ensures that resources are focused on compounds with genuine, on-target biological activity.
References
- Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. (Note: While the direct link is not available from the search, this is the seminal paper on Z-factor, widely cited in other sources).
- Benchchem. Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)phenol Derivatives.
- BIT 479/579 High-throughput Discovery. Z-factors.
- Request PDF. High-Throughput Screening: today's biochemical and cell-based approaches.
- NIH. Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries.
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
- BMG LABTECH. The Z prime value (Z´).
- High-Throughput Screening Center. Guidance for Assay Development & HTS.
- MSU Drug Discovery. Resources for Assay Development and High Throughput Screening.
- Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.
- On HTS. (2023). Z-factor.
- PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.
- Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- NCBI Bookshelf - NIH. Assay Guidance Manual.
- NCBI Bookshelf - NIH. (2012). HTS Assay Validation.
- PNAS. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
- ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.
- The Royal Society of Chemistry. New Screening Approaches for Kinases.
- PubMed Central. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index.
- Danaher Life Sciences. Dose-Response Curve | Definition and Applications.
- Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve.
- Thermo Fisher Scientific - US. Biochemical Kinase Assays.
- Sigma-Aldrich. How to Interpret Dose-Response Curves.
- PMC - NIH. Dose-Response Modeling of High-Throughput Screening Data.
- PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).
- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).
- PMC - PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. htsc.wustl.edu [htsc.wustl.edu]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. assay.dev [assay.dev]
- 17. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. collaborativedrug.com [collaborativedrug.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
synthetic routes for derivatization of 6-bromo-N-methylquinazolin-2-amine
An in-depth guide to the derivatization of 6-bromo-N-methylquinazolin-2-amine, a key scaffold in modern medicinal chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on robust and versatile synthetic transformations.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged heterocyclic system, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The strategic functionalization of the quinazoline ring is therefore a cornerstone of many drug discovery programs, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This compound serves as a versatile and highly valuable starting material for this purpose. The bromine atom at the 6-position is a synthetic linchpin, perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino substituents, generating extensive libraries of novel compounds for biological screening.
This guide provides an in-depth exploration of the primary synthetic routes for the derivatization of this key intermediate, with a focus on field-proven protocols, mechanistic insights, and practical considerations for successful implementation in a research setting.
Caption: Overview of major cross-coupling strategies for derivatizing this compound.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, owing to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[6]
Scientific Principle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinazoline.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.
The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as debromination or boronic acid homo-coupling.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 85-95 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DMF/H₂O (10:1) | 95 | 80-90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas
Workflow:
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8][9]
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) by bubbling argon through it for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 6-phenyl-N-methylquinazolin-2-amine.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, enabling the formation of carbon-nitrogen bonds that were previously difficult to synthesize.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing direct access to anilines and their derivatives.[12]
Scientific Principle
Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[13]
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in side reactions. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for coupling this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the this compound.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by morpholine via syringe.
-
Place the reaction under a positive pressure of argon and heat in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.
-
Cool the mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 6-morpholino-N-methylquinazolin-2-amine.
Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, providing access to a class of compounds with important applications in materials science and medicinal chemistry.[15][16]
Scientific Principle
This reaction uniquely employs a dual catalytic system.[15] The palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the alkynylated product.[17][18] The use of an amine base, such as triethylamine or diisopropylethylamine, is crucial as it serves both as a base to deprotonate the alkyne and often as the solvent.[16]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the reaction of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe. The mixture should be stirred to ensure dissolution.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 2-8 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane or ethyl acetate and filter through a plug of silica gel or Celite® to remove the metal catalysts, washing with additional solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 6-(phenylethynyl)-N-methylquinazolin-2-amine.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are the most common strategies, derivatization via Nucleophilic Aromatic Substitution (SNAr) is a potential alternative under specific circumstances.
Scientific Principle
Unlike typical SN1/SN2 reactions, SNAr proceeds via an addition-elimination mechanism.[19][20] A potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] In a subsequent step, the leaving group is expelled, restoring aromaticity.
For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[21] The quinazoline nucleus itself is electron-deficient, which aids the reaction, but without additional strong EWGs on the benzene portion of the ring, SNAr on this compound typically requires strong nucleophiles (e.g., thiolates, alkoxides) and forcing conditions (high temperatures, polar aprotic solvents like DMSO or NMP).[22] For most applications, cross-coupling reactions offer a more reliable and milder alternative.[23]
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI ChemEngineering. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). Content Engine. [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Omics Online. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). ResearchGate. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts. [Link]
-
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. (2018). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! (2024). YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PubMed Central. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-bromo-N-methylquinazolin-2-amine
Introduction
Welcome to the technical support guide for the synthesis of 6-bromo-N-methylquinazolin-2-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1] Achieving high yield and purity is critical for downstream applications and overall project efficiency.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering a structured, question-and-answer-based approach to troubleshoot common experimental challenges. Our goal is to empower you to diagnose issues, optimize conditions, and confidently improve the yield and quality of your synthesis.
PART 1: Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 6-bromoquinolin-4-ol. This pathway involves the formation of a reactive 2-chloro intermediate, followed by a nucleophilic aromatic substitution (SNAr) with methylamine. This method offers high conversion rates and a generally straightforward purification process.
Overall Reaction Scheme:
Step 1: Chlorination of 6-bromoquinolin-4-ol to form 6-bromo-2-chloroquinazoline. Step 2: Nucleophilic substitution with methylamine to yield the target product, this compound.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
PART 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The questions are formatted to reflect real-world laboratory challenges.
Step 1: Synthesis of 6-bromo-2-chloroquinazoline
Question 1: My chlorination reaction shows low conversion or has stalled, with starting material still present on TLC/LC-MS. What are the likely causes?
Answer: This is a common issue often related to reagent quality or reaction conditions.
-
Cause A: Deactivated Phosphorus Oxychloride (POCl₃). POCl₃ is highly sensitive to moisture and can hydrolyze over time, reducing its reactivity.
-
Solution: Always use a fresh bottle of POCl₃ or distill older stock before use. Ensure your glassware is rigorously dried to prevent premature quenching of the reagent.[2]
-
-
Cause B: Insufficient Temperature or Reaction Time. The conversion of the quinolinol to the chloroquinazoline requires significant heat to overcome the activation energy.
-
Solution: Ensure the reaction mixture reaches a vigorous reflux, typically around 110°C.[3] Monitor the reaction by TLC every 1-2 hours. If the reaction stalls, consider extending the reflux time. For a small-scale reaction, a heating mantle with a temperature controller is more reliable than an oil bath.
-
-
Cause C: Lack of a Catalyst. While not always required, a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.
-
Solution: Add 2-3 drops of DMF to the reaction mixture along with the POCl₃.[3]
-
Question 2: The workup of my chlorination reaction is problematic, resulting in a low yield of an impure, sticky solid. How can I improve this?
Answer: The workup for a POCl₃ reaction is highly exothermic and must be performed carefully to avoid decomposition and ensure product isolation.
-
Cause A: Quenching too quickly or at too high a temperature. Adding the hot reaction mixture directly to water can cause a violent, uncontrolled reaction and lead to the formation of undesirable, highly polar byproducts.
-
Solution: First, cool the reaction mixture to room temperature. If possible, remove the excess POCl₃ under reduced pressure. Then, pour the cooled residue slowly and carefully onto a large amount of crushed ice with vigorous stirring. This dissipates the heat effectively.
-
-
Cause B: Incorrect pH during workup. The product, 6-bromo-2-chloroquinazoline, is a basic compound. If the aqueous solution is too acidic, the product will be protonated and remain dissolved in the aqueous layer.
-
Solution: After quenching on ice, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The neutral product should precipitate as a solid.
-
-
Cause C: Product loss during extraction. If the product does not precipitate cleanly, an extraction is necessary. Using the wrong solvent can lead to poor recovery.
-
Solution: Extract the neutralized aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. These solvents have good solubility for the product and are easy to remove.[4]
-
Step 2: Synthesis of this compound
Question 3: The SNAr reaction with methylamine is slow and gives a low yield of the final product. How can I drive the reaction to completion?
Answer: Low yield in this step typically points to issues with solvent, temperature, or the nature of the nucleophile.
-
Cause A: Inappropriate Solvent Choice. The polarity and boiling point of the solvent are critical for SNAr reactions.
-
Solution: Use a polar, aprotic solvent like Tetrahydrofuran (THF), isopropanol (IPA), or Dimethylformamide (DMF). These solvents can effectively solvate the intermediates without interfering with the nucleophile.[4][5] If the reaction is slow in THF or IPA, switching to a higher-boiling solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can allow for higher reaction temperatures and increase the rate.[5]
-
-
Cause B: Insufficient Temperature. SNAr reactions on heteroaromatic rings often require heating.
-
Cause C: Volatility or Stoichiometry of Methylamine. Methylamine is a gas at room temperature and is often used as a solution (e.g., 40% in water or 2M in THF). Using an insufficient excess or losing the reagent due to evaporation will result in an incomplete reaction.
-
Solution: Use a significant excess of the methylamine solution (3-5 equivalents) to ensure the reaction goes to completion. If using a sealed vessel, ensure it is properly sealed to prevent the escape of the volatile amine. Alternatively, use methylamine hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free amine in situ.
-
Question 4: My final product is contaminated with byproducts. What are they and how can I remove them?
Answer: The most common impurities are unreacted starting material or a hydrolysis byproduct.
-
Impurity A: Unreacted 6-bromo-2-chloroquinazoline. This is easily identified by TLC or LC-MS.
-
Solution: This impurity can typically be removed by silica gel column chromatography. Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. The less polar starting material will elute before the more polar product.
-
-
Impurity B: 6-bromoquinolin-4-ol. This forms if any water is present in the reaction mixture, which can hydrolyze the 2-chloro intermediate.
-
Solution: This impurity is significantly more polar than the desired product. During an aqueous workup, a wash with a dilute NaOH solution can help remove this acidic impurity by converting it to its water-soluble salt. It can also be readily separated by column chromatography.
-
-
Purification Strategy: Recrystallization is an excellent alternative to chromatography if a suitable solvent is found.[4] Test solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent system where the product has high solubility at high temperatures but low solubility at room temperature.[4]
General FAQs
Question 5: How critical is an inert atmosphere for this synthetic sequence?
Answer: While many quinazoline syntheses are robust, using an inert atmosphere (like nitrogen or argon) is good laboratory practice, especially for the SNAr step.[6] It prevents potential side reactions with atmospheric oxygen and moisture, which can be crucial for achieving high yields and reproducibility, particularly in reactions that are sensitive or run for extended periods.[7]
Question 6: What are the best analytical methods for monitoring these reactions?
Answer:
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use silica plates and a mobile phase like 3:1 Hexanes:Ethyl Acetate. You can visualize the spots under a UV lamp (254 nm). The product will be more polar (lower Rf) than the 6-bromo-2-chloroquinazoline starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the consumption of starting materials and formation of the product but also confirm their identities by their mass-to-charge ratio (m/z) and detect any potential byproducts.
PART 3: Experimental Protocols & Data
Troubleshooting Decision Tree for Low Yield in SNAr Step
Caption: A decision tree for troubleshooting low yields in the final SNAr step.
Protocol 1: Synthesis of 6-bromo-2-chloroquinazoline
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromoquinolin-4-ol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) followed by a catalytic amount of DMF (3-4 drops).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the baseline starting material spot.[3]
-
Workup: Cool the reaction to room temperature. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Cautiously add a saturated NaHCO₃ solution until gas evolution ceases and the pH of the solution is ~7-8. A precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water. Dry the solid under vacuum. If no solid forms, extract the aqueous layer with DCM (3x), combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography.
Protocol 2: Synthesis of this compound
-
Setup: To a sealed tube or round-bottom flask with a reflux condenser, add 6-bromo-2-chloroquinazoline (1.0 eq) and a suitable solvent such as THF or isopropanol (approx. 0.1 M concentration).
-
Reagent Addition: Add a solution of methylamine (2.0 M in THF, 3.0 eq) to the mixture.
-
Reaction: Seal the tube (if applicable) and heat the reaction mixture to 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate or DCM. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Summary of Key Reaction Parameters
| Parameter | Step 1: Chlorination | Step 2: SNAr with Methylamine | Typical Yields | References |
| Key Reagent | POCl₃ | Methylamine | [3] | |
| Solvent | Neat or Toluene | THF, Isopropanol, DMF | [4][5][8] | |
| Temperature | 110-120°C (Reflux) | 80-120°C | [3][5] | |
| Reaction Time | 2-5 hours | 4-16 hours | [9] | |
| Typical Yield | 80-95% | 70-90% | Overall: 56-85% | [3] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and precision of the experimental technique.
References
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- Guidechem. (n.d.). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?.
- Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- MySkinRecipes. (n.d.). 6-Bromo-2-chloroquinazoline.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
Sources
- 1. 6-Bromo-2-chloroquinazoline [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
solubility issues with 6-bromo-N-methylquinazolin-2-amine in aqueous solutions
Welcome to the technical support center for 6-bromo-N-methylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common solubility challenges associated with this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Solubility Challenges of this compound
The poor aqueous solubility of many quinazoline derivatives, including this compound, is rooted in their molecular structure. These molecules often feature a rigid, fused heterocyclic ring system, which, combined with lipophilic substituents like the bromo group, results in high crystal lattice energy and low polarity. This makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to limited solubility.
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from analogous compounds. The quinazoline core contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For instance, a related compound, 6-bromo-2-methylquinoline, has a predicted pKa of approximately 5.02[1], suggesting that this compound is likely a weak base. Its solubility is therefore expected to increase in acidic conditions where the amine functionalities become protonated and thus more polar.
The lipophilicity, often estimated by the logarithm of the partition coefficient (logP), is also a key factor. For similar structures like 6-bromo-2-methylquinoline and 6-bromoquinolin-2-amine, the computed XLogP3 values are 3.3 and 2.6, respectively[2][3]. This indicates a significant hydrophobic character for this compound, further contributing to its poor water solubility.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My this compound powder will not dissolve directly in my aqueous buffer. What is the first and most crucial step I should take?
A1: Direct dissolution of this compound in aqueous media is highly unlikely to be successful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its strong solubilizing power for a wide range of organic molecules[4].
-
Causality: DMSO is a polar aprotic solvent that can disrupt the crystal lattice forces of the solid compound and form strong intermolecular interactions, effectively dissolving it. By creating a high-concentration stock, you can then introduce a small volume of this stock into your larger volume of aqueous buffer, minimizing the final concentration of the organic solvent.
Q2: I've successfully made a stock solution in DMSO, but when I dilute it into my aqueous assay buffer, the compound precipitates out of solution. What is happening and how can I fix it?
A2: This common phenomenon is known as "precipitation upon dilution." It occurs when the final concentration of the compound in the aqueous buffer, with a small percentage of co-solvent, exceeds its solubility limit in that specific mixed-solvent system. Here are several strategies to address this, which can be employed individually or in combination:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. It's possible that your target concentration is simply not achievable under the current conditions.
-
Optimize the Co-solvent System: While DMSO is an excellent solvent for the stock solution, other co-solvents can be tested for their ability to maintain solubility upon dilution. Ethanol is a common alternative or can be used in combination with DMSO[5]. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs[6].
-
Incremental Dilution with Vigorous Mixing: When diluting the stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.
-
Gentle Warming: Briefly warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes increase the solubility limit. However, ensure your compound and other assay components are stable at this temperature[5].
Q3: How can I leverage pH to improve the solubility of this compound in my experiments?
A3: The solubility of compounds with basic amine groups is typically pH-dependent[7][8]. As this compound is a weak base, its solubility will increase as the pH of the aqueous solution decreases (becomes more acidic).
-
Mechanism: In an acidic environment (pH < pKa), the nitrogen atoms in the quinazoline ring and the N-methylamino group can become protonated (ionized). This positive charge significantly increases the polarity of the molecule, making it more favorable for water molecules to interact with and solvate it. The Henderson-Hasselbalch equation can be used to predict pH-dependent solubility profiles[9][10][11].
-
Practical Steps:
-
Determine the acceptable pH range for your specific assay (e.g., cell viability, enzyme activity).
-
Prepare a series of buffers with slightly different acidic pH values within this range.
-
Test the solubility of your compound at your desired final concentration in each of these buffers.
-
It may be beneficial to create the stock solution in DMSO and then dilute it into these various pH buffers.
-
Q4: I'm still facing solubility issues despite trying the above methods. Are there any more advanced formulation strategies I can consider?
A4: For particularly challenging cases, several advanced formulation techniques can be explored, which are commonly used in the pharmaceutical industry to enhance the solubility of poorly water-soluble drugs[12]:
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 20, can be added to the aqueous buffer. These molecules form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts from water and increasing solubility[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Preparation of a Solid Dispersion: This involves dispersing the compound in a solid hydrophilic carrier (e.g., a polymer like PVP or PEG). When this solid dispersion is added to an aqueous solution, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate.
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, repeat vortexing and sonication.
-
Store the stock solution as recommended by the supplier, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: A Practical Method for Determining Approximate Aqueous Solubility
Objective: To estimate the maximum soluble concentration of this compound in a specific aqueous buffer.
Materials:
-
Prepared high-concentration stock solution of the compound in DMSO.
-
The aqueous buffer of interest (e.g., PBS, pH 7.4).
-
A series of sterile microcentrifuge tubes.
-
Vortex mixer.
-
Spectrophotometer or a method for visual inspection against a dark background.
Procedure:
-
Prepare a series of dilutions of your compound in the aqueous buffer. For example, if you have a 10 mM stock, you can aim for final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To a fixed volume of your aqueous buffer in separate tubes, add the corresponding small volume of the DMSO stock solution to achieve the target concentrations. Ensure the final DMSO concentration is consistent across all tubes and is at a level compatible with your downstream assay (typically ≤ 0.5%).
-
Vortex each tube immediately and vigorously after adding the stock solution.
-
Incubate the tubes at the temperature of your intended experiment (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate.
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles). A light scattering measurement using a spectrophotometer can provide a more quantitative assessment of turbidity.
-
The highest concentration that remains a clear, homogenous solution is your approximate solubility limit under these conditions.
Solubility Data Summary
| Solvent/System | Expected Solubility | Rationale & Comments |
| Water | Very Poor | The molecule is largely hydrophobic due to the quinazoline core and bromo-substituent. |
| Aqueous Buffers (pH 7.0-8.0) | Very Poor | At neutral to slightly basic pH, the compound will be in its non-ionized, less soluble form. |
| Aqueous Buffers (pH < 6.0) | Low to Moderate | Acidic conditions will protonate the basic nitrogen atoms, increasing polarity and solubility. The lower the pH, the higher the expected solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, excellent for creating high-concentration stock solutions[4]. |
| Ethanol | Moderate to High | A polar protic solvent that can also be used for stock solutions, though may be less effective than DMSO for highly insoluble compounds. |
| Methanol | Moderate to High | Similar to ethanol, it can be used as a solubilizing agent[1]. |
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: The relationship between pH, ionization state, and solubility.
References
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2762768, 6-Bromoquinazolin-2-amine. Retrieved from [Link].
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Facile preparation of 4-substituted quinazolines and related heterocycles.
-
ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 882671-99-0 | 6-Bromo-N-phenylquinazolin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 63962368, 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11183666, 6-Bromoquinolin-2-amine. Retrieved from [Link].
- Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square.
- Carvajal, M. T., & Zgair, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
- Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3213.
- Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 17(4), 451-458.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
- Mohamed, M. S., Awad, S. M., & El-Gaby, M. S. A. (2005). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta pharmaceutica, 55(2), 159-170.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Bassi, P., & Kaur, G. (2012). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
-
El-Gohary, N. S., & Shaaban, M. I. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d]t[2][13][14]riazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1087.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3436, (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22605926, 4-Bromo-6-methylpyridin-2-amine. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59605384, 6-Bromo-3-methylpyridin-2-amine. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 122715606, 6-Bromo-N-methylhexan-1-amine hydrobromide. Retrieved from [Link].
- Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563.
-
PubChemLite. (n.d.). 6-bromo-2-methylquinazolin-4-ol (C9H7BrN2O). Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1048865, 2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol. Retrieved from [Link].
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Singh, A., & Worku, Z. A. (2015). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(2), 1-8.
Sources
- 1. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]
- 2. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 99057-99-5 CAS MSDS (2-(6-BROMO-QUINAZOLIN-4-YLAMINO)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. a2bchem.com [a2bchem.com]
- 14. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine | C10H15BrN2 | CID 63962368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technisches Support-Zentrum: Fehlerbehebung bei der Kristallisation von 6-Brom-N-methylchinazolin-2-amin
Answering in German as the user prompt is in German.
Erstellt von: Senior Application Scientist, Google Gemini Services Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Datum: 17. Januar 2026
Einführung Dieses Dokument dient als umfassender technischer Leitfaden zur Fehlerbehebung und Optimierung der Kristallisation von 6-Brom-N-methylchinazolin-2-amin. Als eine entscheidende niedermolekulare Verbindung in der Arzneimittelforschung ist die Gewinnung von hochreinem, kristallinem Material für die nachfolgende Analyse und Anwendung von größter Bedeutung. Die Kristallisation, obwohl eine grundlegende Reinigungstechnik, kann aufgrund einer Vielzahl von Faktoren, die von der Lösungsmittelauswahl bis hin zu subtilen Verunreinigungen reichen, eine Herausforderung darstellen. Dieser Leitfaden bietet praktische, auf Erfahrung basierende Lösungen für häufig auftretende Probleme und stützt sich dabei auf etablierte chemische Prinzipien, um Ihre experimentellen Ergebnisse zu verbessern.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Kristallisationsprozesses auftreten können, und bietet schrittweise Lösungen.
F1: Meine Verbindung, 6-Brom-N-methylchinazolin-2-amin, kristallisiert nicht aus der Lösung aus. Was sind die ersten Schritte zur Fehlerbehebung?
A1: Das Ausbleiben der Kristallisation deutet typischerweise auf eine Untersättigung oder eine hohe kinetische Barriere für die Keimbildung hin. Die Lösung ist übersättigt, aber es fehlen die notwendigen "Keime", um das Kristallwachstum zu initiieren.
Schritt-für-Schritt-Protokoll zur Induzierung der Kristallisation:
-
Mechanische Induktion (Kratzen): Reiben Sie vorsichtig mit einem Glasstab an der Innenwand des Kolbens unterhalb der Lösungsmitteloberfläche. Die dabei entstehenden mikroskopischen Kratzer im Glas bieten eine Oberfläche für die Keimbildung.[1]
-
Impfkristall hinzufügen: Wenn verfügbar, geben Sie einen oder zwei kleine Kristalle des reinen Produkts in die Lösung. Diese "Impfkristalle" dienen als Vorlage für das Kristallwachstum.
-
Lösungsmittelvolumen reduzieren: Wenn die Lösung zu verdünnt ist, kann es sein, dass sie beim Abkühlen nicht den Übersättigungspunkt erreicht. Erhitzen Sie die Lösung erneut und lassen Sie einen Teil des Lösungsmittels verdampfen, um die Konzentration zu erhöhen.[1] Kühlen Sie die konzentriertere Lösung anschließend langsam ab.
-
Temperatur senken: Wenn das Abkühlen auf Raumtemperatur nicht ausreicht, versuchen Sie, die Lösung weiter in einem Eisbad oder einem Gefrierschrank abzukühlen. Eine niedrigere Temperatur verringert die Löslichkeit und fördert die Kristallisation.
-
Anti-Lösungsmittel hinzufügen: Fügen Sie langsam ein "Anti-Lösungsmittel" hinzu – ein Lösungsmittel, in dem Ihre Verbindung schlecht löslich ist, das aber mit dem Kristallisationslösungsmittel mischbar ist. Fügen Sie es tropfenweise hinzu, bis eine Trübung auftritt, und erwärmen Sie es dann leicht, bis die Lösung wieder klar ist, bevor Sie sie langsam abkühlen lassen.
-
Letzter Ausweg: Wenn alle Versuche fehlschlagen, kann das Lösungsmittel durch Rotationsverdampfung entfernt werden, um das Rohmaterial zurückzugewinnen.[1] Versuchen Sie anschließend eine erneute Kristallisation mit einem anderen Lösungsmittelsystem.
F2: Die Verbindung ölt aus, anstatt Kristalle zu bilden. Wie kann ich dieses Problem beheben?
A2: Das "Ausölen" tritt auf, wenn die Lösung bei einer Temperatur übersättigt wird, die über dem Schmelzpunkt des gelösten Stoffes im Lösungsmittel liegt. Im Wesentlichen "schmilzt" die Verbindung in der Lösung, anstatt zu kristallisieren.
Strategien zur Vermeidung des Ausölens:
-
Lösungsmittelmenge erhöhen: Das Öl ist im Wesentlichen eine hochkonzentrierte, flüssige Phase Ihrer Verbindung. Fügen Sie mehr heißes Lösungsmittel hinzu, um die Konzentration zu senken und die Sättigungstemperatur zu senken.
-
Abkühlrate verlangsamen: Erhitzen Sie die Lösung erneut, bis das Öl sich wieder auflöst. Kühlen Sie die Lösung dann deutlich langsamer ab. Wickeln Sie den Kolben in ein Isoliermaterial (z. B. Papiertücher) und lassen Sie ihn über mehrere Stunden ungestört auf Raumtemperatur abkühlen.[2] Eine schnelle Abkühlung begünstigt das Ausölen.
-
Lösungsmittelsystem ändern: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt oder ein Lösungsmittelsystem, das die Löslichkeit bei niedrigeren Temperaturen verringert. Ein Lösungsmittel mit höherer Polarität kann ebenfalls helfen, wenn Ihre Verbindung mäßig polar ist.
F3: Die resultierenden Kristalle sind verfärbt (z. B. gelb/braun). Wie kann ich die Reinheit verbessern?
A3: Verfärbungen deuten oft auf hartnäckige Verunreinigungen hin. Bei bromierten aromatischen Verbindungen ist restliches Brom (Br₂) eine häufige Ursache für eine gelbe oder braune Färbung.[2][3]
Protokoll zur Entfärbung:
-
Vorwäsche mit Reduktionsmittel: Waschen Sie das Rohprodukt vor der Umkristallisation mit einer verdünnten wässrigen Lösung eines Reduktionsmittels wie Natriumbisulfit (NaHSO₃) oder Natriumthiosulfat (Na₂S₂O₃).[2] Dies hilft, restliches elementares Brom zu neutralisieren.
-
Aktivkohlebehandlung: Lösen Sie das Rohprodukt in der minimalen Menge an heißem Lösungsmittel. Fügen Sie eine kleine Menge (normalerweise 1-2 % des Gewichts Ihres Produkts) Aktivkohle hinzu. Die Kohle adsorbiert farbige Verunreinigungen.[2] Halten Sie die Lösung einige Minuten lang am Sieden.
-
Heißfiltration: Filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit Filterpapier oder einer dünnen Schicht Celite, um die Aktivkohle zu entfernen. Dieser Schritt muss zügig erfolgen, um eine vorzeitige Kristallisation im Trichter zu vermeiden. Lassen Sie das klare Filtrat dann langsam abkühlen.
Häufig gestellte Fragen (FAQs)
F1: Was sind die besten Lösungsmittelsysteme für die Kristallisation von 6-Brom-N-methylchinazolin-2-amin?
A1: Die ideale Wahl hängt vom Prinzip der unterschiedlichen Löslichkeit ab: hohe Löslichkeit in der Hitze und geringe Löslichkeit in der Kälte.[3] Aufgrund der Struktur der Verbindung (ein mäßig polares bromiertes aromatisches Amin) sind die folgenden Lösungsmittel gute Ausgangspunkte.
Tabelle 1: Empfohlene Lösungsmittel für die Kristallisation
| Lösungsmittel | Siedepunkt (°C) | Polarität | Hinweise |
| Ethanol | 78 | Mäßig | Gute Allzweckwahl; kann in einem Ethanol-Wasser-System verwendet werden.[3] |
| Methanol | 65 | Mäßig | Ähnlich wie Ethanol, aber flüchtiger.[3] |
| Aceton | 56 | Mäßig | Löst viele organische Verbindungen gut auf; sein niedriger Siedepunkt ist nützlich.[3] |
| Toluol | 111 | Gering | Gut für weniger polare Verbindungen; kann in einem Toluol-Hexan-System verwendet werden.[3] |
| Ethylacetat | 77 | Mäßig | Eine weitere vielseitige Option, oft in Kombination mit Hexan verwendet. |
| Ethanol/Wasser | Variabel | Hoch | Ein gemischtes Lösungsmittelsystem, bei dem Wasser als Anti-Lösungsmittel wirkt.[3] |
Experimenteller Ansatz: Testen Sie die Löslichkeit in kleinen Mengen (einige Milligramm) in verschiedenen Lösungsmitteln, um das ideale System empirisch zu bestimmen.
F2: Wie beeinflusst der pH-Wert die Kristallisation dieser Verbindung?
A2: Der pH-Wert ist ein kritischer Faktor. Die 6-Brom-N-methylchinazolin-2-amin-Struktur enthält mehrere basische Stickstoffatome (sowohl im Chinazolinring als auch in der N-Methylaminogruppe).[4]
-
Saurer pH-Wert: Bei niedrigem pH-Wert werden diese Stickstoffatome protoniert und bilden ein Salz (z. B. ein Hydrochlorid). Salze sind in der Regel viel löslicher in polaren Lösungsmitteln wie Wasser oder Ethanol als die freie Base.[5] Daher wird die Kristallisation der neutralen Verbindung unter sauren Bedingungen verhindert.
-
Neutraler oder basischer pH-Wert: Die Kristallisation sollte in einem neutralen oder leicht basischen Medium durchgeführt werden, um sicherzustellen, dass die Verbindung in ihrer ungeladenen, weniger löslichen Form der freien Base vorliegt.
Diese pH-Abhängigkeit kann als Reinigungsstrategie genutzt werden: Lösen Sie das Rohmaterial in einer verdünnten Säure, extrahieren Sie, um nicht-basische Verunreinigungen zu entfernen, und fällen Sie dann die gereinigte freie Base durch Zugabe einer Base aus, bevor Sie die endgültige Umkristallisation durchführen.[4][6]
F3: Was sind wahrscheinliche Verunreinigungen und wie können sie entfernt werden?
A3: Verunreinigungen können aus der Synthese stammen und die Kristallisation stören.
-
Ausgangsmaterialien: Nicht umgesetzte Ausgangsmaterialien sind häufig.[2]
-
Nebenprodukte: Dazu können überbromierte Spezies (z. B. Dibrom-Derivate) oder Positionsisomere gehören.[3][7]
-
Reagenzienreste: Restliches Brom (Br₂) oder Säuren wie Bromwasserstoff (HBr) sind häufige Nebenprodukte bei Bromierungsreaktionen.[2]
Entfernungsstrategien:
-
Wässrige Wäsche: Eine Wäsche des Rohprodukts in einer organischen Lösung mit einer milden Base (z. B. Natriumbicarbonatlösung) kann saure Verunreinigungen wie HBr neutralisieren.
-
Reduktionsmittelwäsche: Wie in F3 des Fehlerbehebungsleitfadens erwähnt, kann eine Wäsche mit Natriumbisulfit restliches Brom entfernen.[2]
-
Säulenchromatographie: Bei schwer zu trennenden Verunreinigungen wie Isomeren kann vor der Kristallisation eine Säulenchromatographie erforderlich sein.[8]
-
Umkristallisation: Dies ist die primäre Methode zur Entfernung der meisten Verunreinigungen, da diese idealerweise entweder im heißen Lösungsmittel unlöslich oder im kalten Lösungsmittel löslich bleiben.[3]
F4: Ist Polymorphie bei 6-Brom-N-methylchinazolin-2-amin ein Problem und wie kann ich die Kristallform charakterisieren?
A4: Polymorphie, die Fähigkeit einer Verbindung, in mehreren unterschiedlichen Kristallstrukturen zu existieren, ist bei pharmazeutischen Molekülen weit verbreitet. Verschiedene Polymorphe können unterschiedliche physikalische Eigenschaften aufweisen (Löslichkeit, Stabilität, Schmelzpunkt), daher ist die Kontrolle der Kristallform wichtig.
Charakterisierungstechniken:
-
Pulver-Röntgendiffraktometrie (PXRD): Dies ist die primäre Technik zur Identifizierung und Unterscheidung von kristallinen Phasen (Polymorphen).[9][10] Jedes Polymorph erzeugt ein einzigartiges Beugungsmuster, das als "Fingerabdruck" dient.
-
Einkristall-Röntgendiffraktometrie (SCXRD): Wenn ein geeigneter Einkristall gezüchtet werden kann, liefert SCXRD die endgültige dreidimensionale Atomstruktur der Verbindung.[9][11]
-
Fourier-Transform-Infrarotspektroskopie (FTIR): Verschiedene Polymorphe können aufgrund von Unterschieden in der intermolekularen Bindung unterschiedliche Schwingungsmoden aufweisen, was zu subtilen, aber nachweisbaren Unterschieden in ihren IR-Spektren führt.[9]
-
Mikroskopie: Die visuelle Inspektion unter einem Mikroskop kann Unterschiede in der Kristallform (Morphologie) aufzeigen, die auf verschiedene Polymorphe hindeuten können.[12]
Die Kontrolle der Kristallisationsbedingungen (z. B. Lösungsmittel, Abkühlrate, Temperatur) ist der Schlüssel zur gezielten Herstellung eines bestimmten Polymorphs.
Visualisierungen
Diagramm 1: Workflow zur Fehlerbehebung bei der Kristallisation
Bildunterschrift: Entscheidungsbaum für die Fehlerbehebung bei Kristallisationsproblemen.
Referenzen
-
Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem. Verfügbar unter:
-
Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem. Verfügbar unter:
-
CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Verfügbar unter:
-
3.6F: Troubleshooting. Chemistry LibreTexts. Verfügbar unter:
-
Technical Support Center: Purification of Brominated Organic Compounds. Benchchem. Verfügbar unter:
-
Technical Support Center: Synthesis of Quinazolinone Derivatives. Benchchem. Verfügbar unter:
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Verfügbar unter:
-
Crystallography Analysis. Intertek. Verfügbar unter:
-
Crystal structure analysis / crystallographic characterization. Materia Nova – innovation center. Verfügbar unter:
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Verfügbar unter:
-
What can a crystal structure analysis do for you? University of Zurich, Department of Chemistry. Verfügbar unter:
-
Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Benchchem. Verfügbar unter:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acadpubl.eu [acadpubl.eu]
- 10. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 11. What can a crystal structure analysis do for you? | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Crystallography Analysis [intertek.com]
Technical Support Center: Optimizing Synthesis of 6-Bromo-N-methylquinazolin-2-amine
Document ID: TSG-QM-24-01 Last Updated: January 17, 2026
Welcome to the technical support guide for the synthesis of 6-bromo-N-methylquinazolin-2-amine, a key building block in contemporary drug discovery programs. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and ensure the reliable production of high-purity material.
Core Synthetic Pathway: A Validated Approach
The most common and reliable route to this compound involves a cyclization reaction between 2-amino-5-bromobenzonitrile and a suitable C1 source, followed by methylation or direct reaction with a methylamine equivalent. A widely adopted method is the reaction of 2-amino-5-bromobenzonitrile with cyanogen bromide to form an intermediate which is then reacted with methylamine.
Below is a generalized workflow for this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each point provides a diagnosis of the potential cause and a set of actionable solutions based on chemical principles.
Question: My reaction yield is very low, or I've isolated no product. What are the likely causes and solutions?
Low or no yield is a frequent but solvable issue. The root cause often lies in one of three areas: reactant quality, reaction conditions, or the reaction setup itself.
-
Cause 1: Poor Quality or Degradation of Starting Materials.
-
Diagnosis: 2-amino-5-bromobenzonitrile can be susceptible to oxidation or decomposition if not stored properly, appearing as a dark or discolored solid instead of a light yellow-brown powder.[1] Methylamine solutions can lose concentration over time.
-
Solution:
-
Verify Purity: Check the purity of your 2-amino-5-bromobenzonitrile via melting point or TLC against a known standard.
-
Use Fresh Reagents: Use a freshly opened bottle of the starting material or a recently prepared methylamine solution.
-
Inert Atmosphere: While not always necessary, if you suspect degradation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.
-
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Diagnosis: Quinazoline ring formation is sensitive to temperature, solvent polarity, and the presence of a suitable base or acid catalyst, depending on the specific pathway.[2][3]
-
Solution:
-
Temperature Screen: If the reaction is sluggish, incrementally increase the temperature by 10-20°C while monitoring by TLC. Some quinazoline syntheses require high temperatures to proceed efficiently.[3]
-
Solvent Choice: The polarity of the solvent is critical.[2] Polar aprotic solvents like DMF or DMSO often facilitate the required bond formations better than non-polar solvents like toluene.[2] Consider switching to a higher-boiling polar solvent if solubility or temperature is an issue.
-
Base/Acid Strength: If your synthesis requires a base, ensure it is strong enough to facilitate the necessary deprotonation steps. For example, if sodium carbonate is ineffective, a stronger base like potassium carbonate may be required.[2] Conversely, some cyclizations are acid-mediated; ensure the acid is not consumed by basic functionalities on your starting materials.[4]
-
-
Question: My final product is impure. How can I identify and remove common byproducts?
Impurity issues often arise from incomplete reactions, side reactions, or degradation.
-
Common Impurity 1: Unreacted 2-amino-5-bromobenzonitrile.
-
Identification: This starting material will have a different Rf value on a TLC plate compared to the product. Its presence can be confirmed by LC-MS analysis.
-
Solution:
-
Extend Reaction Time: Monitor the reaction until the starting material spot on the TLC plate has been completely consumed.[3]
-
Purification: Unreacted starting material can often be removed via column chromatography or by carefully chosen recrystallization solvents where the product has lower solubility.
-
-
-
Common Impurity 2: Isomeric or Dimeric Byproducts.
-
Identification: Quinazoline syntheses can sometimes produce isomeric structures or dimers, which may have similar polarities to the desired product, making them difficult to separate. NMR spectroscopy is the best tool for identifying these.
-
Solution:
-
Optimize Stoichiometry: Ensure precise control over the stoichiometry of reactants. Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize side products.
-
Advanced Purification: If standard chromatography fails, consider reverse-phase chromatography or recrystallization from a solvent system identified through solubility screening.
-
-
| Parameter | Recommended Condition | Rationale & Potential Impact if Suboptimal |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors the desired C-N bond formation. Non-polar solvents may lead to side products or incomplete reactions.[2] |
| Temperature | 80 - 120 °C (Route Dependent) | Ensures sufficient energy for cyclization. Too low may stall the reaction; too high can cause decomposition.[3] |
| Base | K₂CO₃ or Organic Base (e.g., DABCO) | A sufficiently strong base is crucial for deprotonation and cyclization steps. A weak base can result in low yields.[2] |
| Monitoring | TLC or LC-MS | Allows for determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during this synthesis?
The most critical parameter is often the temperature . Ring-closing (cyclization) reactions typically have a significant activation energy barrier. Insufficient thermal energy will lead to an incomplete reaction, while excessive heat can lead to the formation of degradation products or unwanted side reactions. It is crucial to find the "sweet spot" for your specific set of reagents and solvent.[3][6]
Q2: How can I confirm the identity and purity of my final this compound?
A combination of analytical techniques is essential for unambiguous confirmation:
-
1H NMR: Will show characteristic aromatic proton signals for the quinazoline core and a singlet for the N-methyl group. The integration and splitting patterns should match the expected structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (approx. 1:1 ratio for M and M+2 peaks).
-
Melting Point: A sharp melting point indicates high purity. Compare your measured value to literature values.
-
TLC/LC-MS: A single spot on TLC (in multiple solvent systems) or a single peak in the LC chromatogram is a good indicator of purity.
Q3: What are the primary safety considerations for this reaction?
-
Cyanogen Bromide: If used, this reagent is highly toxic and should be handled with extreme caution in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.
-
High Temperatures: Reactions run at elevated temperatures pose a risk of burns and require careful handling.
Q4: Can I use an alternative to 2-amino-5-bromobenzonitrile?
Yes, other substituted anthranilonitriles or related precursors like 2-amino-5-bromobenzaldehydes can be used, but this will change the synthetic route.[7] For instance, using 2-amino-5-bromobenzaldehyde with an appropriate nitrogen source can also lead to the quinazoline core, though reaction conditions will need to be re-optimized.[8] The nitrile group in the recommended starting material is an excellent electrophile for the cyclization step, making it a reliable choice.[9]
Detailed Experimental Protocol Example
This is a representative protocol and may require optimization.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromobenzonitrile (1.97 g, 10 mmol).
-
Reagent Addition: Add ethanol (40 mL) to the flask. While stirring, add a solution of methylamine (e.g., 40% in water, ~1.2 eq) followed by the dropwise addition of a solution containing your cyanating agent (e.g., cyanogen bromide, 1.1 eq) in a suitable solvent.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-12 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Slowly add cold water (50 mL) to the stirred mixture to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, washing with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound. Dry the final product under vacuum.
References
- Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Benchchem. Troubleshooting guide for the synthesis of quinazoline derivatives.
- Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
- Organic Chemistry Portal. Quinazoline synthesis.
- Guidechem. What is 2-AMINO-5-BROMOBENZONITRILE and how is it synthesized? - FAQ.
- Hoover, J. M., & Stahl, S. S. 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2313-2318.
- Benchchem. Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
- Nageswar, Y. V. D., et al. (2011). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 609.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mediresonline.org [mediresonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-bromo-N-methylquinazolin-2-amine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support resource for the synthesis of 6-bromo-N-methylquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. We will move beyond simple procedural steps to explore the underlying chemical principles that govern impurity formation, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
This document assumes a common and robust synthetic approach: the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-bromoquinazoline and methylamine . While other routes exist, the impurities discussed are often relevant across various synthetic strategies.
Section 1: Synthetic Pathway and Key Control Points
The final step in this synthesis is typically the reaction of a reactive 2-substituted quinazoline with methylamine. The 2-chloro analogue is a frequently used, highly reactive intermediate that allows for efficient amine coupling.
The overall transformation is as follows:
Caption: Final step in the synthesis of this compound.
Success in this reaction hinges on balancing the reactivity of the starting material with reaction conditions to prevent side reactions. Key control points include temperature, solvent choice, stoichiometry of methylamine, and moisture control.
Section 2: Troubleshooting Guide - Impurity Formation & Mitigation
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product shows a significant peak for unreacted 2-chloro-6-bromoquinazoline by HPLC. What went wrong?
A1: This is the most common issue, indicating an incomplete reaction.
-
Causality: The C2 position on the quinazoline ring is electron-deficient and primed for nucleophilic attack, but the reaction still requires sufficient activation energy and time.
-
Low Temperature: The reaction may be too slow at lower temperatures, leading to poor conversion.
-
Insufficient Reagent: An inadequate amount of methylamine (or the base used to scavenge HCl) can lead to an incomplete reaction. Since methylamine is a gas, ensuring its effective concentration in the reaction medium is crucial.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed to completion.
-
-
Troubleshooting & Mitigation:
-
Temperature Control: Gradually increase the reaction temperature in increments of 10°C. A typical range for this transformation is 60-100°C, depending on the solvent.
-
Stoichiometry: Use a moderate excess of methylamine (e.g., 1.5 to 3.0 equivalents). This can be sourced from a solution in a solvent like ethanol or THF, or by bubbling the gas through the reaction mixture.
-
Reaction Monitoring: Do not rely on a fixed time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer detectable.[1]
-
Q2: I've isolated my product, but NMR/LC-MS analysis indicates the presence of 6-bromoquinazolin-2-one. How did this form?
A2: This is a classic hydrolysis impurity.
-
Causality: The 2-chloro-6-bromoquinazoline starting material is highly susceptible to hydrolysis, especially at elevated temperatures. The presence of trace amounts of water in the solvent, reagents, or from atmospheric moisture can lead to the formation of the corresponding quinazolinone. This side reaction is often competitive with the desired amination.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Use of molecular sieves in the reaction vessel can be beneficial.[1]
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Work-up Procedure: Quench the reaction and perform aqueous washes at a lower temperature (e.g., 0-5°C) to minimize hydrolysis during product isolation.
-
Caption: Competing side reactions leading to common impurities.
Q3: My mass spec shows an unexpected high molecular weight peak at M+219 relative to my product. What could this be?
A3: This is likely a dimer impurity, specifically bis(6-bromoquinazolin-2-yl)methylamine.
-
Causality: This impurity forms when the desired product, this compound, acts as a nucleophile itself and attacks a second molecule of the 2-chloro-6-bromoquinazoline starting material. This is more likely to occur under two conditions:
-
Late-Stage Stoichiometry: Towards the end of the reaction, the concentration of methylamine is low while the concentration of the product is high, favoring the product-as-nucleophile pathway.
-
Insufficient Methylamine: If an insufficient amount of methylamine is used initially, this side reaction becomes more probable.
-
-
Troubleshooting & Mitigation:
-
Maintain Excess Methylamine: Using a sustained excess of methylamine ensures it remains the primary nucleophile throughout the reaction.
-
Control Temperature: Higher temperatures can sometimes accelerate this side reaction. Find the minimum temperature required for a reasonable reaction rate to the desired product.
-
Purification: This impurity is significantly less polar than the desired product and can typically be removed via column chromatography or, in some cases, selective recrystallization.
-
Q4: My product appears clean by HPLC, but elemental analysis is slightly off, and I see minor, difficult-to-separate peaks. Could these be isomers?
A4: Yes, isomeric impurities are a significant and often overlooked problem, typically originating from the initial starting materials.
-
Causality: The synthesis of the 2-chloro-6-bromoquinazoline intermediate often starts from 5-bromoanthranilic acid or a related compound. Commercial sources of this material may contain small amounts of other isomers, such as 4-bromoanthranilic acid or 3-bromoanthranilic acid. These isomers will proceed through the synthetic sequence, leading to final products like 7-bromo-N-methylquinazolin-2-amine or 8-bromo-N-methylquinazolin-2-amine . These isomers often have very similar polarities and chromatographic behavior, making them difficult to separate from the desired product.
-
Troubleshooting & Mitigation:
-
Starting Material QC: This is a non-negotiable step. Perform rigorous quality control on the bromoanthranilic acid or bromobenzonitrile starting material before beginning the synthesis. Use a validated HPLC method to check for isomeric purity.
-
Supplier Qualification: Source critical starting materials from reputable suppliers with comprehensive Certificates of Analysis.
-
Advanced Separation: If isomeric impurities are present in the final product, separation may require specialized chromatography, such as supercritical fluid chromatography (SFC) or the use of high-resolution HPLC columns.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent for this reaction?
-
A: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are effective but can be difficult to remove. Alcohols like ethanol or isopropanol are also commonly used and are often preferred due to their lower boiling points and favorable solubility profiles for the reagents. The choice depends on the scale and available equipment.
-
-
Q: How should I purify the final product?
-
A: For most common impurities (unreacted starting material, hydrolysis product), a well-chosen recrystallization is often the most efficient and scalable method. A solvent system like ethanol/water or isopropanol/heptane can be effective. For removing challenging impurities like dimers or isomers, silica gel column chromatography is the preferred method.[2]
-
-
Q: What analytical techniques are essential for this synthesis?
-
A: A combination of techniques is critical. HPLC with UV detection is essential for monitoring reaction progress and determining final purity. LC-MS is invaluable for identifying the mass of the product and any impurities. ¹H and ¹³C NMR are required to confirm the final structure and can help quantify impurities if their signals are resolved.[3][4]
-
Section 4: Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Purity Analysis
This protocol provides a general starting point; optimization for your specific system is recommended.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dilute a small aliquot of the reaction mixture or final product in 50:50 Acetonitrile:Water.
Table 1: Summary of Common Impurities and Analytical Data
| Impurity Name | Structure | Typical Relative Retention Time (RRT) | Key Mass Spec Fragment (m/z, ESI+) |
| This compound (Product) | 6-Br-Quin-NHMe | 1.00 | [M+H]⁺ 238/240 |
| 6-bromoquinazolin-2-one (Hydrolysis) | 6-Br-Quin=O | ~0.85 | [M+H]⁺ 225/227 |
| 2-chloro-6-bromoquinazoline (Starting Material) | 6-Br-Quin-Cl | ~1.20 | [M+H]⁺ 243/245/247 |
| Bis(6-bromoquinazolin-2-yl)methylamine (Dimer) | (6-Br-Quin)₂-NMe | ~1.50 | [M+H]⁺ 461/463/465 |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent system where the product is soluble at high temperatures but poorly soluble at room temperature or below (e.g., isopropanol, ethanol, ethyl acetate).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
References
-
PrepChem. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline. Retrieved from PrepChem.com. (URL: [Link])
- Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline. (URL: )
-
PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from PrepChem.com. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. (URL: [Link])
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (URL: [Link])
-
Journal of Cardiovascular Disease Research. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (URL: )
-
Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (URL: [Link])
-
Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. (URL: [Link])
-
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. (URL: [Link])
-
Journal of Cardiovascular Disease Research. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])
-
ResearchGate. (2018). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (URL: [Link])
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (URL: [Link])
-
PubChem. (n.d.). 6-Bromoquinolin-2-amine. National Center for Biotechnology Information. (URL: [Link])
-
Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. (URL: [Link])
-
International Journal of Chemical Sciences. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (URL: [Link])
-
Pan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. (URL: [Link])
-
Aslam, M. A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. (URL: [Link])
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. (URL: [Link])
Sources
Technical Support Center: Purification of 6-bromo-N-methylquinazolin-2-amine
Welcome to the Technical Support Center for the purification of 6-bromo-N-methylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this quinazoline derivative. The protocols and advice provided herein are synthesized from established methodologies for structurally similar compounds and are intended to serve as a robust starting point for your purification endeavors.
I. Introduction to Purification Strategies
The successful isolation of pure this compound is critical for its subsequent use in research and development. The choice of purification technique is paramount and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common impurities may include unreacted starting materials, reagents, and byproducts from the synthetic route. This guide will focus on the two primary methods for purifying solid organic compounds: recrystallization and column chromatography .
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1]
| Issue | Probable Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | - Unsuitable solvent. - Insufficient solvent volume. | - Select a different solvent or a solvent mixture. - Gradually add more solvent until dissolution is achieved at the boiling point. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Rapid cooling. | - Choose a solvent with a lower boiling point. - Add a small amount of hot solvent to dissolve the oil, then allow for slow cooling.[2] - Ensure a gradual cooling process; avoid immediate transfer to an ice bath. |
| No crystals form upon cooling. | - Too much solvent was used. - The chosen solvent is too good at solvating the compound at all temperatures. | - Boil off some solvent to concentrate the solution and attempt cooling again. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[1] - If crystals still do not form, consider a different solvent system. |
| Low yield of recrystallized product. | - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.[1] - Cool the filtrate in an ice bath to maximize precipitation. - Preheat the filtration apparatus (funnel, filter paper) to prevent the product from crashing out prematurely.[1] |
| Colored impurities remain in the crystals. | - The impurity has similar solubility to the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling. - A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[3][4]
| Issue | Probable Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - The polarity of the eluent is too high (all spots run to the top) or too low (all spots remain at the baseline). - Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation of the desired compound from impurities.[1] |
| Cracking or channeling of the silica gel bed. | - Improperly packed column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[3] - Gently tap the column during packing to settle the silica gel evenly. |
| Broad or tailing bands. | - Column overloading. - The compound is sparingly soluble in the eluent. | - Use a larger column or reduce the amount of crude product loaded. - Add a more polar solvent to the eluent system to improve solubility and band shape. |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying this compound?
A1: For small-scale purifications (< 1 g), column chromatography is often the most effective method to remove a wide range of impurities. For larger scales, recrystallization is a more practical first step, potentially followed by a final polishing step like a second recrystallization or a quick column filtration if needed.[1]
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Good starting points for quinazoline derivatives include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water.[5][6] It is recommended to perform small-scale solubility tests with the crude material in various solvents to identify the optimal one.
Q3: What solvent system should I use for column chromatography?
A3: The choice of eluent for column chromatography should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[1] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. A single spot on a TLC plate in different solvent systems is a good indicator of purity. Further confirmation should be obtained using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of impurity signals, and Mass Spectrometry (MS) to confirm the molecular weight.[7]
Q5: My purified this compound is still impure. What should I do?
A5: If a single purification technique is insufficient, a combination of methods is recommended. For example, after column chromatography, a subsequent recrystallization can remove any closely eluting impurities.[1]
IV. Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the solvent to its boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities, aiming for an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column with a cotton or fritted glass plug at the bottom.[3] Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure (flash chromatography) to speed up the process if necessary.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Generalized Recrystallization Workflow
Caption: A generalized workflow for purification by recrystallization.
VI. References
-
BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Retrieved from
-
Wang, D. Z., Yan, L., & Ma, L. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. JoVE. Retrieved from [Link]
-
Synthesis of 6-bromo-2-methoxyquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
-
6-Bromo-N-(2-methyl-2H-benzo[d][1][5][6]triazol-5-yl)quinolin-4-amine. (2021). MDPI. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2021). NIH. Retrieved from [Link]
-
Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved from [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate. Retrieved from [Link]
-
Purification of l-n-methyl-x-. (n.d.). Google Patents. Retrieved from
-
Preparation method for 6-bromine quinoline. (n.d.). Google Patents. Retrieved from
-
6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. (n.d.). Google Patents. Retrieved from
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Retrieved from [Link]
-
The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mediresonline.org [mediresonline.org]
- 7. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 6-bromo-N-methylquinazolin-2-amine in Solution
Welcome to the technical support center for 6-bromo-N-methylquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of Quinazoline Derivatives
Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4][5] However, the quinazoline nucleus can be susceptible to degradation, particularly in solution, which can compromise experimental results and the overall drug development process.[6][7][8] Understanding the factors that influence the stability of this compound is paramount for its successful application.
The stability of quinazoline derivatives is largely influenced by the nature and position of substituents on both the pyrimidine and benzene rings.[6] Key environmental factors that can trigger degradation include pH, solvent polarity, temperature, and light exposure.[6][9][10][11]
Troubleshooting Guide: Common Degradation Issues
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
Possible Cause: Chemical degradation of the quinazoline core.
Troubleshooting Steps:
-
pH Assessment: Quinazolines are known to be unstable in both acidic and alkaline conditions, often leading to hydrolysis.[6][9] Boiling in acidic solutions can lead to the formation of o-aminobenzaldehyde, ammonia, and formic acid.[6]
-
Solvent Evaluation: The polarity of the solvent can significantly impact the stability and even the reaction pathway of quinazoline derivatives.[13][14]
-
Recommendation: For stock solutions, consider using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where many quinazoline derivatives show good stability.[10][14][15] For aqueous experimental media, ensure the final concentration of the organic solvent is low and does not affect the overall pH.
-
-
Temperature Control: Elevated temperatures can accelerate degradation reactions.[11][16]
-
Recommendation: Store stock solutions at low temperatures (-20°C or -80°C) and in the dark.[10] For experiments conducted at physiological temperatures (e.g., 37°C), prepare fresh solutions and use them promptly.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products and pathways, a forced degradation study is highly recommended.[11][16][17] This involves subjecting the compound to various stress conditions.
-
Protocol: A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
-
-
Photodegradation Check: Exposure to light, particularly UV light, can induce photodegradation in quinoline and quinazoline structures.[9][18][19]
-
Recommendation: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[10] Minimize exposure to ambient light during experimental setup.
-
-
Oxidative Degradation Assessment: While some quinazolines are stable under oxidative conditions, it's a factor to consider, especially in the presence of oxidizing agents or dissolved oxygen.[6][9]
-
Recommendation: If oxidative degradation is suspected, consider degassing your solvents or adding antioxidants, though compatibility must be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving and storing this compound?
A1: Based on studies of similar quinazoline derivatives, polar aprotic solvents such as DMSO are often a good choice for creating stable stock solutions.[10][15] For aqueous solutions used in biological assays, preparing fresh dilutions from a DMSO stock is recommended. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How does the bromo-substituent at the 6-position affect the stability of the molecule?
A2: Halogen substituents, such as bromine, can influence the electronic properties of the quinazoline ring system. While specific data on this compound is limited, in general, electron-withdrawing groups can affect the susceptibility of the ring to nucleophilic attack, a key step in hydrolytic degradation. The precise impact would need to be determined experimentally, for instance, through a forced degradation study.
Q3: Can I heat my solution to aid in dissolving the compound?
A3: Gentle warming may be acceptable for initial dissolution, but prolonged heating should be avoided. Quinazolines can be susceptible to thermal degradation.[11] It is advisable to first attempt dissolution at room temperature with sonication. If heating is necessary, use the lowest effective temperature for the shortest possible time.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for stability studies of quinazoline derivatives.[15][20] It allows for the separation and quantification of the parent compound and any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products.[21][22]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for identifying the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[11][16]
Objective: To determine the intrinsic stability of this compound and identify its degradation products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector or LC-MS
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, subject a solution of the compound to the same conditions.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Characterize any significant degradation products using LC-MS to elucidate their structures.
-
Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Identify the conditions under which the compound is most labile.
-
Propose degradation pathways based on the identified products.
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | Hydrolysis of the pyrimidine ring |
| Alkaline | 0.1 M NaOH, 60°C | Hydrolysis, potentially more rapid than acidic |
| Oxidative | 3% H₂O₂, Room Temp. | Oxidation of the quinazoline ring or substituents |
| Thermal | 80°C (solid and solution) | General decomposition |
| Photolytic | UV/Vis light exposure | Photodegradation, potential for complex products |
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway of a Quinazoline Ring
Caption: A simplified potential hydrolytic degradation pathway for the quinazoline core.
Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
References
- Current time information in West Northamptonshire, GB. Google.
- Singh, S., & Kaushal, M. (2003).
- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Williamson, J. (1957). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Kumar, A., & Kumar, R. (2024).
- Jadhav, S. D., et al. (2013). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones.
- Patel, Y., & Shah, N. (2016).
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Adebayo, A. I., et al. (2020).
- Adebayo, A. I., et al. (2020).
- de Oliveira, J. D. M., et al. (n.d.).
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Smith, J. H., et al. (1978). Photodegradation of quinoline in water.
- Haefelfinger, P., & Hess, B. (1984).
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Coriolis Pharma. (n.d.).
- Thirumurugan, P., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
- Al-Amiery, A. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO] and their Metal Ion Complexes. Oriental Journal of Chemistry.
- LibreTexts. (2021). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Kumar, A., et al. (2016).
- Li, Y., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
- PubChem. (n.d.). 6-Bromoquinazolin-2-amine.
- Wang, D., & Gao, F. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Li, Y., et al. (2022).
- Gorniak, A., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- PubChem. (n.d.). 6-Bromoquinolin-2-amine.
- BLD Pharm. (n.d.). 6-Bromo-2-methoxypyridin-3-amine.
- Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry.
- Franklin, C. S., et al. (2005).
- PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine.
- PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine.
- Rosales, A., et al. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.
- Ghosh, S., et al. (2021). Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C[[double bond, length as m-dash]]C bond cleavage. Organic & Biomolecular Chemistry (RSC Publishing).
- Al-Obaydi, J. K. M., et al. (2024). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives.
- Wikipedia. (n.d.). Quinine.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 18. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
overcoming resistance to 6-bromo-N-methylquinazolin-2-amine in cell lines
From the desk of the Senior Application Scientist Subject: Technical Guide for Overcoming Acquired Resistance to 6-bromo-N-methylquinazolin-2-amine
Dear Researchers,
We understand that encountering drug resistance is a significant challenge in preclinical research. This guide has been developed to provide a comprehensive troubleshooting framework for cell lines that have developed resistance to this compound. While this specific molecule is a proprietary compound, its quinazoline scaffold is shared by a well-studied class of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Therefore, the principles and methodologies outlined here are based on established mechanisms of resistance to analogous EGFR tyrosine kinase inhibitors (TKIs).[1] This guide will walk you through confirming resistance, investigating the underlying molecular mechanisms, and exploring strategies to restore sensitivity.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a clear path for immediate action when you first suspect resistance.
FAQ 1: My cells have stopped responding to this compound at the usual concentration. How do I confirm this is acquired resistance?
A reduced effect on cell viability is the primary indicator of resistance.[2] The first step is to quantitatively confirm this observation by comparing the half-maximal inhibitory concentration (IC₅₀) between your suspected resistant line and the original, sensitive (parental) cell line.
-
Initial Checks:
-
Compound Integrity: Confirm that your stock solution of the compound is fresh and has been stored under the recommended conditions to rule out degradation.[2]
-
Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Misidentification or cross-contamination can lead to unexpected results and is a crucial quality control step.[2]
-
Mycoplasma Testing: Perform a routine check for mycoplasma contamination, as this can significantly alter cellular response to therapeutic agents.
-
-
Confirmation Workflow:
-
Perform a Dose-Response Assay: Use a robust cell viability assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells.[3][4][5]
-
Calculate and Compare IC₅₀ Values: A significant rightward shift (increase) in the IC₅₀ value for the resistant line compared to the parental line confirms acquired resistance.
-
Table 1: Example IC₅₀ Data Confirming Acquired Resistance
| Cell Line | This compound IC₅₀ (µM) | Fold Resistance |
| Parental Line | 0.05 | 1x |
| Resistant Line | 1.25 | 25x |
FAQ 2: What are the most likely molecular reasons my cells are now resistant?
Resistance to quinazoline-based kinase inhibitors typically falls into two main categories: on-target alterations and the activation of bypass signaling pathways.[1][6][7]
-
On-Target Mutations: These are secondary mutations within the target kinase itself that prevent the drug from binding effectively. For EGFR inhibitors, the most common example is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting the inhibitor.[7][8][9][10]
-
Bypass Pathway Activation: The cancer cells activate alternative signaling pathways to circumvent the blocked target. This creates a detour for survival and proliferation signals. Common bypass pathways include the amplification or hyperactivation of other receptor tyrosine kinases (RTKs) such as MET, HER2, or AXL.[11][12][13][14][15][16][17]
FAQ 3: How can I determine if the resistance in my cell line is due to a target mutation or a bypass pathway?
A logical, stepwise investigation is the most efficient approach. We recommend starting with a broad screen for bypass pathways, as this is a very common resistance mechanism.[17]
-
Step 1: Screen for Bypass Pathways: Use a Phospho-Receptor Tyrosine Kinase (RTK) Array . This antibody-based array allows you to simultaneously screen for the phosphorylation (activation) status of dozens of RTKs.[18][19][20][21] A strong signal for a kinase like MET, AXL, or HER2 in the resistant line (that is absent or weak in the parental line) is a powerful indicator of a bypass mechanism.
-
Step 2: Investigate On-Target Mutations: If the phospho-RTK array does not reveal a clear bypass pathway, the next step is to sequence the kinase domain of the target protein. Sanger sequencing of the relevant exons can identify known gatekeeper mutations or other resistance-conferring changes.
Part 2: In-Depth Troubleshooting & Experimental Workflows
This section provides detailed protocols and decision-making frameworks for researchers who have confirmed resistance and are ready to investigate the mechanism and potential solutions.
Workflow 1: Troubleshooting the Cause of Resistance
This workflow provides a logical decision tree to guide your experimental plan.
Signaling Pathway: EGFR Inhibition and MET Bypass Activation
Understanding the molecular wiring is key. When this compound (analogous to an EGFR TKI) blocks EGFR, resistant cells can activate the MET receptor, which then sustains downstream pro-survival signaling through the PI3K/AKT pathway, rendering the initial inhibition ineffective.[11][16][17][22]
Part 3: Key Experimental Protocols
Protocol 1: Confirming Resistance with CellTiter-Glo® Luminescent Cell Viability Assay
This protocol establishes the IC₅₀ value to quantify the level of resistance.[3][4]
Materials:
-
Parental and suspected resistant cell lines
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[3]
-
This compound compound
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Include wells with media only for background measurement.
-
Drug Titration: Prepare a 2x concentrated serial dilution of the compound in culture medium. A 10-point, 3-fold dilution series is recommended, spanning a wide concentration range (e.g., 100 µM to 5 nM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the appropriate drug dilution to each well. Incubate for 72 hours (or a duration appropriate for your cell line's doubling time).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (media-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC₅₀.
Protocol 2: Screening for Bypass Pathways with a Phospho-RTK Array
This protocol identifies which alternative RTKs are activated in your resistant cells.[18]
Materials:
-
Parental and resistant cell lysates (prepare according to kit instructions, ensuring high quality).
-
Human Phospho-RTK Array Kit (e.g., from R&D Systems or Cell Signaling Technology).[20]
-
Chemiluminescence detection reagents and imaging system.
Procedure:
-
Array Blocking: Incubate the antibody-spotted membranes in blocking buffer for 1 hour at room temperature on a rocking platform.[21]
-
Lysate Incubation: Dilute cell lysates (parental and resistant) to the recommended concentration (typically 0.2-1.0 mg/mL).[20] Remove blocking buffer and incubate the membranes with the diluted lysates overnight at 4°C on a rocker.
-
Washing: Wash the membranes three times with 1x Wash Buffer to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with the provided pan anti-phospho-tyrosine antibody conjugated to HRP for 2 hours at room temperature.[21]
-
Final Washes: Repeat the washing step (Step 3) to remove the unbound detection antibody.
-
Signal Development: Add chemiluminescent substrates and capture the signal using an appropriate imaging system (e.g., digital imager or X-ray film).
-
Analysis: Compare the signal intensity of the spots on the array incubated with resistant lysate to the one incubated with parental lysate. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL) points to the activation of that bypass pathway.
Protocol 3: Evaluating Synergy of Combination Therapies
If a bypass pathway is identified (e.g., MET activation), the next step is to test if co-inhibiting that pathway can restore sensitivity. The Chou-Talalay method provides a quantitative framework for assessing synergy.[23][24][25][26]
Principle: The Combination Index (CI) is calculated to determine the nature of the drug interaction.
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
Procedure:
-
IC₅₀ Determination: First, determine the IC₅₀ for each drug individually (Drug A: this compound; Drug B: a selective inhibitor of the identified bypass pathway, e.g., a MET inhibitor).
-
Combination Design: Prepare drug combinations at a constant ratio based on their IC₅₀ values (e.g., equipotent ratio of 1:1, or other fixed ratios like 4:1, 1:4).
-
Experiment: Perform a cell viability assay (as in Protocol 1) with serial dilutions of Drug A alone, Drug B alone, and the fixed-ratio combinations.
-
Data Analysis: Use a software package like CompuSyn or an equivalent tool to calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).[27] Plotting CI versus Fa (a Fa-CI plot) provides a visual representation of the interaction across a range of concentrations.
Table 2: Example Combination Index (CI) Data
| Fraction Affected (Fa) | Drug A (µM) | Drug B (µM) | Combination (A+B) | CI Value | Interpretation |
| 0.50 (IC₅₀) | 1.25 | 0.80 | (0.30 + 0.19) | 0.48 | Strong Synergy |
| 0.75 (IC₇₅) | 2.50 | 1.60 | (0.65 + 0.41) | 0.52 | Synergy |
| 0.90 (IC₉₀) | 5.00 | 3.20 | (1.40 + 0.88) | 0.56 | Synergy |
*CI values less than 1 indicate a synergistic interaction, where the combined effect is greater than the sum of the individual effects.[23][25][26]
References
-
Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440–446. [Link]
-
touchONCOLOGY. (2024). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. [Link]
-
Yun, C.-H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070–2075. [Link]
-
ResearchGate. MET amplification causes EGFR-TKI resistance by activating... [Link]
-
Chou, T.-C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]
-
OncLive. (2018). Overcoming Resistance to EGFR Inhibitors in NSCLC. [Link]
-
Su, K.-Y., et al. (2012). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Cancer Research and Clinical Oncology, 138(7), 1099–1106. [Link]
-
Ramalingam, S. S., & Pao, W. (2012). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research, 18(3), 620–626. [Link]
-
Ercan, D., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics, 11(3), 784–791. [Link]
-
Hata, A., et al. (2016). Overcoming resistance to EGFR tyrosine kinase inhibitors in lung cancer, focusing on non-T790M mechanisms. Expert Opinion on Pharmacotherapy, 17(16), 2159–2167. [Link]
-
Lin, L., et al. (2014). The quest to overcome resistance to EGFR-targeted therapies in cancer. Science Signaling, 7(332), re6. [Link]
-
Jackman, A. L., et al. (1995). Mechanisms of acquired resistance to the quinazoline thymidylate synthase inhibitor ZD1694 (Tomudex) in one mouse and three human cell lines. British Journal of Cancer, 71(5), 914–924. [Link]
-
Elkabets, M., et al. (2015). AXL Circumvents PI3Kα Inhibition by Activating EGFR–PKC–mTOR Signaling. Cancer Cell, 27(6), 755–756. [Link]
-
Ram, J., et al. (2016). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Journal of Thoracic Disease, 8(Suppl 10), S778–S791. [Link]
-
Zhang, Z., et al. (2012). Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer. Nature Genetics, 44(8), 852–860. [Link]
-
Minari, R., et al. (2016). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. Translational Lung Cancer Research, 5(6), 633–640. [Link]
-
Postel-Vinay, S., & Ashworth, A. (2012). AXL and acquired resistance to EGFR inhibitors. Nature Genetics, 44(8), 835–836. [Link]
-
Chen, H., et al. (2018). The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma. Journal of Cancer, 9(1), 105–114. [Link]
-
Kim, S.-M., et al. (2016). Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer. Oncotarget, 7(38), 61469–61481. [Link]
-
Chou, T.-C., & Martin, N. (2011). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy, 1(1), 23–32. [Link]
-
ResearchGate. MET amplification causes EGFR-TKI resistance by activating... [Link]
-
Chou, T.-C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]
-
Li, A., et al. (2021). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. Cancers, 13(19), 4941. [Link]
-
Vlacich, G., & Sequist, L. V. (2016). MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Annals of Translational Medicine, 4(12), 241. [Link]
-
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
ResearchGate. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. [Link]
-
Bardelli, A., et al. (2013). Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer. Cancer Discovery, 3(6), 658–673. [Link]
-
Ku, B., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols, 5(4), 103354. [Link]
-
Hannah, R. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
-
Shirasaki, R., & Gray, N. S. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1711, 233–247. [Link]
-
JoVE. (2022). High-throughput Identification of Synergistic Drug Combinations. YouTube. [Link]
-
R&D Systems. (2013). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. YouTube. [Link]
-
El-Sayed, N., et al. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(2). [Link]
-
ResearchGate. Bypass RTK signaling is suppressed by prednisolone in RTK arrays and... [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(2), 18. [Link]
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
ResearchGate. Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2). [Link]
-
PromoCell. Troubleshooting guide for cell culture. [Link]
Sources
- 1. onclive.com [onclive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. youtube.com [youtube.com]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL and acquired resistance to EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. PathScan® RTK Signaling Antibody Array Kit (Chemiluminescent Readout) | Cell Signaling Technology [cellsignal.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. punnettsquare.org [punnettsquare.org]
- 26. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 6-bromo-N-methylquinazolin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-N-methylquinazolin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and minimize off-target effects. Our goal is to equip you with the knowledge to ensure the specificity and validity of your results.
I. Understanding the Challenge: Off-Target Effects
Small molecule inhibitors are powerful tools in biological research and drug discovery. However, their utility can be compromised by off-target effects, where the compound interacts with unintended proteins. This can lead to ambiguous data, misinterpretation of results, and potential toxicity in therapeutic applications.[1][2] this compound, like many kinase inhibitors, has the potential for such off-target interactions due to the conserved nature of the ATP-binding pocket across the kinome.[3][4][5]
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: I'm observing a cellular phenotype that doesn't align with the known function of my primary target. Could this be an off-target effect?
A: Yes, this is a classic indicator of potential off-target activity. When the observed biological outcome cannot be rationalized by the modulation of the intended target, it is crucial to investigate other possibilities. Off-target effects can arise from interactions with other kinases or even proteins outside the kinase family.[1]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before exploring off-targets, verify that the compound is engaging your primary target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within intact cells.[6]
-
Dose-Response Analysis: A shallow or biphasic dose-response curve can suggest multiple targets with different affinities are being engaged.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor for your primary target that has a distinct chemical scaffold. If this second inhibitor recapitulates the on-target phenotype but not the anomalous phenotype, it strengthens the case for the original compound's off-target activity.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target. If the phenotype is on-target, increasing the target concentration should shift the dose-response curve.
Q2: How can I proactively assess the selectivity of this compound before starting my cellular experiments?
A: Proactive selectivity profiling is a critical step to de-risk your project and select the best chemical probe.
Recommended Approaches:
-
Biochemical Kinase Profiling: Screen the compound against a large panel of recombinant kinases (e.g., Eurofins' KINOMEscan™ or KinaseProfiler™ services) to determine its inhibitory activity across the kinome.[7] This provides a broad view of potential off-targets.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and known protein binding sites.[2][8] While not a substitute for experimental validation, these predictions can help prioritize which off-targets to investigate.
Q3: What is the difference between biochemical and cell-based assays for off-target validation, and when should I use each?
A: Both assay types are valuable and provide complementary information.
| Assay Type | Description | Advantages | Limitations | When to Use |
| Biochemical Assays | Use purified, recombinant proteins to measure direct binding or enzymatic inhibition.[9][10] | High-throughput, quantitative, directly measures compound-protein interaction.[7] | Lacks cellular context (e.g., cell permeability, presence of cofactors, protein complexes). | Initial broad screening, determining direct binding affinity (Ki) or inhibitory concentration (IC50). |
| Cell-Based Assays | Measure target engagement or downstream signaling in a live-cell environment.[11][12] | Physiologically relevant, accounts for cell permeability and intracellular environment.[13] | Can be lower throughput, indirect readouts may be influenced by multiple pathways. | Validating hits from biochemical screens, confirming target engagement in a cellular context, assessing functional consequences of target inhibition. |
III. Troubleshooting Guide: A Step-by-Step Approach to Minimizing Off-Target Effects
This section provides a structured workflow for identifying and mitigating off-target effects of this compound.
Step 1: Initial Assessment and On-Target Validation
Before investigating off-targets, you must be confident that your compound is engaging the intended target in your experimental system.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.[6]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Step 2: Broad Off-Target Identification
If on-target engagement is confirmed but anomalous effects persist, the next step is to identify potential off-targets.
Workflow for Off-Target Identification
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. キナーゼのバイオロジー [promega.jp]
- 11. Target Engagement Assays [discoverx.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 6-bromo-N-methylquinazolin-2-amine: An Orthogonal, Evidence-Based Approach
For drug discovery and development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific investigation. A critical, and often challenging, milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technically-focused framework for researchers and scientists to approach the target validation of a novel quinazoline derivative, 6-bromo-N-methylquinazolin-2-amine.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent inhibitors of various protein kinases.[1][2] Therefore, a logical starting hypothesis is that this compound may also exert its effects through kinase inhibition. However, a robust target validation strategy should not rely on a single line of evidence. Instead, we will employ an orthogonal approach, integrating biochemical, biophysical, and cell-based methods to build a comprehensive and compelling case for the compound's mechanism of action. This guide will compare and contrast these methodologies, providing not just the "how" but also the critical "why" behind each experimental choice.
The Target Validation Funnel: A Strategic Workflow
Effective target validation begins with broad, exploratory screening to generate hypotheses, followed by increasingly specific and physiologically relevant assays to confirm those hypotheses. This "funnel" approach ensures that resources are focused on the most promising targets and that the data generated is robust and translatable.
Caption: The Target Validation Funnel.
Phase 1: Broad-Spectrum Screening for Hypothesis Generation
Given the quinazoline core, a pragmatic first step is to assess the compound's activity against a broad panel of kinases. This approach provides an unbiased overview of its selectivity and identifies high-affinity candidates for further investigation.[3][4][5]
Recommended Approach: Kinome Profiling Service
Numerous commercial providers offer kinome profiling services, screening a compound at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases.[6][7] The output is typically presented as percent inhibition, allowing for the rapid identification of the most potently inhibited kinases.
For this guide, let's hypothesize a scenario where a kinome screen of this compound reveals potent and selective inhibition of MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) , a kinase implicated in cardiac muscle cell death.[8] We will now proceed to validate MAP4K4 as the direct biological target. As a comparator and positive control, we will use a known, well-characterized MAP4K4 inhibitor, "Compound-X".
Phase 2: In Vitro Validation - Confirming Direct Interaction and Functional Inhibition
Once a primary candidate target like MAP4K4 is identified, the next crucial step is to confirm direct binding and quantify the inhibitory activity using purified components. This phase is essential for establishing a direct structure-activity relationship.[9][10]
Biochemical Assays: Quantifying Enzyme Inhibition
Biochemical kinase assays directly measure the catalytic activity of the enzyme and its inhibition by the compound.[11] Luminescence-based assays that quantify ADP production, such as ADP-Glo™, are widely used due to their high sensitivity and amenability to high-throughput screening.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Enzyme and Substrate Preparation: Reconstitute purified, active MAP4K4 enzyme and its specific substrate (e.g., Maltose Binding Protein) in kinase assay buffer. Determine the optimal enzyme concentration and the Michaelis constant (Km) for ATP and the substrate prior to screening.[8]
-
Compound Titration: Prepare a 10-point serial dilution of this compound and the comparator, Compound-X, in assay buffer containing 1% DMSO.
-
Kinase Reaction: In a 384-well plate, pre-incubate the compounds with the MAP4K4 enzyme for 15 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding ATP and the substrate at their respective Km concentrations. Allow the reaction to proceed for 2 hours.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Biophysical Assays: Characterizing the Binding Event
Biophysical techniques provide orthogonal validation by directly measuring the physical interaction between the compound and the target protein, independent of enzyme activity.[12][13][14] This is particularly useful for confirming that the compound is not an assay artifact and for providing deeper insights into the binding kinetics and thermodynamics.
Recommended Approach: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[9] This allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conceptual Workflow for SPR
-
Immobilization: Covalently immobilize purified MAP4K4 protein onto a sensor chip.
-
Binding Measurement: Flow a series of concentrations of this compound over the sensor surface. The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is detected as a response.
-
Kinetic Analysis: After the association phase, flow buffer alone over the chip to monitor the dissociation of the compound.
-
Data Fitting: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Phase 3: In-Cell Validation - Proving Target Engagement in a Physiological Context
Confirming that a compound can bind to its target within the complex and crowded environment of a living cell is arguably the most critical step in target validation.[15][16][17] Cellular assays bridge the gap between in vitro biochemistry and in vivo pharmacology.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Occupancy
CETSA® is a powerful method for verifying target engagement in intact cells.[18][19] The principle is that a ligand binding to its target protein stabilizes the protein's folded structure, leading to an increase in its melting temperature (Tm).[20]
Caption: CETSA® Experimental Workflow.
Experimental Protocol: CETSA® with Western Blot Readout
-
Cell Treatment: Culture cells that endogenously express MAP4K4. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, unfolded protein by centrifugation at high speed.
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MAP4K4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble MAP4K4 relative to the unheated control against the temperature. The resulting "melting curve" for the compound-treated cells should show a rightward shift compared to the vehicle-treated cells, indicating thermal stabilization.
NanoBRET™ Target Engagement Assay: A Quantitative, Live-Cell Approach
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[22][23][24] This technology allows for the quantitative determination of compound affinity and residence time in a physiological setting.
Principle of NanoBRET™ TE
The target protein (MAP4K4) is expressed as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the NanoLuc®-MAP4K4 fusion, the energy from the luciferase substrate is transferred to the tracer, generating a BRET signal. A test compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[25]
Caption: Principle of the NanoBRET™ TE Assay.
Experimental Protocol: NanoBRET™ TE Intracellular Kinase Assay
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-MAP4K4 fusion protein. Seed the transfected cells into a 96-well or 384-well white assay plate.[26]
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and Compound-X.
-
Add the compounds to the cells, followed immediately by the addition of the specific NanoBRET™ kinase tracer at a pre-determined optimal concentration.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells). Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50, which reflects the compound's apparent affinity for the target in intact cells.
Downstream Pathway Analysis: Linking Target Engagement to Cellular Function
The final step is to demonstrate that engaging the target with the compound leads to the expected modulation of its downstream signaling pathway. For a kinase, this typically involves measuring the phosphorylation of a known substrate.
Recommended Approach: Western Blotting for Substrate Phosphorylation
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and probe with antibodies specific for the phosphorylated form of a known MAP4K4 substrate (e.g., phospho-Substrate-Y) and an antibody for the total amount of that substrate.
-
Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylation of Substrate-Y, while the total level of Substrate-Y remains unchanged, confirming that the compound inhibits the kinase's activity in cells.
Data Summary and Comparison
A robust target validation package will present data from these orthogonal assays in a clear, comparative format.
| Assay Type | Method | Parameter Measured | This compound (Hypothetical Data) | Compound-X (Positive Control) | Rationale |
| Biochemical | ADP-Glo™ | IC50 (Functional Inhibition) | 50 nM | 15 nM | Quantifies direct inhibition of purified enzyme activity. |
| Biophysical | Surface Plasmon Resonance | KD (Binding Affinity) | 75 nM | 20 nM | Confirms direct physical binding and measures affinity. |
| Cell-Based | CETSA® | ΔTm (Thermal Shift) | +5.2 °C | +6.5 °C | Demonstrates target engagement in intact cells. |
| Cell-Based | NanoBRET™ TE | Cellular IC50 (Target Occupancy) | 250 nM | 80 nM | Quantifies target binding affinity in live cells. |
| Cell-Based | Western Blot | p-Substrate IC50 (Pathway Modulation) | 300 nM | 100 nM | Links target engagement to a functional cellular outcome. |
The hypothetical data above paints a compelling picture. The compound directly binds to and inhibits the purified kinase (Biochemical/Biophysical). Crucially, it also engages the target in living cells (CETSA®, NanoBRET™), leading to the inhibition of its downstream signaling pathway at concentrations consistent with its cellular target engagement potency. The slight rightward shift in potency from biochemical to cellular assays is expected and reflects factors like cell permeability and competition with high intracellular ATP concentrations.[25]
By systematically applying this multi-faceted, orthogonal approach, researchers can move beyond simple activity screening to build a high-confidence data package that rigorously validates the biological target of this compound, paving the way for its further development as a selective therapeutic agent.
References
-
Target Engagement Assays. DiscoverX. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
-
Biophysical Assays. Ichor Life Sciences. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Cellular thermal shift assay. Grokipedia. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. [Link]
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Semantic Scholar. [Link]
-
Identification and validation of protein targets of bioactive small molecules. ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. NIH. [Link]
-
Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. NIH. [Link]
-
(6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine. PubChem - NIH. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. assayquant.com [assayquant.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. antbioinc.com [antbioinc.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selvita.com [selvita.com]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 25. reactionbiology.com [reactionbiology.com]
- 26. promega.com [promega.com]
A Researcher's Guide to De-risking Drug Discovery: A Comparative Cross-Reactivity Analysis of 6-bromo-N-methylquinazolin-2-amine
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. Small molecules, particularly those with privileged scaffolds like the quinazoline core, often exhibit polypharmacology—interacting with multiple cellular targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary driver of toxicity and clinical trial failure.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory expectation but a cornerstone of efficient and successful drug development.
This guide provides a comprehensive framework for characterizing the cross-reactivity of the novel compound, 6-bromo-N-methylquinazolin-2-amine . We will present a tiered, data-driven approach to compare its on-target potency against a plausible primary target with its potential for off-target binding. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust selectivity profile for novel chemical entities.
The Quinazoline Scaffold: A Double-Edged Sword
Quinazoline derivatives are prevalent in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[4][5] Their planar structure and hydrogen bonding capabilities make them adept at fitting into the ATP-binding pockets of kinases. Given this precedent, for the purpose of this guide, we will hypothesize that This compound has been designed as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds.[4][5] The critical question, therefore, is not just if it inhibits EGFR, but what else it may inhibit.
A Tiered Approach to Cross-Reactivity Profiling
A systematic investigation of off-target effects is paramount. We advocate for a tiered approach, beginning with broad, high-throughput screening and progressively narrowing down to more specific, cell-based validation assays.
Figure 1: A tiered workflow for assessing the cross-reactivity of a novel small molecule.
Tier 1: In Vitro Kinase Panel Screening
The most direct way to assess cross-reactivity within the kinome is through a large-panel kinase screen. This provides a broad, unbiased view of the compound's interaction landscape.
Experimental Protocol: Large-Panel Kinase Assay
-
Compound Preparation : Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired screening concentration (typically 1 µM for a primary screen).
-
Assay Principle : A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate by the kinase.[6][7] Alternatively, fluorescence-based assays that detect ADP formation are widely used for high-throughput screening.[7][8]
-
Reaction Setup : The kinase, substrate, and ATP are combined in a buffer solution. The test compound is added, and the reaction is initiated.
-
Incubation : The reaction is allowed to proceed for a pre-determined time at a specific temperature (e.g., 30°C for 60 minutes).
-
Detection : The amount of phosphorylated substrate or ADP produced is quantified. The percentage of inhibition relative to a vehicle control (DMSO) is calculated.
Data Presentation: Hypothetical Kinase Screening Results
The results from a large-panel screen are typically presented as a percentage of inhibition at a fixed concentration.
| Target Kinase | Gene Symbol | % Inhibition at 1 µM | Classification |
| EGFR | EGFR | 98% | On-Target |
| Src | SRC | 85% | Potential Off-Target |
| Lck | LCK | 79% | Potential Off-Target |
| VEGFR2 | KDR | 65% | Potential Off-Target |
| Abl | ABL1 | 45% | Moderate Off-Target |
| p38α | MAPK14 | 15% | Negligible |
| CDK2 | CDK2 | 8% | Negligible |
| ... (400+ other kinases) | ... | <10% | Negligible |
Table 1: Hypothetical primary screen results for this compound against a panel of kinases.
Tier 2: Dose-Response Validation
Hits from the primary screen (typically >50% inhibition) must be validated through dose-response experiments to determine their potency (IC50).
Experimental Protocol: IC50 Determination
-
Compound Preparation : Prepare a series of dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from 10 µM.
-
Assay Execution : The in vitro kinase assay is performed as described above for each concentration of the compound.
-
Data Analysis : The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to calculate the IC50 value.
Data Presentation: Comparative IC50 Values
This table allows for a direct comparison of the compound's potency against its intended target versus significant off-targets.
| Target Kinase | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| EGFR (On-Target) | 15 | - |
| Src | 150 | 10-fold |
| Lck | 250 | 16.7-fold |
| VEGFR2 | 800 | 53.3-fold |
Table 2: Comparative potency of this compound against the primary target and validated off-targets.
Tier 3: Confirming Target Engagement in a Cellular Environment
Biochemical assays are invaluable, but they do not fully recapitulate the complexities of a living cell, such as membrane permeability and competition with endogenous ATP.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm that a compound binds to its intended target in a physiological context.[10][11][12][13]
CETSA operates on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12]
Figure 2: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment : Culture a cell line expressing the target proteins of interest (e.g., A431 cells for high EGFR expression). Treat the cells with this compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating : Aliquot the cell suspensions and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation : Separate the precipitated (denatured) proteins from the soluble fraction by high-speed centrifugation.
-
Detection : Analyze the amount of soluble target protein (EGFR, Src, etc.) remaining in the supernatant at each temperature point using Western blotting or other protein quantification methods.
-
Data Analysis : Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[12]
Data Presentation: Comparative CETSA Melting Curves
The thermal shift (ΔTm) provides a direct measure of target stabilization in cells.
| Target Protein | Apparent Tm (Vehicle) | Apparent Tm (Compound-Treated) | Thermal Shift (ΔTm) | Interpretation |
| EGFR (On-Target) | 48°C | 56°C | +8°C | Robust Engagement |
| Src | 52°C | 55°C | +3°C | Moderate Engagement |
| Lck | 54°C | 54.5°C | +0.5°C | Weak/No Engagement |
Table 3: Hypothetical CETSA results demonstrating the cellular target engagement profile of this compound.
Conclusion and Forward Look
Based on this multi-tiered, comparative analysis, we can build a comprehensive selectivity profile for this compound. The hypothetical data presented here illustrates a compound with high on-target potency for EGFR and robust cellular engagement. While it exhibits some cross-reactivity with other kinases like Src in biochemical assays, the cellular engagement data suggests this interaction may be less significant in a physiological context.
This guide underscores the necessity of moving beyond single-point biochemical data. By integrating broad panel screening with cellular target engagement assays, researchers can make more informed decisions, prioritize compounds with the most promising selectivity profiles, and ultimately de-risk the path to clinical development. The early identification of potential off-target liabilities is not a hurdle, but an opportunity to design safer, more effective medicines.[1][3]
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Bowes, J. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search.
- Al-Sanea, M. M. et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Ekins, S. et al. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Ocasio, C. A. et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Martinez Molina, D. & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
- Noolvi, M. N. et al. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails.
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
- Singh, H. et al. (2023). Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases. Taylor & Francis Online.
- Singh, H. et al. (2023). Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases. PubMed.
- Iwasaki, K. et al. (2001). Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. PubMed.
- Martens, S. (2024). In vitro kinase assay. Protocols.io.
- Moon, S. M. et al. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
- Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate.
- Al-Sanea, M. M. et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-N-methylquinazolin-2-amine Analogs for Kinase Inhibition
This guide offers an in-depth analysis of the structure-activity relationships (SAR) for 6-bromo-N-methylquinazolin-2-amine analogs. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological function. We will dissect how specific chemical modifications to the quinazoline scaffold influence inhibitory activity, compare these analogs against established alternatives, and provide the detailed experimental frameworks necessary for validation and further discovery.
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][2] These agents primarily function by targeting the ATP-binding site of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] Our focus here is on the 6-bromo-substituted quinazoline series, a promising class of compounds where the strategic placement of a halogen atom can significantly enhance kinase affinity and cytotoxic effects.[1] This guide will illuminate the nuanced SAR of these specific analogs, providing a robust framework for designing next-generation targeted therapies.
The 6-Bromo-Quinazoline Scaffold: Rationale and Key Interaction Points
The foundational structure, this compound, presents several key positions for chemical modification to modulate its pharmacological profile. Understanding the role of each component is paramount to rational drug design.
-
The Quinazoline Core: This bicyclic aromatic system provides the rigid framework necessary to position key functional groups for interaction within the ATP-binding pocket of kinases.[1]
-
C6-Bromo Substituent: The electron-withdrawing nature and steric bulk of the bromine atom at this position are critical. Halogen bonding is a recognized interaction that can enhance binding affinity to the kinase hinge region. Furthermore, this substituent can influence the overall electronic properties and metabolic stability of the molecule.
-
C2-Amine Group: The amine at the C2 position is a crucial hydrogen bond donor/acceptor, often involved in critical interactions with the target protein. Modifications to the N-methyl group can explore steric tolerance within the binding pocket and influence solubility.
-
C4 and C7 Positions: These positions are frequently modified in other quinazoline series to improve potency, selectivity, and pharmacokinetic properties. For instance, introducing specific moieties at C7 has been shown to be essential for potent activity in related compounds.[4]
The logical workflow for developing and analyzing these compounds is an iterative cycle of design, synthesis, and biological evaluation.
Caption: Competitive inhibition of the kinase ATP-binding site.
Experimental Protocols for Validation
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols provide a self-validating framework for synthesizing and evaluating 6-bromo-quinazoline analogs.
Protocol 1: General Synthesis of 6-Bromo-Quinazoline Derivatives
This protocol is adapted from established methods for synthesizing the 6-bromo-quinazolinone core, which serves as a key intermediate. [5][6]The foundational step involves the synthesis of 5-bromoanthranilic acid, the precursor to the quinazoline ring.
A. Synthesis of 5-Bromoanthranilic Acid (3)
-
Dissolve anthranilic acid (1) (20 mmol) in 20 mL of acetonitrile.
-
Prepare a solution of N-bromosuccinimide (NBS) (2) (21 mmol) in 30 mL of acetonitrile.
-
Add the NBS solution dropwise to the anthranilic acid solution at room temperature.
-
Stir the resulting mixture for 2 hours.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and dry to afford 5-bromoanthranilic acid (3). [5] B. Synthesis of the Quinazoline Core (e.g., 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5))
-
Reflux a mixture of 5-bromoanthranilic acid (3) (10 mmol), phenyl isothiocyanate (4) (15 mmol), and triethylamine (2 mL) in 30 mL of absolute ethanol for 20 hours.
-
After completion (monitored by TLC), cool the reaction mixture.
-
Filter the mixture and recrystallize the obtained residue from ethanol to yield the pure quinazoline intermediate (5). [5] C. Derivatization at C2-Position (e.g., Synthesis of 8a)
-
Dissolve the intermediate (5) (1 mmol) in 15 mL of DMF.
-
Add potassium carbonate (K₂CO₃) (1.2 mmol) and stir for 5 minutes.
-
Add the desired alkyl halide (e.g., 1-bromobutane for compound 8a ) (1.5 mmol) to the mixture.
-
Reflux the reaction for 24 hours.
-
Pour the cooled mixture onto crushed ice.
-
Collect the precipitate by filtration, dry, and recrystallize from ethanol to obtain the final product. [5]
Caption: General synthesis pathway for 6-bromo-quinazoline analogs.
Protocol 2: In Vitro Antiproliferative MTT Assay
This standard colorimetric assay assesses cell viability and is a first-line screening method for cytotoxic compounds.
-
Cell Seeding: Plate cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs and reference drugs (e.g., Cisplatin, Erlotinib) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for the development of novel kinase inhibitors. The evidence strongly suggests that the 6-bromo substituent is a favorable feature for potent anticancer activity. The key takeaways from this comparative guide are:
-
C2-Position is Critical: Modifications at the C2-amine or analogous positions are a primary driver of potency. Flexible, aliphatic chains appear to be highly effective, likely by occupying a hydrophobic pocket within the kinase active site. [7][5]* Favorable Therapeutic Index: The demonstrated selectivity of lead compounds like 8a for cancer cells over normal cells is a highly encouraging sign for future development. [7]* Clear Path for Optimization: The synthetic routes are well-established, allowing for systematic exploration of different substituents at the C2, C4, and C7 positions to further refine potency, selectivity, and drug-like properties.
Future work should focus on synthesizing the specific this compound series and testing them against a broad panel of kinases to identify the primary targets and understand the selectivity profile. By combining the rational design principles outlined here with the robust validation protocols, researchers can accelerate the discovery of new, effective, and selective anticancer therapeutics based on this promising scaffold.
References
- Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. Eur J Med Chem.
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Protein & Peptide Science.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH).
- Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. Benchchem.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires.
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). National Institutes of Health (NIH).
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed.
- Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed.
Sources
- 1. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-bromo-N-methylquinazolin-2-amine Against Established EGFR Inhibitors in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) signaling pathway.[1][2] This guide provides a comparative analysis of a novel compound, 6-bromo-N-methylquinazolin-2-amine, against two established, FDA-approved drugs, Gefitinib and Erlotinib. As a Senior Application Scientist, my objective is to offer a technical, evidence-based comparison to inform future research and development in this critical area of oncology.
Introduction: The Quinazoline Scaffold and EGFR Inhibition
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been successfully developed as anticancer agents due to their ability to mimic the adenine moiety of ATP and bind to the kinase domain of EGFR.[3][4] EGFR, a receptor tyrosine kinase, is a key driver of tumor cell proliferation, survival, and metastasis when dysregulated.[3] Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3][5]
This guide will dissect the known attributes of Gefitinib and Erlotinib and juxtapose them with the hypothetical potential of this compound, a compound designed with structural motifs suggestive of kinase inhibitory activity. The rationale for this comparison is grounded in the structure-activity relationships of quinazoline derivatives, where substitutions at the 2, 4, and 6-positions are known to modulate potency and selectivity.[6][7]
Comparative Overview: Physicochemical and Pharmacokinetic Properties
A drug's efficacy is intrinsically linked to its physicochemical and pharmacokinetic properties. The table below summarizes key parameters for Gefitinib, Erlotinib, and the hypothetical profile for this compound, based on its structure.
| Property | Gefitinib | Erlotinib | This compound (Predicted) |
| Molecular Formula | C22H24ClFN4O3 | C22H23N3O4 | C9H9BrN4 |
| Molecular Weight | 446.90 g/mol | 393.44 g/mol | 253.09 g/mol |
| Oral Bioavailability | ~59%[8] | Variable, influenced by food | Data not available |
| Metabolism | Primarily by CYP3A4[9][10] | Primarily by CYP3A4, with contributions from other CYPs[11] | Predicted to be metabolized by CYP enzymes |
| Elimination Half-life | ~41 hours (at steady state) | ~36.2 hours[12] | Data not available |
| Protein Binding | ~90% | ~95% | Data not available |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib and Erlotinib are competitive inhibitors of the ATP-binding site within the tyrosine kinase domain of EGFR. This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[13][14]
Based on its 2-aminoquinazoline core, it is hypothesized that this compound will also function as an ATP-competitive inhibitor of EGFR. The bromine atom at the 6-position may enhance binding affinity or alter selectivity towards different kinases.
Caption: Hypothesized mechanism of this compound targeting the EGFR signaling pathway.
Comparative Efficacy: In Vitro Data
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
| Compound | Target | IC50 (Biochemical Assay) | Cell Line | IC50 (Cell Viability Assay) |
| Gefitinib | EGFR | 33 nM[3][15] | PC-9 (EGFR exon 19 del) | 77.26 nM[5] |
| HCC827 (EGFR exon 19 del) | 13.06 nM[5] | |||
| A549 (EGFR wild-type) | 6.10 µM[13] | |||
| Erlotinib | EGFR | 2 nM[16][17] | A-431 (EGFR overexpressing) | 1.53 µM[18] |
| SK-BR-3 (HER2 overexpressing) | 3.98 µM[18] | |||
| This compound | EGFR (Hypothesized) | Data not available | Various cancer cell lines | Data not available |
Experimental Protocols for Comparative Analysis
To empirically compare this compound with Gefitinib and Erlotinib, a series of standardized in vitro assays are essential.
EGFR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Methodology:
-
Reagents: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds.
-
Procedure: a. Prepare a reaction buffer containing MgCl2, MnCl2, DTT, and BSA. b. Add the EGFR enzyme, peptide substrate, and varying concentrations of the test compounds (this compound, Gefitinib, and Erlotinib) to a 96-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell Viability Assay (Cell-Based)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.[14][19]
Methodology:
-
Cell Culture: Culture human cancer cell lines with varying EGFR mutation statuses (e.g., PC-9, HCC827, A549) in appropriate media.
-
Procedure: a. Seed cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound, Gefitinib, and Erlotinib for a specified duration (e.g., 72 hours).[13] c. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of the compound to determine the IC50 value.[13]
Future Directions and Conclusion
The comparative analysis presented here provides a framework for evaluating the potential of this compound as a novel EGFR inhibitor. While Gefitinib and Erlotinib have well-established clinical profiles, the quest for new agents with improved efficacy, selectivity, and resistance-breaking capabilities is ongoing.
The next logical steps for characterizing this compound would involve:
-
Synthesis and Structural Verification: Confirmation of the compound's identity and purity.
-
In Vitro Profiling: Execution of the kinase and cell viability assays described above.
-
Selectivity Profiling: Screening against a panel of other kinases to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluation in preclinical cancer models.
-
Pharmacokinetic and Toxicological Studies: Assessment of its drug-like properties in animal models.
By systematically comparing this compound to established drugs like Gefitinib and Erlotinib, researchers can efficiently determine its potential as a next-generation therapeutic and guide its further development. This structured, data-driven approach is fundamental to advancing the field of targeted cancer therapy.
References
-
Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed.[Link]
-
Single-dose clinical pharmacokinetic studies of gefitinib. PubMed.[Link]
-
Population pharmacokinetics of erlotinib in patients with non-small cell lung cancer (NSCLC): A model-based meta-analysis. PubMed.[Link]
-
Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer. PubMed.[Link]
-
Pharmacokinetics of gefitinib in humans: the influence of gastrointestinal factors. PubMed.[Link]
-
Erlotinib Pathway, Pharmacokinetics. ClinPGx.[Link]
-
Gefitinib Pathway, Pharmacokinetics. ClinPGx.[Link]
-
Population Pharmacokinetics of Erlotinib in Patients With Non-small Cell Lung Cancer: Its Application for Individualized Dosing Regimens in Older Patients. PubMed.[Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals.[Link]
-
Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed.[Link]
-
Pharmacokinetic evaluation of gefitinib when administered with chemotherapy. PubMed.[Link]
-
Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis. PubMed.[Link]
-
Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. ActiveSmallMolecules.[Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central.[Link]
-
Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. NIH.[Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.[Link]
-
Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. AACR Journals.[Link]
-
Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists. PubMed.[Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate.[Link]
-
(a) MTT results showing Erlotinib decreased the A549 cells' viability... ResearchGate.[Link]
-
Gefitinib (ZD1839) | ≥99%(HPLC) | Selleck | EGFR 阻害剤. Selleck Bio.[Link]
-
Erlotinib treatment suppresses the cell viability and the levels of EGFR in HNSCC cells. ResearchGate.[Link]
-
Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. PMC - NIH.[Link]
-
Cell proliferative activity of gefitinib in non-small-cell lung cancer... ResearchGate.[Link]
-
Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research.[Link]
-
Sensitivity to erlotinib (Tarceva) depends on cyclin-dependent kinase 2 activity. AACR Journals.[Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.[Link]
-
2-Amino-6-bromoquinoline. MySkinRecipes.[Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.[Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.[Link]
-
Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.[Link]
-
6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
- 12. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 6-bromo-N-methylquinazolin-2-amine: A Comparative Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 6-bromo-N-methylquinazolin-2-amine, a novel compound within the highly promising quinazoline class of therapeutic agents. Given the extensive history of quinazoline derivatives in oncology, this document will focus on validating its potential as an anticancer agent, comparing it with established standards of care. We will delve into the rationale behind experimental design, provide detailed protocols for preclinical evaluation, and present a clear path for establishing the compound's efficacy and mechanism of action in a living system.
Introduction: The Quinazoline Scaffold and the Promise of this compound
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, bicyclic structure provides an excellent platform for introducing diverse functionalities, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[4][5][6][7][8][9] Notably, several quinazoline-based compounds have been successfully developed as kinase inhibitors for cancer therapy.[10]
The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The bromine atom at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The N-methylamino group at the 2-position is a common feature in many bioactive quinazolines, contributing to target engagement and selectivity. While in vitro data for this specific molecule is not publicly available, its structural similarity to known kinase inhibitors warrants a thorough in vivo investigation into its potential as an anticancer therapeutic.
This guide will therefore outline a comparative in vivo validation strategy, using the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib , as a benchmark. Gefitinib, itself a quinazoline derivative, provides an excellent comparator due to its known mechanism of action and extensive preclinical and clinical data.
Comparative Framework: this compound vs. Gefitinib
A direct comparison with a known standard of care is crucial for contextualizing the efficacy of a novel compound. This section outlines the key parameters for comparing this compound with Gefitinib in a preclinical setting.
Table 1: Comparative In Vivo Efficacy and Toxicity Profile
| Parameter | This compound | Gefitinib (Reference) | Rationale for Comparison |
| Maximum Tolerated Dose (MTD) | To be determined | ~150 mg/kg/day (mouse, oral) | Establishes the safe dosing range for efficacy studies. |
| Antitumor Efficacy (e.g., % TGI) | To be determined | Significant tumor growth inhibition in EGFR-mutant xenografts | Directly compares the ability to inhibit tumor progression. |
| Pharmacokinetic Profile (Cmax, Tmax, AUC, t1/2) | To be determined | Well-characterized oral bioavailability and clearance | Determines the drug's exposure and persistence in the body. |
| Pharmacodynamic (PD) Markers | e.g., p-EGFR, p-ERK in tumor tissue | Dose-dependent inhibition of p-EGFR and downstream signaling | Confirms target engagement and mechanism of action in vivo. |
| Off-Target Toxicities | e.g., body weight loss, clinical signs | Known side effects include skin rash and diarrhea | Assesses the overall safety and tolerability of the compound. |
TGI: Tumor Growth Inhibition; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; p-EGFR: Phosphorylated Epidermal Growth Factor Receptor; p-ERK: Phosphorylated Extracellular signal-regulated kinase.
Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), with EGFR being a prominent target.[10] The proposed mechanism of action for this compound is the inhibition of EGFR signaling, which is a critical pathway for cell proliferation, survival, and metastasis in many cancers.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for In Vivo Validation
The following protocols provide a step-by-step guide for the in vivo validation of this compound in a murine xenograft model of non-small cell lung cancer (NSCLC) harboring an EGFR mutation (e.g., NCI-H1975).
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the principles of the Guide for the Care and Use of Laboratory Animals.
Xenograft Tumor Model Establishment
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.
-
Caption: Experimental workflow for in vivo validation in a xenograft model.
Dosing and Administration
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Gefitinib (e.g., 50 mg/kg)
-
-
Dosing Regimen: Daily oral gavage for 21 days.
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe mice daily for any clinical signs of toxicity.
-
Euthanize mice if tumor volume exceeds 2000 mm^3, body weight loss is >20%, or other signs of distress are observed.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Study:
-
On the final day of treatment, collect blood samples via cardiac puncture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.
-
-
PD Study:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Analyze the levels of total and phosphorylated EGFR, AKT, and ERK by Western blotting or ELISA to assess target engagement.
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound as a potential anticancer agent. By employing a direct comparison with an established drug like Gefitinib and utilizing well-validated xenograft models, researchers can generate the critical data needed to assess its therapeutic potential. The successful completion of these studies will not only elucidate the compound's efficacy and mechanism of action but also provide the necessary foundation for further preclinical development and potential translation to the clinic. Future studies could explore its efficacy in other cancer models, investigate potential combination therapies, and conduct more in-depth toxicological assessments.
References
-
Quinazoline-based tricyclic compounds that regulate programmed cell death, induce neuronal differentiation, and are curative in animal models for excitotoxicity and hereditary brain disease. (2015). Cell Death Discovery. [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). Future Medicinal Chemistry. [Link]
-
Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. (2021). European Journal of Medicinal Chemistry. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). Antibiotics. [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). ResearchGate. [Link]
-
Design, synthesis and in vivo antitumor activity of novel 3, 4 di-substituted quinazoline derivatives. (2017). Semantic Scholar. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. (2023). Medires. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2022). Molecules. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. [Link]
-
Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2019). SCIREA Journal of Chemistry. [Link]
-
Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (2014). Oncotarget. [Link]
-
(PDF) Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2019). ResearchGate. [Link]
-
Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. (2014). Medicinal Chemistry Research. [Link]
-
Molecular modelling and synthesis of quinazoline-based compounds as potential antiproliferative agents. (2014). Chemical & Pharmaceutical Bulletin. [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). Journal of Medicinal Chemistry. [Link]
Sources
- 1. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
- 5. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 6. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 7. article.scirea.org [article.scirea.org]
- 8. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [jmathematics.org]
- 9. Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [jgeosciences.org]
- 10. Molecular modelling and synthesis of quinazoline-based compounds as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Kinase Selectivity of 6-bromo-N-methylquinazolin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase selectivity of the novel compound, 6-bromo-N-methylquinazolin-2-amine. Given its quinazoline scaffold, a privileged structure in kinase inhibitor design, we will proceed under the scientifically-grounded hypothesis that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] The methodologies and comparative analyses detailed herein are designed to build a robust selectivity profile, a critical step in advancing any potential therapeutic candidate.
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
The quinazoline core is a cornerstone of many FDA-approved kinase inhibitors, including the well-known EGFR inhibitors gefitinib and erlotinib.[3][4] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[5] However, the clinical success and therapeutic window of any kinase inhibitor are intrinsically linked to its selectivity.[6][7][8]
An ideal inhibitor potently modulates its intended target while sparing other kinases within the human kinome. Off-target activity can lead to unforeseen toxicities or confound the interpretation of biological effects. Therefore, a multi-pronged approach to characterizing the selectivity of a new chemical entity like this compound is not just recommended; it is essential for robust drug development.
This guide will compare our compound of interest against a panel of established EGFR and multi-kinase inhibitors to provide context for its performance:
-
Gefitinib & Erlotinib: First-generation, selective EGFR inhibitors.[5][9][10]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known for its broad activity.[14][15][16][17]
A Multi-Tiered Strategy for Selectivity Profiling
Assessing selectivity requires a progression from broad, biochemical assays to more physiologically relevant cellular and functional studies. We will outline three key experimental stages.
Workflow for Comprehensive Selectivity Assessment
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: In Vitro Biochemical Kinase Profiling
The first step is to understand the compound's intrinsic affinity for a wide array of kinases in a cell-free system. This provides a broad, unbiased view of its potential on- and off-targets.
Experimental Rationale: Large-panel kinase screens are the industry standard for initial selectivity assessment.[18] By testing the compound against hundreds of purified kinases, we can identify all proteins it binds to with significant affinity. This approach is crucial for flagging potential off-target liabilities early in the discovery process.
Protocol: Broad Kinase Panel Screening (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO.
-
Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Thermo Fisher SelectScreen®). These platforms typically use a competitive binding assay format.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential hits.[18]
-
Follow-up: For any kinases showing significant inhibition (e.g., >70% inhibition), perform dose-response assays to determine the dissociation constant (Kd) or IC50 value.[18]
-
Data Analysis: Analyze the data to determine the primary target(s) and any significant off-targets. A highly selective compound will show a potent Kd for EGFR with significantly weaker binding to other kinases.
Comparative Data (Illustrative)
| Kinase | This compound (Kd, nM) | Gefitinib (Kd, nM) | Lapatinib (Kd, nM) | Sunitinib (Kd, nM) |
| EGFR | 5.2 | 3.7 | 10.2[19] | 150 |
| HER2 (ErbB2) | 850 | >10,000 | 9.8[19] | 2,500 |
| VEGFR2 | 2,100 | >10,000 | >10,000 | 9[14] |
| PDGFRβ | 3,500 | >10,000 | >10,000 | 8[14] |
| SRC | 1,200 | 5,000 | >10,000 | 250 |
| KIT | >10,000 | >10,000 | >10,000 | 15 |
Note: Data for comparator compounds are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.
Tier 2: Cellular Target Engagement
While biochemical assays are informative, they do not account for cell permeability, target accessibility, or competition with high intracellular ATP concentrations. Cellular target engagement assays confirm that the compound binds to its intended target in a more physiologically relevant environment.[6]
Cellular Thermal Shift Assay (CETSA®)
Experimental Rationale: CETSA is a powerful method for verifying target engagement in intact cells and tissues.[20][21][22][23] The principle is that a protein becomes more thermally stable when bound to a ligand.[21] By heating cell lysates to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Protocol: CETSA for EGFR Target Engagement
-
Cell Culture: Culture an EGFR-expressing cell line (e.g., A431) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction from precipitated proteins.
-
Detection: Analyze the soluble fractions by Western blot using an antibody specific for EGFR.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble EGFR against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Experimental Rationale: The NanoBRET™ assay is another powerful live-cell method that quantifies compound binding affinity.[24][25][26][27] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Protocol: NanoBRET™ for EGFR
-
Cell Preparation: Transfect HEK293 cells with a vector expressing EGFR fused to NanoLuc® luciferase.
-
Assay Plating: Seed the transfected cells into a white, 96-well assay plate.[28]
-
Compound & Tracer Addition: Add the NanoBRET® tracer at its EC50 concentration, along with serial dilutions of the test compound.
-
Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to prevent signal from compromised cells.
-
Detection: Measure the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor).
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50, which reflects the compound's intracellular affinity.
Tier 3: Functional Cellular Assays
The final step is to correlate target engagement with a functional cellular outcome. This involves assessing the inhibition of downstream signaling pathways and the compound's effect on cell proliferation.
Downstream Signaling Analysis
Experimental Rationale: A potent and selective EGFR inhibitor should block the phosphorylation of EGFR and key downstream signaling nodes like AKT and ERK upon stimulation with EGF.[29] This confirms that target engagement translates into functional inhibition of the intended pathway.
Protocol: Western Blot for p-EGFR, p-AKT, p-ERK
-
Cell Culture & Starvation: Grow an EGFR-dependent cell line (e.g., A431) and serum-starve overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or comparators for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lysis & Quantification: Lyse the cells, quantify total protein, and prepare samples for SDS-PAGE.
-
Western Blot: Perform Western blotting using primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK.
-
Analysis: Quantify band intensities to determine the IC50 for inhibition of each signaling event.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling and point of inhibition.
Cell-Based Proliferation Assays
Experimental Rationale: To functionally demonstrate selectivity, a compound's anti-proliferative activity should be much greater in cell lines dependent on its target (EGFR) compared to those that are not.
Protocol: Comparative Anti-Proliferation Assay
-
Cell Lines:
-
EGFR-dependent: NCI-H1975 (L858R/T790M mutant EGFR), A431 (EGFR overexpression).
-
EGFR-independent: HCT116 (KRAS mutant, colorectal cancer).
-
-
Assay: Seed cells in 96-well plates and treat with a serial dilution of the test compounds for 72 hours.
-
Readout: Measure cell viability using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A high selectivity window is indicated by a much lower GI50 in the EGFR-dependent lines.
Comparative Data (Illustrative)
| Cell Line (Target Dependence) | This compound (GI50, nM) | Gefitinib (GI50, nM) | Sunitinib (GI50, nM) |
| NCI-H1975 (EGFR) | 50 | 15 | 2,500 |
| A431 (EGFR) | 120 | 90 | 3,000 |
| HCT116 (EGFR-independent) | >10,000 | >10,000 | 500 |
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy to define the selectivity profile of this compound. By systematically progressing from broad biochemical screening to functional cellular assays, researchers can build a comprehensive and reliable dataset.
The illustrative data presented positions this compound as a potentially highly selective EGFR inhibitor, with a favorable profile compared to the multi-targeted inhibitor Sunitinib and distinct from the dual EGFR/HER2 inhibitor Lapatinib.
A robust selectivity profile is the foundation for further preclinical development. It provides confidence in the compound's mechanism of action, helps predict its therapeutic window, and guides the design of future in vivo efficacy and safety studies.
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. PubMed. [Link]
-
Burris, H. A., 3rd. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. PubMed. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Ciardiello, F. (2005). A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor. PubMed. [Link]
-
Gan, W., Zhang, Y., Li, Y., Li, D., & Wang, L. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
-
Kumar, A., & Singh, J. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega, 8(2), 1888–1904. [Link]
-
Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., Kuster, B. (2017). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 13(2), 927-936. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Brancaccio, D., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
-
Wainberg, Z. A., et al. (2010). Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. AACR Journals. [Link]
-
Expert Opinion on Therapeutic Patents. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). [Link]
-
H.L. van der Vijgh, W. J. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. PMC - PubMed Central. [Link]
-
Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. AACR Journals. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Abdel-Galil, A. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
-
Zhang, X., et al. (2016). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. PubMed. [Link]
-
Schaefer, W., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Okabe, T., et al. (2016). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. PubMed Central. [Link]
-
ResearchGate. (n.d.). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. [Link]
-
Faivre, S., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Bioinformatics. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
ResearchGate. (n.d.). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. [Link]
-
Abdel-Rahman, O. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central. [Link]
-
Ramalingam, S. S., & Belani, C. P. (2008). Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians. Therapeutic Advances in Medical Oncology, 1(1), 29–41. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Mannavola, D., et al. (2007). A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. PubMed. [Link]
-
Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. [Link]
-
Journal of the American Chemical Society. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
-
Ueno, H., et al. (2006). Gefitinib, a Selective EGFR Tyrosine Kinase Inhibitor, Induces Apoptosis Through Activation of Bax in Human Gallbladder Adenocarcinoma Cells. PubMed. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). [Link]
-
Sekine, I., et al. (2003). Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. PubMed. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2022). [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2022). [Link]
-
Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2022). [Link]
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. news-medical.net [news-medical.net]
- 24. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 26. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 27. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 28. promega.com [promega.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Kinase Inhibitor Synthesis: A Comparative Guide to the Reproducibility of Experiments with 6-bromo-N-methylquinazolin-2-amine
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the synthetic reproducibility and comparative efficacy of 6-bromo-N-methylquinazolin-2-amine, a quinazoline derivative with significant potential in anticancer research. This document moves beyond a simple recitation of protocols to dissect the critical parameters that govern experimental success, offering a framework for troubleshooting and ensuring the reliability of your results.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] Among these, this compound represents a promising candidate for further investigation, yet the reproducibility of its synthesis and biological evaluation can be a significant hurdle. This guide will illuminate the path to consistent results by providing a detailed synthetic protocol, comparing its biological activity with established alternatives, and exploring the nuances that can make or break an experiment.
I. Synthesis of this compound: A Reproducible Pathway
The synthesis of this compound is most reliably achieved through a two-step process, starting with the commercially available 5-bromoanthranilic acid. The initial cyclization to form the quinazoline ring is followed by a selective N-methylation. While various methods exist for quinazoline synthesis, including microwave-assisted protocols, traditional heating often provides greater control and reproducibility, which is crucial for establishing a baseline protocol.[5]
Step 1: Synthesis of 2-amino-6-bromoquinazoline
The foundational step involves the formation of the 2-amino-6-bromoquinazoline intermediate. This is typically achieved by reacting 5-bromoanthranilic acid with a source of the 2-amino group, such as cyanamide or a guanidine salt, followed by cyclization.
Experimental Protocol: Synthesis of 2-amino-6-bromoquinazoline
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromoanthranilic acid (10 mmol) in an appropriate solvent such as ethanol or a mixture of ethanol and DMF. The choice of solvent is critical; polar solvents generally favor the desired C(sp²)-N bond formation.[6]
-
Addition of Guanidinium Carbonate: Add diguanidinium carbonate (12 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (25 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a slight excess of the guanidinium salt ensures complete consumption of the starting anthranilic acid. DIPEA is chosen as the base to neutralize the acid formed during the reaction without interfering with the nucleophilic substitution. Refluxing in a suitable solvent provides the necessary energy for the cyclization to occur at a reasonable rate.
Step 2: N-methylation of 2-amino-6-bromoquinazoline
The final step involves the selective methylation of the exocyclic amino group. The choice of methylating agent and reaction conditions is crucial to avoid methylation at the ring nitrogen atoms. "Soft" methylating agents are generally preferred for this transformation.[7]
Experimental Protocol: N-methylation of 2-amino-6-bromoquinazoline
-
Reagent Preparation: Dissolve 2-amino-6-bromoquinazoline (5 mmol) in a polar aprotic solvent like DMF in a round-bottom flask.
-
Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃) (7.5 mmol) to the solution and stir for 30 minutes at room temperature.
-
Methylation: Add a "soft" methylating agent like methyl iodide (6 mmol) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A mild base like K₂CO₃ is sufficient to deprotonate the exocyclic amine without promoting unwanted side reactions. Methyl iodide is a classic "soft" electrophile that favors reaction at the more nucleophilic exocyclic nitrogen.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
II. Comparative Biological Evaluation: Cytotoxicity Against Cancer Cell Lines
Derivatives of 6-bromoquinazoline have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] To provide a framework for evaluating the reproducibility and relative potency of this compound, we will compare its expected activity with that of established anticancer agents, including a targeted therapy with a similar quinazoline core (Erlotinib) and standard chemotherapeutic drugs (Cisplatin and Doxorubicin).
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Erlotinib, Cisplatin, and Doxorubicin for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Comparative Performance Data
The following table summarizes a hypothetical but representative comparison of IC₅₀ values based on published data for similar 6-bromoquinazoline derivatives.[8][9]
| Compound | Target Cell Line | IC₅₀ (µM) - Representative Data |
| This compound | MCF-7 | 10 - 20 |
| This compound | SW480 | 15 - 25 |
| Erlotinib | MCF-7 | 5 - 15 |
| Erlotinib | SW480 | 10 - 20 |
| Cisplatin | MCF-7 | 1 - 5 |
| Cisplatin | SW480 | 2 - 8 |
| Doxorubicin | MCF-7 | 0.1 - 1 |
| Doxorubicin | SW480 | 0.5 - 2 |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Visualizing the Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
III. Factors Influencing Reproducibility
Achieving consistent results in both the synthesis and biological evaluation of this compound requires meticulous attention to detail. Several factors can introduce variability, and understanding these is key to troubleshooting and ensuring the validity of your findings.
Synthetic Reproducibility
-
Purity of Starting Materials: The purity of the initial 5-bromoanthranilic acid can significantly impact the yield and purity of the final product. Impurities can lead to the formation of side products that are difficult to remove.
-
Solvent and Base Selection: As highlighted in the protocol, the choice of solvent and base is critical. Variations in solvent polarity or base strength can alter the reaction pathway and lead to inconsistent yields.[6]
-
Reaction Time and Temperature: Inadequate control over reaction time and temperature can result in incomplete reactions or the formation of degradation products.
-
Purification Method: The method of purification (recrystallization vs. column chromatography) and the choice of solvents can affect the final purity of the compound, which in turn will influence the results of biological assays.
Biological Assay Reproducibility
-
Cell Line Authenticity and Passage Number: It is crucial to use authenticated cell lines and to keep the passage number low to avoid genetic drift, which can alter cellular responses to drugs.
-
Cell Seeding Density: The initial number of cells seeded can affect their growth rate and confluence, which can influence their sensitivity to cytotoxic agents.
-
Compound Solubility and Stability: Poor solubility of the test compound in the culture medium can lead to inaccurate dosing. The stability of the compound under assay conditions should also be considered.
-
Assay-Specific Parameters: Variations in incubation times, reagent concentrations, and the specific protocol for the MTT assay can all contribute to variability in the results.
IV. Mechanistic Insights: The EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[8] The binding of ligands like EGF to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and migration. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Simplified EGFR signaling pathway and the inhibitory role of quinazolines.
V. Conclusion and Future Directions
The successful and reproducible synthesis and evaluation of this compound are achievable through a systematic and well-controlled experimental approach. This guide has provided a detailed protocol, a framework for comparative analysis, and an overview of the critical factors that can influence the outcome of your experiments. By understanding the causality behind each experimental choice and being vigilant about potential sources of variability, researchers can confidently explore the therapeutic potential of this and other novel quinazoline derivatives. Future work should focus on optimizing the synthetic yield, expanding the biological evaluation to a wider range of cancer cell lines and in vivo models, and elucidating the precise molecular targets and mechanisms of action.
References
-
Kumar, A., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Rajveer, Ch., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of PharmTech Research. Available at: [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Molecular Diversity. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Available at: [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Advances in Clinical and Medical Research. Available at: [Link]
-
Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Scholar Publishing. Available at: [Link]
-
E3S Web of Conferences. (2021). Phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline. Available at: [Link]
-
Kim, J., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]
-
PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Available at: [Link]
-
Dey, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]
-
MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available at: [Link]
-
Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Available at: [Link]
-
Emami, L., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Chemistry & Biodiversity. Available at: [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. mdpi.com [mdpi.com]
- 3. mediresonline.org [mediresonline.org]
- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of 6-bromo-N-methylquinazolin-2-amine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 6-bromo-N-methylquinazolin-2-amine, a novel compound within the esteemed quinazoline class of therapeutic agents. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in developing numerous therapeutic agents, including several FDA-approved anticancer drugs that target protein kinases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and outlining the critical experimental data necessary to assess the compound's therapeutic potential.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives have garnered significant attention for their diverse biological activities, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation and survival.[2][4] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Marketed drugs such as gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, have validated this approach by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]
The subject of this guide, this compound, features key structural motifs—a quinazoline core, a bromine atom at the 6-position, and an N-methyl group at the 2-amine position. Substitutions at the 6-position of the quinazoline ring have been shown to influence the molecule's interaction with the ATP binding domain of kinases and can impact pharmacokinetic properties.[3][5] This guide will delineate a rigorous, multi-step preclinical workflow to characterize this novel compound and compare its potential performance against established benchmarks.
Physicochemical and In Silico Characterization
Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These characteristics are predictive of its drug-like qualities and potential pharmacokinetic behavior.
Experimental Protocol: Lipophilicity and Solubility Determination
-
LogP/LogD Measurement: The octanol-water partition coefficient (LogP) will be determined using the shake-flask method or, for higher throughput, by reverse-phase high-performance liquid chromatography (HPLC). The distribution coefficient (LogD) will be measured at a physiological pH of 7.4 to better represent its behavior in the body.
-
Aqueous Solubility: Kinetic and thermodynamic solubility will be assessed in phosphate-buffered saline (PBS) at pH 7.4. This is critical as poor solubility can be a significant hurdle in drug development.
In Silico Prediction (ADME)
Computational tools are invaluable for early-stage assessment of absorption, distribution, metabolism, and excretion (ADME) properties.[6] These predictions help to identify potential liabilities before committing to costly in vivo studies.
| Parameter | Predicted Value for this compound | Comparative Compound (e.g., Erlotinib) | Significance |
| Molecular Weight | 238.08 g/mol [7] | 393.4 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | ~2.5-3.5 (Predicted) | 3.1 | Oral bioavailability and cell permeability |
| Topological Polar Surface Area (TPSA) | < 60 Ų (Predicted) | 59.8 Ų | Blood-brain barrier penetration potential |
| Number of H-bond Donors | 1 | 2 | Membrane permeability |
| Number of H-bond Acceptors | 3 | 5 | Membrane permeability |
Table 1: Predicted physicochemical and ADME properties of this compound in comparison to Erlotinib.
In Vitro Evaluation: Efficacy and Mechanism of Action
The cornerstone of preclinical assessment is demonstrating biological activity in relevant cellular models. For a quinazoline derivative, this typically involves evaluating its antiproliferative effects and elucidating its molecular target.
Antiproliferative Activity
The initial screen for anticancer activity involves assessing the compound's ability to inhibit the growth of various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line Selection: A panel of human cancer cell lines should be chosen based on the hypothesized target. For a quinazoline derivative, this would include lines with known EGFR expression or mutations (e.g., A431, HCC827, H3255) and a normal cell line (e.g., MRC-5) to assess selectivity.[2][8]
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, with appropriate vehicle controls (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for 72 hours.
-
MTT Addition and Measurement: MTT reagent is added, and after a further incubation period, the resulting formazan crystals are solubilized. The absorbance is read on a plate reader to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM) | Selectivity Index (MRC-5 / Cancer Cell Line) |
| This compound | Hypothetical: 5.2 | Hypothetical: 8.7 | Hypothetical: >50 | >9.6 / >5.7 |
| Cisplatin (Control) | 2.5[6] | 4.1[6] | 1.8 | ~0.7 / ~0.4 |
| Erlotinib (Control) | 18.2[8] | >20 | >20 | - |
Table 2: Hypothetical antiproliferative activity of this compound compared to standard chemotherapeutic and targeted agents.
Target Engagement and Mechanism of Action
Identifying the molecular target is crucial. Given the quinazoline scaffold, a primary hypothesis would be the inhibition of a protein kinase.
Experimental Protocol: Kinase Inhibition Assay
-
Target Selection: Based on structural similarity to known kinase inhibitors, a panel of relevant kinases (e.g., EGFR, VEGFR-2, HER2) should be screened.[2]
-
Assay Format: A biochemical assay, such as a LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay, can be used to quantify the compound's ability to inhibit the enzymatic activity of the target kinase in a cell-free system.
-
IC50 Determination: The compound is tested across a range of concentrations to determine its IC50 value for each kinase, providing a measure of potency and selectivity.
Caption: A typical preclinical workflow for a novel small molecule inhibitor.
If a primary kinase target is identified (e.g., EGFR), further cell-based assays are warranted to confirm the mechanism of action. This includes Western blotting to assess the phosphorylation status of the target kinase and its downstream effectors (e.g., Akt, ERK).
Caption: Hypothetical inhibition of the EGFR signaling pathway.
In Vivo Evaluation: Pharmacokinetics and Efficacy
Promising in vitro data must be translated into in vivo models to assess the compound's behavior in a whole organism.
Pharmacokinetic (PK) Studies
PK studies determine how the body processes the compound. These are typically conducted in rodents (e.g., BALB/c mice) before larger animal studies.[9][10]
Experimental Protocol: Rodent PK Study
-
Animal Dosing: A cohort of mice receives the compound via intravenous (IV) and oral (PO) administration at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated, and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Key PK parameters are calculated, including clearance, volume of distribution, half-life, Cmax (maximum concentration), Tmax (time to maximum concentration), and oral bioavailability (%F).
| Parameter | This compound (Hypothetical) | Comparative Compound (e.g., ZD6474) |
| Dose (PO) | 10 mg/kg | 25 mg/kg |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (hr) | 1.5 | 2.0 |
| AUC (ng*hr/mL) | 4500 | 7800 |
| Half-life (hr) | 6.2 | 8.5 |
| Bioavailability (%) | 45 | 55 |
Table 3: Hypothetical pharmacokinetic parameters in mice following oral administration.
In Vivo Efficacy Studies
The ultimate test of an anticancer compound is its ability to inhibit tumor growth in an animal model.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into immunodeficient mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into groups and treated with the vehicle control, a positive control (e.g., a standard-of-care drug), and this compound at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition (TGI) is calculated.
Comparative Analysis and Future Directions
The preclinical data package for this compound should be critically evaluated against established quinazoline-based drugs and other relevant investigational compounds.
Key Comparison Points:
-
Potency: How do the in vitro and in vivo potencies compare to first-generation (e.g., gefitinib) and later-generation inhibitors?
-
Selectivity: Does the compound exhibit a superior selectivity profile, potentially leading to a better safety margin? Many quinazoline derivatives have been evaluated for their selectivity against a panel of kinases.[4]
-
Pharmacokinetics: Does it possess improved oral bioavailability or a more favorable half-life compared to existing agents? In silico and early in vivo studies are crucial for this assessment.[11]
-
Novelty of Mechanism: Does it target a novel pathway or a resistant form of a known kinase?[8]
Based on this comprehensive evaluation, a " go/no-go " decision can be made for advancing this compound into more extensive toxicology studies and, ultimately, clinical trials. The versatility of the quinazoline scaffold suggests that with favorable preclinical data, this compound could represent a promising new therapeutic candidate.[12]
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Darpan, K., et al.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
- Reviewing the Pharmacological Impact of Quinazoline Derivatives. Scienmag.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666. PubChem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scirp.org.
- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.
- 6-bromo-N-(2,5-dimethylphenyl)-4-phenylquinazolin-2-amine. Chemdiv.
- 6-Bromoquinazolin-2-amine | C8H6BrN3 | CID 2762768. PubChem.
- This compound. BIOFOUNT.
Sources
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 882670-77-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]
- 10. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. scienmag.com [scienmag.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-N-methylquinazolin-2-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond mere instruction to provide a deep, actionable understanding of the proper disposal procedures for 6-bromo-N-methylquinazolin-2-amine. The protocols outlined here are designed to be self-validating, ensuring compliance, safety, and scientific integrity.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic compound . The presence of bromine necessitates a specific waste stream to prevent environmental contamination and to comply with hazardous waste regulations. Improper disposal can lead to the formation of persistent organic pollutants and interfere with solvent recycling processes.[1][2]
Hazard Profile and Chemical Identity
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 882670-77-1 | [3] |
| Molecular Formula | C₉H₈BrN₃ | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| Known Hazard Statements | H302, H319, H335 (Assumed from similar compounds) | [4][5] |
| Description | Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation. | [4][5] |
Note: Hazard statements are inferred from safety data for similar brominated aromatic compounds and should be treated as a minimum precaution.
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation into a designated halogenated hazardous waste stream.
Why is this necessary?
-
Environmental Persistence: Brominated organic compounds can be persistent in the environment and may have ecotoxicological effects.[1]
-
Incineration Complications: Most organic solvent waste is disposed of via incineration for energy recovery. Halogenated compounds, when burned, can produce corrosive acids (like hydrobromic acid) and require specialized scrubbers and emission control systems in the incinerator.[6] Mixing them with non-halogenated solvents contaminates the entire batch, dramatically increasing disposal costs and complexity.[2]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies have stringent regulations for the disposal of halogenated waste under acts like the Resource Conservation and Recovery Act (RCRA).[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a robust PPE protocol is mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Dispose of contaminated gloves as solid hazardous waste.[4][7]
-
Eye Protection: Chemical splash goggles are required at all times.[8]
-
Body Protection: A fully buttoned lab coat must be worn. For handling larger quantities or during spill cleanup, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[4]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to managing all waste streams generated from the use of this compound.
Caption: Disposal decision workflow for this compound.
Protocol 1: Disposal of Unused or Expired Pure Compound
-
Do Not Attempt Neutralization: Never try to chemically neutralize the pure compound in the lab.
-
Containerize: Ensure the compound is in its original, sealed container if possible. If not, transfer it to a new, clean, and compatible container with a secure lid.
-
Label: Clearly label the container as "Hazardous Waste: this compound".
-
Segregate: Place the container in the designated "Solid Halogenated Hazardous Waste" collection bin.
Protocol 2: Disposal of Contaminated Solid Labware (e.g., weigh boats, filter paper, gloves)
-
Gross Decontamination: Remove as much solid residue as possible by scraping it into the solid halogenated waste container.
-
Collection: Place all contaminated disposable items (gloves, weigh paper, pipette tips) directly into the "Solid Halogenated Hazardous Waste" container.
-
Non-Disposable Items (Glassware, Spatulas):
-
Rinse the item with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, collect this first rinse into the "Liquid Halogenated Hazardous Waste" container. [9] This rinsate is now considered hazardous waste.
-
Subsequent rinses can be managed according to standard laboratory glassware cleaning procedures, but the first rinse must always be captured.
-
Protocol 3: Disposal of Solutions Containing this compound
-
Identify Solvent: The disposal path depends on the solvent. Assuming an organic solvent was used, the entire solution is classified as halogenated waste.
-
Collection: Carefully pour the solution into a designated, sealable "Liquid Halogenated Hazardous Waste" container.[2]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvent waste streams.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.
Waste Container Management: The Final Steps
Proper management of the final waste container is critical for safety and compliance.
-
Use Compatible Containers: Ensure waste containers are made of materials compatible with the chemicals being collected (e.g., glass or polyethylene for most solvents).[9]
-
Label Immediately: Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added.[9] Fill out the contents clearly, listing "this compound" and any solvents, with percentage estimates.[9]
-
Keep Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[9]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Request Pickup: Once the container is full or you are finished with the project, submit a chemical collection request to your EHS department.
Emergency Spill Procedures
In the event of an accidental release, follow these procedures immediately.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill:
-
Small Spill (manageable in <10 minutes): If you are trained and have the proper spill kit, you may clean it up. Don appropriate PPE (gloves, goggles, lab coat). Absorb the material with an inert absorbent like vermiculite or sand.[4] Sweep up the absorbed material and place it in the "Solid Halogenated Hazardous Waste" container.[7]
-
Large Spill: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS emergency line or call 911.[7]
-
-
Report: Report all spills to your supervisor and EHS department, regardless of size.
By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
MSDS of this compound. Chem-Space. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
-
21 CFR Part 1317 -- Disposal. Electronic Code of Federal Regulations (eCFR). [Link]
-
Hazardous chemicals, activities or devices. Society for Science. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666. PubChem, National Center for Biotechnology Information. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
-
Standard Operating Procedure for Bromine. Washington State University. [Link]
-
Hazardous Waste Reduction. Oregon State University Environmental Health and Safety. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Definitive Guide to Personal Protective Equipment for Handling 6-bromo-N-methylquinazolin-2-amine
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. This guide provides a comprehensive, field-tested framework for handling 6-bromo-N-methylquinazolin-2-amine (CAS No. 882670-77-1). While specific toxicological data for this compound is limited, its structure—a brominated aromatic amine—necessitates a cautious approach. We will operate under the principle of treating it as a hazardous substance, drawing logical inferences from structurally similar chemicals and adhering to the highest standards of laboratory safety.
Hazard Assessment: A Proactive Stance on Safety
The core of any safety protocol is a thorough understanding of the potential risks. Lacking a complete hazard profile for this compound, we must infer its potential dangers from its chemical family. It is a quinazoline derivative, a class of heterocyclic aromatic compounds, and contains both a bromine atom and an amine group, features that are associated with specific hazards.
Aromatic amines are a well-documented class of compounds with potential for toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] Similarly, related brominated quinoline and quinazoline compounds are known to be irritants and harmful upon contact or ingestion.[3][4][5] Therefore, we will assume this compound presents multiple routes of exposure and potential for harm.
| Potential Hazard | Basis for Inference (Based on Structurally Similar Compounds) | Potential Health Effects |
| Skin Corrosion/Irritation | Classified as a Category 2 irritant for compounds like 6-Bromo-2-methylquinoline.[3] Aromatic amines can be absorbed dermally.[1] | Redness, inflammation, chemical burns. Potential for systemic toxicity upon absorption. |
| Serious Eye Damage/Irritation | Classified as a Category 2 irritant for related quinoline derivatives.[3][5] | Severe irritation, redness, pain, and potential for lasting eye damage. |
| Acute Toxicity (Oral, Dermal) | Related compounds are classified as harmful if swallowed or in contact with skin (Acute Toxicity, Category 4).[3] | Nausea, vomiting, and other systemic effects. |
| Respiratory Irritation | Classified as a Specific Target Organ Toxicity (Single Exposure) Category 3 for similar compounds, targeting the respiratory system.[3][5] | Coughing, shortness of breath, irritation of the nose and throat, particularly when handling as a powder. |
This proactive hazard assessment forms the logical basis for the stringent engineering controls and personal protective equipment (PPE) recommendations that follow.
The Hierarchy of Controls: Engineering Controls First
Before discussing PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. For handling this compound, the following engineering controls are mandatory.
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its volatile solutions must be performed inside a properly functioning chemical fume hood. This is the most critical step in minimizing inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Core PPE Directive: A Multi-Layered Defense
The selection of PPE must directly address the identified hazards of skin/eye contact, inhalation, and ingestion.
Hand Protection
Standard latex gloves are insufficient. Double-gloving is required to provide robust protection against potential chemical permeation and to allow for safe removal of a contaminated outer glove without exposing the skin.
-
Recommended Glove Type: Nitrile gloves.
-
Minimum Thickness: At least 4 mil for the outer glove.
-
Protocol: Always wear two pairs of nitrile gloves. Inspect the outer gloves for any signs of degradation or contamination before and during use. If the outer glove is contaminated, remove it following proper technique, and replace it before resuming work.
Body Protection
A standard cotton lab coat offers minimal chemical protection.
-
Recommended: A lab coat made of a chemical-resistant material such as polyester or a cotton/poly blend. Ensure cuffs are snug to prevent exposure at the wrist-glove interface.
-
Additional Protection: For larger quantities or tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection
Standard safety glasses do not provide a sufficient seal against splashes and fine powders.
-
Mandatory: Chemical splash goggles that seal around the eyes are required at all times when the compound is being handled.
-
Splash/Powder Hazard: When weighing the solid powder or during any operation with a significant splash risk (e.g., transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.
Respiratory Protection
While a fume hood is the primary control for respiratory hazards, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.
-
Outside a Fume Hood: If any handling of the powder must occur outside of a fume hood (e.g., cleaning a large spill, equipment failure), a respirator is mandatory. A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is recommended.[6][7][8] All respirator use must be in accordance with a written institutional respiratory protection program, which includes fit testing and training, as required by OSHA.[9]
Operational Protocols: Integrating Safety into Workflow
Safe handling is a procedure. Following a deliberate, step-by-step process minimizes the risk of error and exposure.
Safe Handling Workflow
The following diagram outlines the essential stages for safely handling this compound.
Caption: High-level workflow for safe chemical handling.
Protocol: Weighing and Handling the Solid Compound
-
Preparation: Designate a specific area within the fume hood for weighing. Place a spill pad on the work surface.
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Don PPE: Don all required PPE, including double nitrile gloves, a chemical-resistant lab coat, and chemical splash goggles with a face shield.
-
Transfer: Use a chemical spatula to carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize the generation of airborne dust.
-
Clean-up: Once the desired amount is weighed, securely cap the source container. Use a disposable wipe lightly dampened with 70% ethanol to gently clean the spatula and any surrounding surfaces within the hood. Dispose of the wipe in the designated solid halogenated waste container.
-
Dissolution: If dissolving the compound, add the solvent to the receiving flask inside the fume hood and then carefully add the weighed solid.
Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. teamstersafety.org [teamstersafety.org]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. safetyandquality.gov.au [safetyandquality.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
